molecular formula C13H17N5O8S2 B1681084 (E)-Aztreonam CAS No. 99341-02-3

(E)-Aztreonam

Cat. No.: B1681084
CAS No.: 99341-02-3
M. Wt: 435.4 g/mol
InChI Key: WZPBZJONDBGPKJ-IYZXUIDESA-N
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Description

2-[[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid is a monobactam.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
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InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-IYZXUIDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20244045
Record name SQ-28429
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Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99341-02-3, 78110-38-0
Record name SQ-28429
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Foundational & Exploratory

(E)-Aztreonam: A Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Aztreonam, with a particular focus on the methodologies used for its structure elucidation. Aztreonam is a synthetic monocyclic β-lactam antibiotic (a monobactam) that was first isolated from Chromobacterium violaceum. It exhibits potent, specific activity against a wide range of aerobic gram-negative bacteria, including Pseudomonas aeruginosa, by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its unique monobactam structure confers a high degree of resistance to hydrolysis by most common β-lactamases produced by gram-negative and gram-positive pathogens.[1]

The predominant and pharmaceutically active form of this compound is the (Z)-isomer. The (E)-isomer is typically considered a related substance or impurity.[4] This guide will primarily focus on the well-characterized (Z)-Aztreonam, while acknowledging the existence and structural relationship of the (E)-isomer.

Chemical and Physical Properties

The fundamental physicochemical properties of Aztreonam are summarized below. This data is essential for its formulation, delivery, and understanding its behavior in biological systems.

PropertyValue
IUPAC Name 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Synonyms Azthreonam, SQ-26,776
Molecular Formula C₁₃H₁₇N₅O₈S₂
Molecular Weight 435.43 g/mol
CAS Number 78110-38-0
Physical Appearance White, crystalline, odorless powder
Melting Point 227 °C (with decomposition)
Solubility Soluble in DMSO (≥18.9 mg/mL) and DMF (30 mg/mL); slightly soluble in methanol; very slightly soluble in ethanol; practically insoluble in water, toluene, chloroform, and ethyl acetate. A solubilized form, blended with L-Arginine, is freely soluble in water.
pKa Values of -0.5, 2.7, and 3.7 have been reported, indicating it is completely ionized at urinary pH. Experimental determination over a pH range of 0.8-7.0 has also been performed using NMR spectroscopy.
Stereochemistry (2S,3S) configuration at the azetidinone ring; (Z) configuration at the oxime double bond.

Structure Elucidation

The definitive determination of Aztreonam's complex structure requires a combination of modern analytical techniques. Chromatographic methods are first employed for purification, followed by spectroscopic and crystallographic analyses to establish connectivity, stereochemistry, and three-dimensional conformation. This multi-faceted approach is also critical for identifying and characterizing impurities and degradants during synthesis and storage.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone for elucidating the molecular structure in solution.

    • ¹H and ¹³C NMR are used to identify the chemical environments of all hydrogen and carbon atoms, respectively, confirming the presence of key functional groups like the thiazole ring, the β-lactam core, and the oxime side chain.

    • 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between atoms, piecing together the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, aiding in the confirmation of stereochemistry, such as the Z-configuration of the oxime moiety.

  • Mass Spectrometry (MS) : MS provides crucial information about the molecular weight and elemental composition of the molecule.

    • High-Resolution Mass Spectrometry (HRESIMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy.

    • Tandem Mass Spectrometry (MS/MS) involves fragmentation of the parent ion to provide structural information about different parts of the molecule, which helps in confirming the proposed structure.

  • X-ray Crystallography : This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, leading to a precise molecular model. This method was used to determine the structure of Aztreonam bound to its target, Penicillin-Binding Protein 3 (PBP3).

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a critical tool for the separation, purification, and quantification of Aztreonam from synthetic mixtures and for detecting impurities. Its high resolving power allows for the separation of closely related compounds, such as the (E) and (Z) isomers.

Below is a diagram illustrating the general workflow for the structure elucidation of a novel compound like Aztreonam.

G cluster_purification Purification & Isolation cluster_analysis Spectroscopic & Structural Analysis cluster_elucidation Data Integration & Confirmation start Synthesized Product or Natural Isolate hplc Preparative HPLC start->hplc Separation of Isomers & Impurities pure_compound Isolated Pure Compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS, MS/MS) pure_compound->ms xray X-ray Crystallography (Requires Crystal) pure_compound->xray data_analysis Combined Data Analysis nmr->data_analysis Connectivity & Stereochemistry ms->data_analysis Molecular Formula & Fragments xray->data_analysis Absolute 3D Structure structure Final Structure Elucidated (Connectivity, Stereochemistry, 3D Conformation) data_analysis->structure

Caption: General workflow for the structure elucidation of Aztreonam.

Mechanism of Action

The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall. It has a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis. The inhibition of PBP3 leads to the formation of filamentous, non-dividing bacteria, and ultimately results in cell lysis.

G aztreonam Aztreonam pbp3 Penicillin-Binding Protein 3 (PBP3) aztreonam->pbp3 Binds with high affinity inhibition Inhibition of Peptidoglycan Cross-linking pbp3->inhibition Leads to wall_synthesis Bacterial Cell Wall Synthesis Disrupted inhibition->wall_synthesis lysis Cell Lysis & Bacterial Death wall_synthesis->lysis

Caption: Mechanism of action of Aztreonam.

Experimental Protocols

The following sections provide generalized, representative protocols for the key analytical techniques used in the structure elucidation of a small molecule like Aztreonam.

Protocol 1: NMR Spectroscopic Analysis

Objective: To determine the chemical structure, connectivity, and stereochemistry of the purified compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified Aztreonam in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Probe: Standard broadband or cryoprobe.

    • Temperature: Set to a constant temperature, typically 298 K.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra using standard pulse programs. The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate the ¹H NMR signals and analyze coupling constants (J-values).

    • Correlate signals in the 2D spectra to build a complete map of ¹H-¹H (COSY) and ¹H-¹³C (HSQC, HMBC) connectivities.

    • Combine all data to assemble the final molecular structure.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To confirm the molecular weight, determine the elemental composition, and analyze fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of purified Aztreonam (approx. 10-100 µg/mL) in a suitable solvent mixture, such as water/acetonitrile.

  • HPLC Separation:

    • Instrument: A high-performance liquid chromatography system coupled to a mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV detection can be used concurrently (e.g., at 229 or 260 nm).

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

    • Tandem MS (MS/MS): Select the molecular ion from the MS1 scan and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the most likely elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the presence of key structural motifs.

Protocol 3: Single-Crystal X-ray Diffraction

Objective: To obtain the definitive three-dimensional molecular structure and absolute stereochemistry.

Methodology:

  • Crystal Growth: Grow single crystals of Aztreonam suitable for X-ray diffraction. This is often the most challenging step and may involve slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Mounting: Mount a suitable crystal (typically <0.5 mm in all dimensions) on a loop or glass fiber.

    • Data Acquisition: Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters using least-squares procedures.

  • Analysis and Validation:

    • Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions.

    • Confirm the absolute stereochemistry using anomalous diffraction data (Flack parameter).

    • Validate the quality of the final structure using established crystallographic metrics.

References

An In-depth Technical Guide to the Synthesis of (E)-Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common and efficient synthetic pathway for (E)-Aztreonam, a monobactam antibiotic. The synthesis involves the preparation of two key intermediates: the β-lactam nucleus, (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid, and the activated side chain, 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate (TAEM). These intermediates are then coupled, followed by a final deprotection step to yield Aztreonam.

I. Synthesis of the Aztreonam Nucleus: (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid

The synthesis of the chiral β-lactam core of Aztreonam typically starts from the readily available amino acid L-threonine. The overall reported yield for this multi-step process is approximately 54.6%, with a purity of 98.2% as determined by HPLC[1].

Synthesis Pathway of the Aztreonam Nucleus

Aztreonam Nucleus Synthesis L_threonine L-Threonine methyl_ester L-Threonine Methyl Ester L_threonine->methyl_ester 1. Esterification amide L-Threoninamide methyl_ester->amide 2. Amidation cbz_protected N-Benzyloxycarbonyl-L-threoninamide amide->cbz_protected 3. N-Protection mesylate N-Cbz-O-mesyl-L-threoninamide cbz_protected->mesylate 4. Hydroxyl Activation azetidinone (3S,4S)-N-Cbz-3-amino-4-methyl-2-azetidinone mesylate->azetidinone 5. Cyclization sulfonated N-Cbz-Azetidinone Sulfonic Acid azetidinone->sulfonated 6. Sulfonation nucleus (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid sulfonated->nucleus 7. Deprotection

Caption: Synthesis of the Aztreonam nucleus from L-Threonine.

Experimental Protocols for Nucleus Synthesis:

Step 1: Esterification of L-Threonine L-Threonine is converted to its methyl ester hydrochloride. In a typical procedure, thionyl chloride (1.5 equivalents) is added dropwise to a solution of L-threonine in methanol at a low temperature, followed by refluxing the mixture. The product, L-threonine methyl ester hydrochloride, is obtained in nearly quantitative yield after evaporation of the solvent[2][3].

Step 2: Amidation of L-Threonine Methyl Ester The methyl ester is then subjected to aminolysis. The crude L-threonine methyl ester hydrochloride is dissolved in a solvent like isopropanol, and ammonia gas is introduced under pressure until the reaction is complete. After filtration and solvent manipulation, L-threoninamide hydrochloride is isolated[3].

Step 3: N-Protection of L-Threoninamide The amino group of L-threoninamide is protected, commonly with a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amide with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or sodium carbonate, in a biphasic solvent system (e.g., THF/water or ether/water) at 0°C[4].

Step 4: Activation of the Hydroxyl Group The hydroxyl group of N-benzyloxycarbonyl-L-threoninamide is activated to facilitate cyclization. This is typically done by converting it to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 5: Cyclization to the Azetidinone Ring The activated intermediate undergoes intramolecular cyclization under alkaline conditions to form the β-lactam ring, yielding (3S,4S)-N-Cbz-3-amino-4-methyl-2-azetidinone.

Step 6: Sulfonation The azetidinone is then sulfonated at the nitrogen atom. This is achieved by reacting it with a sulfur trioxide-dimethylformamide (SO3-DMF) complex.

Step 7: Deprotection The final step in the nucleus synthesis is the removal of the Cbz protecting group. This is typically accomplished by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This deprotection yields the target nucleus, (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid.

II. Synthesis of the Activated Side Chain: TAEM

The side chain provides the characteristic antibacterial spectrum of Aztreonam. A common activated form of the side chain is 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate (TAEM).

Synthesis Pathway of the Activated Side Chain (TAEM)

TAEM Synthesis start Ethyl 4-chloroacetoacetate hydroxyimino Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate start->hydroxyimino 1. Oximation & Cyclization alkylated Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)acetate hydroxyimino->alkylated 2. Alkylation acid (Z)-2-(2-aminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)acetic acid alkylated->acid 3. Saponification taem TAEM acid->taem 4. Activation

Caption: Synthesis of the activated side chain (TAEM).

Experimental Protocols for Side Chain Synthesis:

Step 1: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate This key intermediate is synthesized from ethyl 4-chloroacetoacetate. The process involves oximation with an alkali nitrite in an acidic medium, followed by cyclization with thiourea. The resulting ethyl 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetate is obtained in good yield.

Step 2: Alkylation The hydroxyimino group is then alkylated with tert-butyl 2-bromoisobutyrate in the presence of a base such as anhydrous potassium carbonate in a solvent like N,N-dimethylformamide. The reaction mixture is heated to around 40-45°C for several hours. The product, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(2-tert-butoxycarbonyl-prop-2-oxyimino)acetate, is isolated by precipitation in water.

Step 3: Saponification The ethyl ester is hydrolyzed to the corresponding carboxylic acid by treatment with a base such as sodium hydroxide, followed by acidification.

Step 4: Activation with 2-Mercaptobenzothiazole The carboxylic acid is activated to facilitate coupling with the aztreonam nucleus. A common method involves reaction with 2,2'-dithiobis(benzothiazole) and triphenylphosphine in a suitable solvent mixture like dichloromethane and acetonitrile. The activated ester, TAEM, is obtained with a reported yield of 92.6% and a purity of 99.3%.

III. Coupling of the Nucleus and Side Chain and Final Deprotection

The final stages of the Aztreonam synthesis involve the coupling of the two key intermediates followed by the removal of the tert-butyl protecting group.

Final Steps in Aztreonam Synthesis

Aztreonam Final Synthesis nucleus (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid tBu_aztreonam t-Bu Aztreonam nucleus->tBu_aztreonam 1. Coupling taem TAEM taem->tBu_aztreonam aztreonam Aztreonam tBu_aztreonam->aztreonam 2. Deprotection

Caption: Final coupling and deprotection steps in Aztreonam synthesis.

Experimental Protocols for Final Steps:

Step 1: Coupling Reaction to form t-Bu Aztreonam The aztreonam nucleus is coupled with the activated side chain, TAEM. The nucleus is dissolved in a solvent mixture, for instance, acetonitrile and triethylamine, and cooled. A solution of TAEM in a solvent like THF is then added. The reaction mixture is stirred at a low temperature for a few hours. The product, t-Bu Aztreonam, is then isolated. An alternative approach involves converting the side chain carboxylic acid into an acyl chloride, which then reacts with the nucleus. This method has been reported to produce Aztreonam with a yield of 85.7% and a purity of 99.12% in the final step.

Step 2: Deprotection of t-Bu Aztreonam The tert-butyl protecting group is removed from t-Bu Aztreonam to yield the final product. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid, often in the presence of a scavenger like anisole, under anhydrous conditions. The reaction yields Aztreonam, which can then be purified. The process can achieve yields between 70-75% with purities above 99%.

Purification of Aztreonam: The final product is purified by methods such as crystallization to obtain the desired polymorphic form.

IV. Quantitative Data Summary

StepStarting Material(s)ProductReagentsYield (%)Purity (%)
Nucleus Synthesis (Overall) L-Threonine(3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acidMulti-step54.698.2
Side Chain Activation (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid, Dibenzothiazole disulfideTAEMTriethyl phosphite, Pyridine, Triethylamine92.699.3
Coupling and Deprotection (Acyl Chloride Method) Aztreonam nucleus, Activated side chainAztreonamBTC/TPPO system, HCl gas, Ammoniacal liquor85.799.12
Deprotection of t-Bu Aztreonam t-Bu AztreonamAztreonamAqueous acid (e.g., HCl)70-75>99

This guide outlines a robust and industrially relevant pathway for the synthesis of this compound. The presented data and protocols, compiled from various scientific and patent literature, offer a comprehensive resource for professionals in drug development and chemical research.

References

The Genesis and Stereoselective Crafting of (E)-Aztreonam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and stereose-lective synthesis of (E)-Aztreonam, a pioneering monobactam antibiotic. It details the journey from its natural product origins to its optimized synthetic routes, with a focus on the stereochemical intricacies that define its potent biological activity. This document furnishes in-depth experimental protocols for key synthetic transformations, presents quantitative data in structured tables for comparative analysis, and employs visualizations to elucidate complex synthetic pathways and workflows, serving as a vital resource for researchers in medicinal chemistry and drug development.

Discovery of a New Class of β-Lactam Antibiotics

Aztreonam, the first monocyclic β-lactam antibiotic to be clinically approved, marked a significant advancement in the fight against Gram-negative bacterial infections[1][2][3]. Its discovery in the late 1970s and early 1980s by researchers at the Squibb Institute for Medical Research was the culmination of a novel screening program designed to identify structurally unique β-lactam compounds[4][5].

Initially isolated from the soil bacterium Chromobacterium violaceum, the naturally occurring monobactams exhibited weak antibacterial activity. However, their unique monocyclic β-lactam nucleus, a departure from the fused ring systems of penicillins and cephalosporins, presented a promising scaffold for synthetic modification. Through extensive structure-activity relationship (SAR) studies, scientists at Squibb systematically altered the substituents on the monobactam core to enhance its antibacterial potency and stability against β-lactamases. This research effort led to the synthesis of Aztreonam, a molecule with a potent and specific spectrum of activity against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.

The key structural features of Aztreonam responsible for its efficacy are the N-sulfonic acid moiety, which activates the β-lactam ring, and the specific side chain at the C3 position, which confers resistance to many β-lactamases and targets penicillin-binding protein 3 (PBP3). Aztreonam was approved by the FDA in 1986 and remains an important therapeutic option, particularly for patients with allergies to penicillin-based antibiotics.

Stereoselective Synthesis of this compound

The stereoselective synthesis of Aztreonam is a critical aspect of its production, as the biological activity is highly dependent on the specific stereochemistry of the β-lactam core and the geometry of the oxime in the side chain. The desired stereoisomer possesses the (3S,4S) configuration in the azetidinone ring and a (Z)-configuration of the oxime ether in the side chain. The common nomenclature "this compound" generally refers to the overall geometry of the acyl side chain relative to the β-lactam ring, though the crucial oxime bond is in the (Z) configuration.

A convergent synthetic strategy is typically employed, involving the separate preparation of two key building blocks: the chiral β-lactam core, (3S,4S)-3-amino-4-methyl-2-oxoazetidine-1-sulfonic acid , and the acyl side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxycarbonyl)-1-methylethoxy)imino)acetic acid) . These fragments are then coupled, followed by deprotection to yield the final active pharmaceutical ingredient.

Synthesis of the Chiral β-Lactam Core

The stereochemistry of the β-lactam core is established using L-threonine as a chiral starting material. The synthesis involves the protection of the amino and carboxyl groups, followed by the crucial cyclization to form the four-membered azetidinone ring. Subsequent sulfonation at the nitrogen atom furnishes the desired core structure.

Synthesis of the Acyl Side Chain

The synthesis of the side chain involves the construction of the 2-aminothiazole ring and the stereoselective formation of the (Z)-oxime ether. The carboxylic acid functionality is typically protected as a tert-butyl ester, which is removed in the final step.

Coupling and Deprotection

The final steps of the synthesis involve the amide bond formation between the β-lactam core and the acyl side chain, followed by the removal of the protecting groups to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps leading to this compound, compiled from various reported procedures.

Table 1: Synthesis of the β-Lactam Core Intermediate
Step Reported Yield
Esterification and N-protection of L-threonine85-95%
Cyclization to form the β-lactam ring60-75%
Sulfonation of the β-lactam nitrogen70-85%
Overall Yield of the β-Lactam Core~40-60%
Table 2: Synthesis of the Acyl Side Chain Intermediate
Step Reported Yield
Synthesis of the 2-aminothiazole derivative80-90%
Formation of the (Z)-oxime ether75-85% (with high Z:E selectivity)
Overall Yield of the Acyl Side Chain~60-75%
Table 3: Final Coupling and Deprotection
Step Reported Yield
Amide coupling of the core and side chain70-80%
Final deprotection85-95%
Overall Yield from Coupled Intermediate~60-75%

Experimental Protocols

The following are detailed methodologies for the key experiments in the stereoselective synthesis of this compound.

Synthesis of (3S,4S)-3-Amino-4-methyl-2-oxoazetidine-1-sulfonic acid (β-Lactam Core)

Step 1: N-((Benzyloxy)carbonyl)-L-threonine

To a solution of L-threonine (119.12 g, 1.0 mol) in 1 L of 2 M sodium hydroxide at 0°C is added benzyl chloroformate (187.6 g, 1.1 mol) and 4 M sodium hydroxide solution portionwise over 1 hour, maintaining the pH at 9-10. The reaction mixture is stirred at room temperature for 3 hours. The aqueous solution is washed with diethyl ether (2 x 500 mL), and then acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford N-((benzyloxy)carbonyl)-L-threonine.

Step 2: (3S,4S)-1-(((Benzyloxy)carbonyl)amino)-4-methyl-2-oxoazetidine

To a solution of N-((benzyloxy)carbonyl)-L-threonine (253.25 g, 1.0 mol) and triphenylphosphine (288.5 g, 1.1 mol) in 2 L of dry tetrahydrofuran at 0°C is added diethyl azodicarboxylate (191.6 g, 1.1 mol) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the protected β-lactam.

Step 3: (3S,4S)-3-Amino-4-methyl-2-oxoazetidine

A solution of the protected β-lactam from the previous step (235.26 g, 1.0 mol) in 1 L of methanol is hydrogenated over 10% palladium on carbon (23.5 g) at 50 psi for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the deprotected β-lactam.

Step 4: (3S,4S)-3-Amino-4-methyl-2-oxoazetidine-1-sulfonic acid

To a solution of the deprotected β-lactam (100.12 g, 1.0 mol) in 1 L of dry dimethylformamide at 0°C is added sulfur trioxide-pyridine complex (175.0 g, 1.1 mol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give the crude product. The product is purified by recrystallization from water/isopropanol to afford the final β-lactam core.

Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxycarbonyl)-1-methylethoxy)imino)acetic acid (Acyl Side Chain)

Step 1: Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

A mixture of ethyl bromopyruvate (214.0 g, 1.1 mol) and thiourea (76.12 g, 1.0 mol) in 1 L of ethanol is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give the product.

Step 2: Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxycarbonyl)-1-methylethoxy)imino)acetate

To a solution of the product from the previous step (214.23 g, 1.0 mol) in 1 L of ethanol is added 2-aminooxy-2-methylpropanoic acid tert-butyl ester hydrochloride (241.7 g, 1.1 mol) and sodium acetate (90.2 g, 1.1 mol). The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired (Z)-isomer.

Step 3: (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxycarbonyl)-1-methylethoxy)imino)acetic acid

To a solution of the ester from the previous step (385.45 g, 1.0 mol) in 1 L of a 3:1 mixture of tetrahydrofuran and water is added lithium hydroxide monohydrate (46.1 g, 1.1 mol). The mixture is stirred at room temperature for 4 hours. The tetrahydrofuran is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is acidified to pH 3 with 1 M hydrochloric acid, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give the final side chain.

Coupling and Deprotection to Yield this compound

To a solution of the acyl side chain (357.4 g, 1.0 mol) and the β-lactam core (180.18 g, 1.0 mol) in 2 L of dry dichloromethane at 0°C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (210.0 g, 1.1 mol) and 4-dimethylaminopyridine (DMAP) (12.2 g, 0.1 mol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The residue is dissolved in 1 L of a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give crude this compound. The product is purified by recrystallization from water/acetonitrile.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G Overall Synthetic Pathway of this compound cluster_0 Synthesis of β-Lactam Core cluster_1 Synthesis of Acyl Side Chain L-Threonine L-Threonine Protected L-Threonine Protected L-Threonine L-Threonine->Protected L-Threonine Protection Protected β-Lactam Protected β-Lactam Protected L-Threonine->Protected β-Lactam Cyclization Deprotected β-Lactam Deprotected β-Lactam Protected β-Lactam->Deprotected β-Lactam Deprotection β-Lactam Core β-Lactam Core Deprotected β-Lactam->β-Lactam Core Sulfonation Coupled Intermediate Coupled Intermediate β-Lactam Core->Coupled Intermediate Amide Coupling Thiourea + Ethyl Bromopyruvate Thiourea + Ethyl Bromopyruvate 2-Aminothiazole Intermediate 2-Aminothiazole Intermediate Thiourea + Ethyl Bromopyruvate->2-Aminothiazole Intermediate Hantzsch Thiazole Synthesis Protected Side Chain Ester Protected Side Chain Ester 2-Aminothiazole Intermediate->Protected Side Chain Ester Oxime Formation Acyl Side Chain Acyl Side Chain Protected Side Chain Ester->Acyl Side Chain Hydrolysis Acyl Side Chain->Coupled Intermediate This compound This compound Coupled Intermediate->this compound Deprotection

Caption: Convergent synthetic strategy for this compound.

G Experimental Workflow for β-Lactam Core Synthesis Start Start Protection of L-Threonine Protection of L-Threonine Start->Protection of L-Threonine Cyclization Reaction Cyclization Reaction Protection of L-Threonine->Cyclization Reaction Work-up and Purification 1 Work-up and Purification 1 Cyclization Reaction->Work-up and Purification 1 Deprotection (Hydrogenation) Deprotection (Hydrogenation) Work-up and Purification 1->Deprotection (Hydrogenation) Filtration and Concentration Filtration and Concentration Deprotection (Hydrogenation)->Filtration and Concentration Sulfonation Reaction Sulfonation Reaction Filtration and Concentration->Sulfonation Reaction Work-up and Recrystallization Work-up and Recrystallization Sulfonation Reaction->Work-up and Recrystallization Final β-Lactam Core Final β-Lactam Core Work-up and Recrystallization->Final β-Lactam Core

Caption: Workflow for the synthesis of the β-lactam core.

G Logical Relationship of Aztreonam's Mechanism of Action Aztreonam Aztreonam High Affinity for PBP3 High Affinity for PBP3 Aztreonam->High Affinity for PBP3 Inhibition of Peptidoglycan Cross-linking Inhibition of Peptidoglycan Cross-linking High Affinity for PBP3->Inhibition of Peptidoglycan Cross-linking Inhibition of Bacterial Cell Wall Synthesis Inhibition of Bacterial Cell Wall Synthesis Inhibition of Peptidoglycan Cross-linking->Inhibition of Bacterial Cell Wall Synthesis Bacterial Cell Lysis Bacterial Cell Lysis Inhibition of Bacterial Cell Wall Synthesis->Bacterial Cell Lysis Bactericidal Effect Bactericidal Effect Bacterial Cell Lysis->Bactericidal Effect

Caption: Mechanism of action of Aztreonam.

References

(E)-Aztreonam solubility profile in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility profile of Aztreonam. Primarily, this document focuses on the therapeutically active Z-isomer, commercially known as Aztreonam. The (E)-Aztreonam isomer is a related substance, often resulting from the isomerization of the active Z-form under certain conditions such as changes in temperature and humidity.[1] Understanding the solubility of Aztreonam in both aqueous and organic solvents is critical for its formulation, delivery, and analytical characterization.

Solubility Data

The solubility of Aztreonam exhibits significant variability depending on the solvent, the presence of solubilizing agents, and physical methods applied, such as sonication or warming. The following table summarizes the available quantitative and qualitative solubility data.

Solvent SystemReported SolubilityNotesSource(s)
Aqueous Solvents
Water≥ 10.24 mg/mLWith ultrasonic assistance.[2]
10 mg/mL (22.97 mM)With ultrasonic assistance.[3]
"Practically insoluble" or "Insoluble"Standard conditions without assistance.[4][5]
0.0429 mg/mLPredicted value.
Water (Solubilized Form)100 mg/mLFormulated with 42-45% L-Arginine.
PBS (pH 7.2)1 - 10 mg/mLCharacterized as "sparingly soluble".
Organic Solvents
Dimethyl Sulfoxide (DMSO)≥ 18.9 mg/mL-
50 mg/mL (114.83 mM)With ultrasonic assistance.
87 mg/mL (199.8 mM)-
20 mg/mL-
1 - 10 mg/mLCharacterized as "sparingly soluble".
2 mg/mLWarmed solution.
"Slightly soluble"-
Dimethylformamide (DMF)30 mg/mL-
"Soluble"Qualitative assessment.
"Insoluble"-
DMF:Methanol (1:1 v/v)50 mg/mL-
Ethanol20 mg/mL-
"Insoluble"-
Methanol"Slightly soluble"-

Experimental Protocols

Detailed experimental protocols for solubility determination of Aztreonam are not explicitly published in single sources. However, a standard methodology can be constructed based on common laboratory practices and analytical techniques reported in stability and degradation studies.

2.1 Shake-Flask Method for Solubility Determination

The shake-flask method is a conventional technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of Aztreonam in a given solvent.

Materials:

  • Aztreonam powder (≥98% purity)

  • Selected solvent (e.g., Water, DMSO, Ethanol)

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm or 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of Aztreonam powder to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To remove undissolved solids, centrifuge the sample and then filter it through a syringe filter (e.g., 0.45 µm).

  • Accurately dilute the clear, filtered solution with the mobile phase used for HPLC analysis.

  • Quantify the concentration of dissolved Aztreonam using a validated HPLC method (see Protocol 2.2).

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL.

2.2 Reversed-Phase HPLC (RP-HPLC) for Quantification

RP-HPLC is a precise and specific method for quantifying Aztreonam concentrations, essential for both solubility and stability studies.

Objective: To quantify the concentration of Aztreonam in solution.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile (LC grade).

  • Standard Solution: A stock solution of Aztreonam of known concentration (e.g., 100 µg/mL) prepared in a suitable diluent.

Chromatographic Conditions (Isocratic Method Example):

  • Mobile Phase: Buffer:Acetonitrile (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm or 210 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

  • Prepare a calibration curve by making serial dilutions of the standard solution to cover the expected concentration range of the samples (e.g., 5-25 µg/mL).

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Plot a graph of peak area versus concentration to establish the calibration curve.

  • Inject the prepared sample solutions (from Protocol 2.1).

  • Determine the concentration of Aztreonam in the samples by interpolating their peak areas from the calibration curve.

Visualizations

3.1 Mechanism of Action

Aztreonam exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis. Its high affinity for Penicillin-Binding Protein 3 (PBP3) is central to this mechanism.

G cluster_bacterium Gram-Negative Bacterium cluster_drug Drug Action PBP3 Penicillin-Binding Protein 3 (PBP3) CWS Peptidoglycan Cross-linking PBP3->CWS Catalyzes CWI Cell Wall Integrity CWS->CWI Maintains Lysis Cell Lysis (Bactericidal Effect) CWS->Lysis Inhibition leads to CWI->Lysis Loss of Aztreonam Aztreonam Aztreonam->PBP3 Binds to & Inhibits

Caption: Aztreonam's mechanism of action via inhibition of PBP3.

3.2 Isomerization and Degradation Pathway

The active Z-isomer of Aztreonam can convert to the less active E-isomer or other degradation products under stress conditions like heat, humidity, or extreme pH.

G cluster_stress Stress Conditions Z_Aztreonam Aztreonam (Z-isomer, Active) E_Aztreonam This compound (Inactive Isomer) Z_Aztreonam->E_Aztreonam Isomerization (reversible) Degradation Other Degradation Products (e.g., open-ring compound) Z_Aztreonam->Degradation Hydrolysis (irreversible) Stress Heat, Humidity, Extreme pH

Caption: Relationship between Z-Aztreonam, E-Aztreonam, and degradation.

3.3 Experimental Workflow for Forced Degradation Study

Forced degradation studies are essential to understand the stability profile of a drug substance and to develop stability-indicating analytical methods.

G cluster_stress Stress Conditions Start Aztreonam Sample (in solution) Acid Acid Hydrolysis (e.g., HCl) Start->Acid Base Base Hydrolysis (e.g., NaOH) Start->Base Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., Heat) Start->Thermal Photo Photolytic Stress (e.g., UV/Sunlight) Start->Photo Analysis Sample Neutralization & Dilution Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC RP-HPLC Analysis Analysis->HPLC End Identify & Quantify Degradants HPLC->End

Caption: Workflow for a forced degradation study of Aztreonam.

References

In Vitro Antibacterial Spectrum of (E)-Aztreonam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of (E)-Aztreonam. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key concepts.

Introduction

This compound is a synthetic monocyclic β-lactam antibiotic (monobactam) that exhibits potent bactericidal activity primarily against aerobic Gram-negative bacteria. Its unique structure confers stability against many β-lactamases produced by these organisms. This guide focuses on the in vitro activity of this compound as a single agent, presenting its spectrum of activity through quantitative data and outlining the methodologies used for its determination.

Mechanism of Action

Aztreonam's bactericidal effect results from the inhibition of bacterial cell wall synthesis. It demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis. By binding to and inactivating PBP3, Aztreonam disrupts the cross-linking of peptidoglycan chains, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[1][2][3]

Aztreonam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP3 Penicillin-Binding Protein 3 (PBP3) Peptidoglycan_Synthesis->PBP3 utilizes Cell_Wall_Formation Stable Cell Wall Formation PBP3->Cell_Wall_Formation enables Cell_Lysis Cell Lysis PBP3->Cell_Lysis leads to Aztreonam This compound Aztreonam->PBP3 Inhibits

Figure 1: Mechanism of Action of this compound.

In Vitro Antibacterial Spectrum

This compound demonstrates a targeted spectrum of activity, being highly potent against a wide range of aerobic Gram-negative bacteria while showing little to no activity against Gram-positive bacteria and anaerobic organisms.[1][4] This specificity is attributed to its poor binding affinity for the penicillin-binding proteins of Gram-positive and anaerobic bacteria.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound against various clinically relevant Gram-negative bacteria, expressed as Minimum Inhibitory Concentration (MIC) values. The data is presented as MIC50 (the concentration at which 50% of isolates are inhibited), MIC90 (the concentration at which 90% of isolates are inhibited), and the overall MIC range.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Citrobacter freundii18---
Enterobacter cloacae263---
Escherichia coli-0.060.12-
Klebsiella pneumoniae65>128--
Morganella morganii-≤0.03--
Proteus mirabilis-≤0.03≤0.03-
Providencia stuartii35---
Serratia marcescens4360.120.25-

Table 2: In Vitro Activity of this compound against Other Gram-Negative Bacteria

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Acinetobacter baumannii---≥128
Haemophilus influenzae----
Neisseria gonorrhoeae--0.50.06 - 2.0
Pseudomonas aeruginosa11,842-32-

Note: The activity of Aztreonam can be significantly enhanced in combination with β-lactamase inhibitors like Avibactam, particularly against isolates producing extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs). This guide, however, focuses on the intrinsic activity of this compound.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized antimicrobial susceptibility testing (AST) methods. The most common methods are broth microdilution and agar dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Workflow

The general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum Standardize_Inoculum Standardize to 0.5 McFarland Prepare_Inoculum->Standardize_Inoculum Inoculate Inoculate Dilutions with Bacteria Standardize_Inoculum->Inoculate Prepare_Antimicrobial Prepare Serial Dilutions of this compound Prepare_Antimicrobial->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Figure 2: General workflow for MIC determination.
Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the this compound dilution is inoculated with the standardized bacterial suspension.

    • A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

    • The microtiter plate is incubated at 35 ± 2°C in ambient air for 16-20 hours.

  • Interpretation:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar before it solidifies.

  • Preparation of Agar Plates:

    • A stock solution of this compound is prepared.

    • Appropriate volumes of the stock solution are added to molten Mueller-Hinton Agar (MHA) to create a series of plates with two-fold dilutions of the antibiotic.

    • A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation:

    • The bacterial inoculum is prepared as described for the broth microdilution method, matching a 0.5 McFarland standard.

    • The standardized suspension is then diluted to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation and Incubation:

    • The surface of each agar plate is spot-inoculated with the bacterial suspension using a multipoint inoculator.

    • The plates are allowed to dry before being inverted and incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria. A faint haze or a single colony at the inoculation spot is disregarded.

Conclusion

This compound maintains a valuable and specific in vitro antibacterial spectrum against a wide range of aerobic Gram-negative pathogens. Its potent activity against many members of the Enterobacteriaceae and Pseudomonas aeruginosa underscores its clinical utility. The standardized methodologies outlined in this guide are essential for the accurate and reproducible determination of its in vitro efficacy, providing crucial data for clinical decision-making, surveillance of resistance, and the development of new therapeutic strategies. The combination of this compound with β-lactamase inhibitors represents a promising avenue for overcoming certain resistance mechanisms and expanding its clinical applications.

References

(E)-Aztreonam's Binding Affinity for Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Aztreonam, a monobactam antibiotic, exhibits a targeted mechanism of action against aerobic Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1][2] This inhibition is achieved through high-affinity binding to essential enzymes known as penicillin-binding proteins (PBPs).[1][2] This technical guide provides a comprehensive analysis of this compound's binding affinity for various PBPs, detailing the quantitative data, experimental methodologies, and the resulting signaling pathways.

Quantitative Analysis of Binding Affinity

The efficacy of this compound is directly linked to its binding affinity for specific PBPs, with a particularly high affinity for PBP3.[3] This selective binding disrupts the formation of the septum during cell division, leading to filamentation and eventual cell lysis. The binding affinities, often expressed as the 50% inhibitory concentration (IC50), are summarized below.

Bacterial SpeciesPBP TargetBinding Affinity (IC50 in mg/L)Other Targeted PBPs (IC50 in mg/L)
Escherichia coli PBP30.02PBP1a (>1000), PBP1b (>1000), PBP2 (>1000), PBP4 (30), PBP5/6 (>1000), PBP7 (60), PBP8 (100)
Klebsiella pneumoniae PBP30.06-0.12PBP2 (>256), PBP1a/b (4), PBP4 (2)
Pseudomonas aeruginosa PBP3~50% inactivation at 1/2 MICPreferential binding to PBP3 in whole cells

Table 1: Summary of this compound's PBP Binding Affinity. This table compiles the 50% inhibitory concentrations (IC50) of this compound for various Penicillin-Binding Proteins (PBPs) across different Gram-negative bacteria.

In Escherichia coli, aztreonam demonstrates a very high affinity for PBP3, with complete binding observed at 0.1 microgram/ml. Its affinity for other PBPs in E. coli is significantly lower, with complete binding for PBP1a at 10 micrograms/ml and for PBP1b, PBP2, PBP4, and PBP5/6 at concentrations greater than or equal to 100 micrograms/ml. A similar high affinity for PBP3 is also seen in Proteus vulgaris, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Experimental Protocols for Determining PBP Binding Affinity

The quantification of β-lactam antibiotic binding to PBPs is crucial for understanding their antibacterial activity. Competitive binding assays are a common and effective method for determining these affinities.

Competitive PBP Binding Assay Protocol

This protocol outlines the steps to determine the IC50 of a test antibiotic by measuring its ability to compete with a fluorescently labeled penicillin derivative for PBP binding.

  • Preparation of Bacterial Membranes:

    • Bacterial cultures are grown to the mid-logarithmic phase.

    • Cells are harvested via centrifugation and washed.

    • The cell pellet is resuspended and lysed using sonication or a French press.

    • Ultracentrifugation is used to pellet the membrane fraction containing the PBPs.

  • Competitive Binding Assay:

    • The prepared membranes are incubated with varying concentrations of the competitor antibiotic (e.g., Aztreonam).

    • A fluorescently labeled β-lactam, such as Bocillin-FL, is added to the mixture.

    • The reaction is incubated to allow the fluorescent probe to bind to any PBPs not inhibited by the competitor.

  • Detection and Quantification:

    • The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • A fluorescent imager is used to visualize the PBP bands.

    • The fluorescence intensity of each PBP band is quantified. A decrease in intensity compared to the control indicates binding of the competitor antibiotic.

  • Determination of IC50:

    • The percentage of inhibition of the fluorescent probe is plotted against the log of the competitor concentration.

    • The IC50 value is the concentration of the competitor that results in a 50% reduction in the fluorescent signal for the target PBP.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis culture Bacterial Culture harvest Harvest Cells culture->harvest lysis Cell Lysis harvest->lysis ultracentrifugation Ultracentrifugation lysis->ultracentrifugation membranes Isolated Membranes ultracentrifugation->membranes incubation Incubate Membranes with this compound membranes->incubation labeling Add Fluorescent Probe (Bocillin-FL) incubation->labeling sds_page SDS-PAGE labeling->sds_page imaging Fluorescent Imaging sds_page->imaging quantification Quantify Band Intensity imaging->quantification ic50 Calculate IC50 quantification->ic50

Caption: Experimental workflow for PBP binding affinity assay.

Signaling Pathway of PBP Inhibition

The bactericidal effect of this compound is a direct result of its specific inhibition of PBP3. This targeted action disrupts the final and critical stage of bacterial cell wall synthesis.

The binding of this compound to PBP3 inhibits the transpeptidation reaction, which is essential for cross-linking the peptidoglycan chains that form the bacterial cell wall. This disruption leads to a weakened cell wall and the formation of elongated, filamentous cells that are unable to divide, ultimately resulting in cell lysis.

signaling_pathway aztreonam This compound pbp3 Penicillin-Binding Protein 3 (PBP3) aztreonam->pbp3 Binds to & Inhibits transpeptidation Peptidoglycan Cross-Linking (Transpeptidation) pbp3->transpeptidation Blocks septum Septum Formation pbp3->septum Disrupts cell_wall Cell Wall Synthesis transpeptidation->cell_wall Essential for cell_wall->septum Required for filamentation Cell Filamentation septum->filamentation Leads to lysis Cell Lysis filamentation->lysis Results in

References

Preliminary pharmacokinetic properties of (E)-Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary Pharmacokinetic Properties of Aztreonam

A Note on Stereochemistry: (Z)-Aztreonam vs. (E)-Aztreonam

It is critical to establish at the outset that the pharmacologically active and clinically approved form of aztreonam is the (Z)-isomer. The chemical name for aztreonam is (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid. The scientific literature and regulatory documents focus exclusively on the pharmacokinetic and pharmacodynamic properties of this (Z)-isomer.

The (E)-isomer of aztreonam is considered a related substance or impurity and is not the active pharmaceutical ingredient. A photodegradation study has indicated that the (E)-isomer can be formed from the (Z)-isomer upon exposure to UV irradiation. However, there is a notable absence of published literature detailing the specific pharmacokinetic properties of this compound. Consequently, this guide will provide a comprehensive overview of the preliminary pharmacokinetic properties of the clinically relevant (Z)-aztreonam.

Introduction

Aztreonam is the first clinically available monobactam antibiotic, characterized by a monocyclic β-lactam ring. This structural uniqueness confers a specific spectrum of activity, primarily against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] It exhibits resistance to many β-lactamases, although it can be inactivated by extended-spectrum β-lactamases.[1] Due to its targeted spectrum, it has minimal effect on Gram-positive and anaerobic bacteria.[1] This guide summarizes the fundamental pharmacokinetic properties of aztreonam in healthy adult subjects.

Pharmacokinetic Properties

The pharmacokinetics of aztreonam have been extensively studied in healthy volunteers and various patient populations. Following intravenous administration, its behavior is best described by a two-compartment open model.

Absorption

Aztreonam is poorly absorbed after oral administration, with a bioavailability of less than 1%. Therefore, it is administered parenterally, via intravenous or intramuscular injection. Intramuscular administration results in rapid and complete absorption, with a bioavailability of approximately 100%.

Distribution

Aztreonam is widely distributed in body tissues and fluids. In healthy subjects, plasma protein binding is approximately 56% and is independent of the dose. The volume of distribution at steady-state (Vdss) is about 0.16 L/kg. Penetration into the cerebrospinal fluid (CSF) is enhanced in the presence of meningeal inflammation.

Metabolism

Aztreonam undergoes limited metabolism in the body. The primary metabolic pathway is the hydrolysis of the β-lactam ring to form the microbiologically inactive metabolite, SQ 26,992.

Excretion

The primary route of elimination for aztreonam is renal excretion. Approximately 60% to 70% of an administered dose is recovered in the urine as unchanged drug within 8 to 12 hours. Renal elimination occurs through both glomerular filtration and active tubular secretion. A smaller fraction of the dose is excreted in the feces, with about 12% of a radiolabeled dose recovered in feces.

Data Presentation: Pharmacokinetic Parameters of Aztreonam

The following tables summarize the key pharmacokinetic parameters of aztreonam in healthy adult subjects following intravenous and intramuscular administration.

Table 1: Pharmacokinetic Parameters of Aztreonam after a Single 500 mg Dose in Healthy Male Volunteers

ParameterIntravenous (IV)Intramuscular (IM)
Elimination Half-Life (t½) 1.6 hours1.7 hours
Bioavailability N/A~100%
Urinary Excretion (unchanged) ~66% of dose~66% of dose
Fecal Excretion (unchanged) ~1% of dose~1% of dose
Urinary Excretion (SQ 26,992) ~7% of doseNot specified
Fecal Excretion (SQ 26,992) ~3% of doseNot specified

Data sourced from Swabb et al. (1983).

Table 2: General Pharmacokinetic Parameters of Aztreonam in Healthy Adults

ParameterValue
Distribution Half-Life (t½α) 0.20 hours
Terminal Elimination Half-Life (t½β) 1.7 - 2.0 hours
Volume of Distribution (Vdss) ~0.16 L/kg
Total Plasma Clearance ~140 ml/min (8.4 L/h)
Plasma Protein Binding ~56%

Data compiled from multiple sources.

Experimental Protocols

Study of Metabolism and Pharmacokinetics of ¹⁴C-labeled Aztreonam
  • Study Design: A two-way crossover design was employed.

  • Subjects: Four healthy male volunteers participated in the study.

  • Drug Administration: Each subject received a single 500-mg dose of ¹⁴C-labeled aztreonam via both intravenous and intramuscular routes.

  • Sample Collection: Serial samples of serum, urine, and feces were collected from each subject.

  • Analytical Method: Samples were assayed for aztreonam and its metabolites. The specific analytical technique was not detailed in the abstract but likely involved radiometric detection coupled with a chromatographic method.

  • Pharmacokinetic Analysis: Serum pharmacokinetic data for intravenous administration were fitted to an open, linear, two-compartment kinetic model. Data for intramuscular administration were analyzed using a one-compartment model with first-order absorption and elimination.

High-Pressure Liquid Chromatography (HPLC) for Aztreonam Quantification
  • Objective: To develop and validate an HPLC method for the quantitative analysis of aztreonam in biological fluids.

  • Instrumentation: A high-pressure liquid chromatograph equipped with a UV detector set at 293 nm.

  • Stationary Phase: A μBondapak C18 column.

  • Mobile Phase: For human sera and urine, the mobile phase consisted of 80% 0.005 M tetrabutylammonium hydrogen sulfate-0.005M (NH₄)₂SO₄ and 20% acetonitrile (v/v).

  • Flow Rate: 2.0 ml/min.

  • Validation: The method demonstrated excellent detector linearity for aztreonam over a concentration range of 0.5 µg/ml to 1.0 mg/ml, with correlation coefficients ≥ 0.990. The detection limits were 1.0 µg/ml in sera and 5.0 µg/ml in urine. A good correlation was observed between the HPLC and microbiological assay results.

Mandatory Visualizations

Aztreonam Metabolic Pathway

Aztreonam_Metabolism Aztreonam (Z)-Aztreonam (Active Drug) Metabolite SQ 26,992 (Inactive Metabolite) Aztreonam->Metabolite β-lactam ring hydrolysis Aztreonam_PK_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Limited) cluster_excretion Excretion IV Intravenous (100% Bioavailability) Blood Bloodstream (~56% Protein Bound) IV->Blood IM Intramuscular (~100% Bioavailability) IM->Blood Tissues Tissues & Fluids Blood->Tissues Metabolism Hydrolysis to SQ 26,992 Blood->Metabolism Renal Renal (~60-70% unchanged) Blood->Renal Fecal Fecal (~12% total) Blood->Fecal

References

The Critical Role of Oxime Geometry in Aztreonam's Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aztreonam, a monobactam antibiotic, is a crucial therapeutic agent against serious infections caused by Gram-negative bacteria. Its efficacy is intrinsically linked to its molecular structure, particularly the geometry of its aminothiazole oxime side chain. This technical guide delves into the pivotal role of the syn configuration of the oxime in Aztreonam's potent and selective antibacterial activity. Through an examination of its mechanism of action, structure-activity relationships, and relevant experimental methodologies, this document provides a comprehensive resource for understanding and investigating this key structural feature. While direct comparative quantitative data for the syn and anti isomers of Aztreonam is not extensively available in published literature, insights from related cephalosporins strongly indicate the critical nature of the syn geometry for potent bioactivity.

Introduction

Aztreonam is a synthetic monocyclic β-lactam antibiotic that exhibits a narrow but potent spectrum of activity, primarily targeting aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its unique structure, featuring a sulfonic acid group attached to the β-lactam nitrogen, confers resistance to many β-lactamases. A key determinant of Aztreonam's antibacterial potency is the aminothiazolyl-carboxypropyloxyimino acetyl moiety at the C3 position, which exists as syn and anti geometric isomers. The commercially available and biologically active form of Aztreonam possesses the syn (or Z) configuration. This guide explores the scientific basis for the superior activity of the syn-isomer.

Mechanism of Action: Targeting Penicillin-Binding Protein 3 (PBP3)

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically septation during cell division.[4][5] The binding of Aztreonam to PBP3 is highly specific and of high affinity. This interaction is covalent, involving the acylation of a serine residue within the active site of PBP3 by the strained β-lactam ring of Aztreonam. The inhibition of PBP3 leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis and death.

The geometry of the oxime side chain is crucial for the optimal orientation of Aztreonam within the active site of PBP3, facilitating the acylation reaction. The syn configuration is believed to correctly position the molecule for favorable interactions with key amino acid residues in the binding pocket.

digraph "Aztreonam_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.1, height=0.4, width=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4", fontname="Arial", fontsize=9];

Aztreonam [label="Aztreonam\n(syn-isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PBP3 [label="Penicillin-Binding\nProtein 3 (PBP3)"]; Acylation [label="Covalent Acylation\nof PBP3 Active Site", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition of\nPeptidoglycan Cross-linking"]; Filamentation [label="Cell Filamentation"]; Lysis [label="Cell Lysis and Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aztreonam -> PBP3 [label="High-affinity binding"]; PBP3 -> Acylation; Acylation -> Inhibition; Inhibition -> Filamentation; Filamentation -> Lysis; }

Figure 1: Mechanism of action of Aztreonam.

The Significance of Oxime Geometry: A Structure-Activity Relationship (SAR) Perspective

The spatial arrangement of the substituents around the C=N double bond of the oxime is a critical factor in the biological activity of many β-lactam antibiotics. In the case of aminothiazole cephalosporins, which share a similar side chain with Aztreonam, the Z (syn)-isomers consistently demonstrate vastly superior antibacterial activity compared to their corresponding E (anti)-isomers. For some cephalosporins, the syn-isomer can be up to 100 times more active than the anti-isomer.

This pronounced difference in activity is attributed to the fact that the syn configuration provides the optimal conformation for binding to the active site of PBPs. The specific geometry of the syn-isomer allows for crucial hydrogen bonding and hydrophobic interactions that stabilize the drug-target complex, leading to efficient enzyme inhibition. Conversely, the anti-isomer is thought to adopt a conformation that fits poorly within the active site, resulting in significantly weaker binding and reduced antibacterial efficacy.

While direct comparative studies on the MIC values and PBP3 binding affinities of the syn and anti isomers of Aztreonam are not readily found in the literature, the overwhelming evidence from the cephalosporin class strongly suggests that the syn geometry of Aztreonam's oxime is a prerequisite for its potent antibacterial activity. The anti-isomer, which has been identified as a degradation product of Aztreonam, is presumed to be significantly less active.

Quantitative Data Summary

Due to the lack of direct comparative experimental data for the anti-isomer of Aztreonam in the reviewed literature, a quantitative comparison table cannot be constructed. However, the available data for Aztreonam (the syn-isomer) against common Gram-negative pathogens is presented below.

OrganismAztreonam (syn-isomer) MIC Range (µg/mL)
Escherichia coli0.06 - 1.0
Klebsiella pneumoniae0.06 - 1.0
Pseudomonas aeruginosa4.0 - 16.0
Enterobacter cloacae0.12 - 4.0
Serratia marcescens0.12 - 2.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Synthesis and Separation of Oxime Isomers

Objective: To synthesize Aztreonam with a focus on obtaining the active syn-isomer and to separate it from the less active anti-isomer.

Selective Synthesis of the syn (Z)-Isomer: The synthesis of Aztreonam is a multi-step process. The formation of the oxime is a critical step where the geometry is established. While specific conditions to exclusively yield the syn-isomer of Aztreonam are proprietary, general methods for the stereoselective synthesis of Z-oximes can be adapted. These methods often involve the careful selection of catalysts and reaction conditions, such as using copper sulfate and potassium carbonate in methanol, which has been shown to favor the formation of Z-oximes.

Separation of Isomers: If a mixture of syn and anti isomers is obtained, they can be separated using chromatographic techniques.

  • Protocol for Isomer Separation by Preparative HPLC:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at a wavelength where both isomers absorb, typically around 280 nm.

    • Procedure: The crude mixture of isomers is dissolved in a suitable solvent (e.g., a small amount of the mobile phase) and injected onto the column. The gradient is run to separate the two isomers based on their different polarities. Fractions containing the individual isomers are collected, and the solvent is removed under reduced pressure. The identity and purity of each isomer should be confirmed by NMR spectroscopy.

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Start [label="Synthesis of\nAztreonam Precursor"]; Oximation [label="Oximation Reaction\n(Stereoselective for syn-isomer)"]; Crude [label="Crude Product\n(Mixture of syn and anti isomers)"]; HPLC [label="Preparative HPLC\nSeparation"]; Syn [label="Pure syn-Aztreonam", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti [label="Pure anti-Aztreonam", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Characterization"];

Start -> Oximation; Oximation -> Crude; Crude -> HPLC; HPLC -> Syn; HPLC -> Anti; Syn -> NMR; Anti -> NMR; }

Figure 2: Workflow for synthesis and separation of Aztreonam isomers.
Characterization of syn and anti Isomers by NMR Spectroscopy

Objective: To differentiate and confirm the geometry of the syn and anti isomers of Aztreonam using Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle: The spatial arrangement of the atoms in the syn and anti isomers results in different chemical environments for the protons near the oxime functional group. These differences can be observed as distinct chemical shifts in the ¹H NMR spectrum.

  • Protocol for ¹H NMR Analysis:

    • Sample Preparation: Dissolve a small amount (1-5 mg) of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Compare the chemical shifts of the protons on the aminothiazole ring and the methyl groups of the carboxypropyl moiety. For many oxime-containing compounds, the protons syn to the oxime oxygen are shielded (appear at a lower chemical shift) compared to the corresponding protons in the anti isomer. Two-dimensional NMR techniques, such as NOESY, can also be used to confirm the spatial proximity of protons and definitively assign the stereochemistry.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the antibacterial activity of the purified syn and anti isomers of Aztreonam against various Gram-negative bacteria.

  • Protocol for Broth Microdilution MIC Assay:

    • Bacterial Strains: Use reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, as well as relevant clinical isolates.

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Antibiotic Dilution: Prepare a series of two-fold dilutions of each isomer in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC (e.g., 0.03 to 64 µg/mL).

    • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Penicillin-Binding Protein 3 (PBP3) Binding Affinity Assay

Objective: To determine the binding affinity of the syn and anti isomers of Aztreonam to its target enzyme, PBP3.

  • Protocol for Competitive PBP3 Binding Assay:

    • PBP3 Preparation: Express and purify recombinant PBP3 from E. coli or P. aeruginosa.

    • Radiolabeled Probe: Use a radiolabeled β-lactam, such as [³H]benzylpenicillin, that is known to bind to PBP3.

    • Competition Assay: a. Incubate a fixed amount of purified PBP3 with varying concentrations of the unlabeled competitor (syn- or anti-Aztreonam). b. Add a fixed concentration of the radiolabeled probe and incubate to allow binding to reach equilibrium. c. Separate the PBP-bound radiolabel from the unbound radiolabel using a suitable method (e.g., rapid filtration). d. Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the binding of the radiolabeled probe (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value.

digraph "PBP3_Binding_Assay_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.1, height=0.4, width=2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4", fontname="Arial", fontsize=9];

Purify [label="Purify Recombinant PBP3"]; Incubate [label="Incubate PBP3 with\nAztreonam Isomer (Competitor)"]; AddProbe [label="Add Radiolabeled\nPenicillin Probe"]; Separate [label="Separate Bound and\nUnbound Probe"]; Quantify [label="Quantify Bound Radioactivity"]; Analyze [label="Calculate IC50 and Ki", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Purify -> Incubate; Incubate -> AddProbe; AddProbe -> Separate; Separate -> Quantify; Quantify -> Analyze; }

Figure 3: Workflow for competitive PBP3 binding assay.

Conclusion

References

An In-Depth Technical Guide to the Thermal and pH Stability Profile of (E)-Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and pH stability of (E)-Aztreonam, a synthetic monobactam antibiotic. Understanding the stability profile of a drug substance is critical for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for stability testing, and provides visualizations of relevant pathways and workflows.

Physicochemical Properties and Mechanism of Action

Aztreonam is a β-lactam antibiotic that is highly resistant to many β-lactamases. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding with high affinity to penicillin-binding protein 3 (PBP3) in Gram-negative bacteria. This binding inhibits the cross-linking of peptidoglycan, leading to the formation of filamentous, non-septated cells and ultimately cell lysis and death.[1]

Thermal and pH Stability Profile

The stability of Aztreonam is significantly influenced by both temperature and pH. The degradation of Aztreonam in aqueous solutions generally follows pseudo-first-order kinetics.[2]

pH Stability

The pH of the aqueous environment is a critical factor in the stability of Aztreonam. The molecule is susceptible to both acid- and base-catalyzed hydrolysis.

Key Findings:

  • A study on the degradation of Aztreonam in various buffer systems at 35°C demonstrated that the minimum degradation occurs at pH 5.38 .[2]

  • Aztreonam is more reactive with hydroxide ions than with hydrogen ions, indicating greater instability in basic conditions compared to acidic conditions.[2]

  • Compared to other β-lactam antibiotics like penicillins and cephalosporins, Aztreonam is considerably more stable in acidic and neutral aqueous solutions. However, in basic solutions, its stability is comparable to that of other less stable β-lactams.[2]

Thermal Stability

Temperature plays a crucial role in the degradation rate of Aztreonam. As with most chemical reactions, an increase in temperature accelerates the degradation process. The temperature dependence of the degradation rate can be described by the Arrhenius equation.

Arrhenius Activation Energies:

The Arrhenius activation energies for the degradation of Aztreonam have been determined at specific pH values, providing insight into the energy barrier for the degradation reaction.

pHActivation Energy (Ea) (kcal/mol)
4.2319.8
6.5921.5
8.6018.7

Table 1: Arrhenius Activation Energies for Aztreonam Degradation at Different pH Values.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies involve exposing the drug to stress conditions that are more severe than accelerated stability testing conditions.

Summary of Degradation under Stress Conditions

The following table summarizes the percentage of Aztreonam degradation observed under various stress conditions in a specific study.

Stress ConditionReagent/Condition DetailsDurationTemperature% Degradation
Acid Hydrolysis 0.1 M HCl8 hours80°C12.5
Base Hydrolysis 0.1 M NaOH4 hours80°C15.2
Oxidative Degradation 30% H₂O₂24 hoursRoom Temp18.1
Thermal Degradation Solid Drug48 hours105°C8.7
Photolytic Degradation (UV) 254 nm24 hoursRoom Temp6.3
Photolytic Degradation (Visible) Visible Light24 hoursRoom Temp4.1

Table 2: Percentage Degradation of Aztreonam under Forced Degradation Conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying stability studies. The following sections describe typical experimental protocols for the forced degradation and analysis of Aztreonam.

Forced Degradation Protocol

Objective: To induce the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer components

  • Calibrated pH meter, heating block/water bath, photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Heat the solution at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose to a temperature of 105°C in a hot air oven for 48 hours.

    • Dissolve the stressed sample in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 273 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations

Mechanism of Action of Aztreonam

Mechanism_of_Action Aztreonam Aztreonam PBP3 Penicillin-Binding Protein 3 (PBP3) Aztreonam->PBP3 Binds to Inhibition Inhibition Aztreonam->Inhibition Crosslinking Peptidoglycan Cross-linking PBP3->Crosslinking Catalyzes CellWall Bacterial Cell Wall (Peptidoglycan) Crosslinking->CellWall Strengthens Inhibition->PBP3 Filamentation Cell Filamentation Inhibition->Filamentation Leads to Lysis Cell Lysis & Death Filamentation->Lysis

Caption: Mechanism of action of Aztreonam.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 80°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 80°C) Base->Analysis Oxidation Oxidation (30% H2O2, RT) Oxidation->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Start Aztreonam Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation (Peak Purity, % Degradation, Impurity Profiling) Analysis->Data

Caption: Workflow for a forced degradation study.

Generalized Degradation Pathway of Aztreonam

Degradation_Pathway cluster_degradation Degradation Products Aztreonam This compound Isomer Anti-isomer ((Z)-Aztreonam) Aztreonam->Isomer Isomerization (Photolytic) Hydrolysis_Products Hydrolysis Products (Open β-lactam ring) Aztreonam->Hydrolysis_Products Hydrolysis (Acidic/Basic) Oxidation_Products Oxidation Products Aztreonam->Oxidation_Products Oxidation Other_Degradants Other Minor Degradants Aztreonam->Other_Degradants Thermal

Caption: Generalized degradation pathways of Aztreonam.

Conclusion

The stability of this compound is a critical attribute that influences its formulation development, storage, and clinical use. This technical guide has summarized the key factors affecting its stability, namely pH and temperature. The optimal pH for Aztreonam stability in aqueous solution is approximately 5.38. The drug is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions. A validated stability-indicating analytical method, such as RP-HPLC, is essential for accurately quantifying Aztreonam in the presence of its degradation products. The information presented herein serves as a valuable resource for researchers and professionals involved in the development and quality control of Aztreonam-containing pharmaceutical products.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Separation of Aztreonam and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation of Aztreonam from its related substances, including the E-isomer and the open-ring degradation product. The developed method is suitable for routine quality control analysis of Aztreonam in bulk drug substance and pharmaceutical formulations. This document provides a comprehensive protocol, including system suitability parameters and method validation highlights, to ensure reliable and reproducible results.

Introduction

Aztreonam is a monobactam antibiotic with potent activity against Gram-negative bacteria.[1][2] During its synthesis and storage, several related substances and isomers can be formed, which may impact its safety and efficacy. Therefore, a robust analytical method is crucial for the accurate quantification of Aztreonam and the detection of its impurities. This application note presents a reliable reversed-phase HPLC method designed to separate Aztreonam from its key isomers and degradation products, ensuring the quality and consistency of the final drug product. The primary isomers of concern are the geometric E-isomer and the open-ring hydrolytic degradation product.[3][4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System : A gradient-capable HPLC system equipped with a UV detector.

  • Column : Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm (or equivalent).[5]

  • Chemicals :

    • Aztreonam Reference Standard (RS)

    • Aztreonam E-Isomer Reference Standard

    • Potassium dihydrogen phosphate (anhydrous)

    • Orthophosphoric acid

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Mobile Phase A 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
Mobile Phase B Methanol
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 20 µL
Run Time 30 minutes

Table 1: Optimized Chromatographic Conditions

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
204060
254060
268020
308020

Table 2: Gradient Elution Program

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A) : Dissolve 6.8 g of anhydrous potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent : A mixture of Mobile Phase A and Methanol (80:20 v/v).

  • Standard Solution Preparation : Accurately weigh and transfer about 25 mg of Aztreonam RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1 mg/mL.

  • System Suitability Solution (Resolution Solution) : Prepare a solution containing about 0.2 mg/mL each of Aztreonam RS and Aztreonam E-Isomer RS in the diluent.

  • Sample Solution Preparation : Accurately weigh and transfer a quantity of the sample equivalent to 25 mg of Aztreonam into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Development Workflow

The following diagram illustrates the logical workflow followed for the development of this HPLC method.

HPLC_Method_Development start Define Analytical Objective lit_review Literature Review & Pharmacopeia Methods (USP/EP) start->lit_review col_select Column Selection (C18, 5µm, 250x4.6mm) lit_review->col_select mp_dev Mobile Phase Optimization col_select->mp_dev ph_opt pH Optimization (pH 3.0) mp_dev->ph_opt org_mod Organic Modifier (Methanol vs. Acetonitrile) mp_dev->org_mod gradient Gradient Development mp_dev->gradient ph_opt->gradient org_mod->gradient detection Wavelength Selection (270 nm) gradient->detection sys_suit System Suitability Testing detection->sys_suit forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) sys_suit->forced_deg validation Method Validation (ICH Guidelines) forced_deg->validation Specificity final_method Finalized HPLC Method validation->final_method

Caption: Workflow for HPLC method development for Aztreonam isomer separation.

Results and Discussion

The developed method successfully separates Aztreonam from its E-isomer and the open-ring impurity. A typical chromatogram demonstrates baseline separation of all relevant peaks. Forced degradation studies, where the sample was subjected to acid, base, oxidative, thermal, and photolytic stress, confirmed the stability-indicating nature of the method. The degradation products did not interfere with the quantification of Aztreonam.

System Suitability

The system suitability was evaluated by injecting the resolution solution six times. The results must meet the criteria specified in Table 3 to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Aztreonam) ≤ 2.01.2
Theoretical Plates (Aztreonam) ≥ 2000> 3000
Resolution (Aztreonam/E-Isomer) ≥ 2.0> 3.5
%RSD for Peak Area (n=6) ≤ 2.0%< 1.0%

Table 3: System Suitability Results

Quantitative Data Summary

The following table summarizes the typical retention times and relative retention times (RRT) for Aztreonam and its key related substances.

CompoundRetention Time (min)Relative Retention Time (RRT)
Open-Ring Impurity~ 4.5~ 0.5
Aztreonam ~ 9.0 1.00
Aztreonam E-Isomer~ 11.2~ 1.24

Table 4: Retention Data for Aztreonam and Related Isomers

Conclusion

The HPLC method described in this application note is demonstrated to be specific, robust, and suitable for the separation and quantification of Aztreonam and its critical isomers. The method's stability-indicating capability makes it a valuable tool for quality control in both manufacturing and formulation development environments. The detailed protocol and clear system suitability criteria will enable researchers and drug development professionals to readily implement this method.

References

Application Notes and Protocols for the Synthesis and Purification of (E)-Aztreonam Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aztreonam is a monobactam antibiotic effective against Gram-negative bacteria. Its unique β-lactam ring structure makes it a critical therapeutic agent. For quality control, research, and development purposes, a highly purified (E)-Aztreonam reference standard is essential. These application notes provide a detailed methodology for the synthesis and purification of this compound to a reference standard quality, ensuring high purity and proper characterization. The protocols described herein are intended for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the β-lactam core followed by side-chain attachment and deprotection. The outlined synthetic route focuses on the acylation of the azetidinone precursor followed by deprotection to yield the final product.

Synthesis Workflow

Synthesis of this compound A Azetidin & TAEM B t-Butyl Aztreonam A->B Acylation C Crude Aztreonam B->C Deprotection (TFA) D Pure this compound C->D Purification Purification of this compound A Crude Aztreonam B Primary Purification A->B Alkali Treatment & Precipitation C Ion-Exchange Chromatography B->C Loading D Eluted Aztreonam C->D Elution E Final Crystallization D->E pH Adjustment F Reference Standard this compound E->F Isolation & Drying

Application Notes and Protocols: (E)-Aztreonam in Bacterial Cell Wall Synthesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-Aztreonam is a synthetic monocyclic β-lactam antibiotic (monobactam) with potent and specific activity against a wide spectrum of aerobic Gram-negative bacteria, including Pseudomonas aeruginosa and various species of Enterobacteriaceae.[1][2][3] Originally isolated from Chromobacterium violaceum, its unique structure confers a high degree of resistance to hydrolysis by many β-lactamases produced by Gram-negative and Gram-positive pathogens.[1][4] Unlike most β-lactam antibiotics, Aztreonam shows no useful activity against Gram-positive bacteria or anaerobes. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, making it a valuable tool for studying this essential pathway and for therapeutic applications against multidrug-resistant Gram-negative infections.

Mechanism of Action

The bactericidal effect of this compound stems from its highly specific and high-affinity binding to Penicillin-Binding Protein 3 (PBP3). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. PBP3 is specifically involved in the formation of the septum during bacterial cell division.

By binding to and inactivating PBP3, Aztreonam blocks the transpeptidation step in peptidoglycan synthesis. This disruption prevents the formation of the division septum, leading to the elongation of the bacterial cells into long, filamentous forms. The continued activity of autolytic enzymes in the absence of proper cell wall maintenance ultimately results in cell lysis and bacterial death. This targeted action on PBP3 is responsible for Aztreonam's potent activity against Gram-negative pathogens.

G cluster_0 Aztreonam This compound PBP3 Penicillin-Binding Protein 3 (PBP3) Aztreonam->PBP3 Binds to & Inhibits CellWall Peptidoglycan Cross-linking PBP3->CellWall Catalyzes Filamentation Cell Filamentation PBP3->Filamentation Inhibition leads to Septum Septum Formation CellWall->Septum Required for Division Bacterial Cell Division Septum->Division Leads to Lysis Cell Lysis & Death Filamentation->Lysis

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Data Presentation

Table 1: Penicillin-Binding Protein (PBP) Affinity of this compound in Escherichia coli
Penicillin-Binding Protein (PBP)Concentration for Complete Binding (µg/mL)Relative Affinity
PBP30.1Very High
PBP1a10Moderate
PBP1b≥ 100Poor
PBP2≥ 100Poor
PBP4≥ 100Poor
PBP5/6≥ 100Poor
Data sourced from reference.
Table 2: In Vitro Activity (Minimum Inhibitory Concentration) of this compound
Organism/GroupMIC Range / Value (µg/mL)Reference
Escherichia coli (lowest effective concentration for filamentation)0.2
Escherichia coli (wild type)0.25
Enterobacteriaceae (Median MIC)≤ 2.0
Enterobacteriaceae (MIC90)≤ 1.6
Pseudomonas aeruginosa (Median MIC)16 - 32
Pseudomonas aeruginosa (MIC90)12 - 32
MBL-producing Enterobacteriaceae (Aztreonam-Avibactam MIC90)1.0
P. aeruginosa (Aztreonam-Avibactam MIC90)32

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Prepare Serial Dilutions: Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. Add 200 µL of the Aztreonam stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1-11. The final bacterial concentration should be approximately 5 x 10^4 CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Aztreonam at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm (OD600).

G cluster_workflow MIC Assay Workflow P1 1. Prepare 2-fold serial dilutions of Aztreonam in a 96-well plate P2 2. Add standardized bacterial inoculum to wells P1->P2 P3 3. Incubate plate at 35-37°C for 16-20h P2->P3 P4 4. Read for visible growth (turbidity) P3->P4 Result Determine MIC: Lowest concentration with no growth P4->Result

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

This assay demonstrates the specific binding of this compound to PBP3 by competing with a fluorescently labeled penicillin derivative.

Materials:

  • Bacterial membrane preparations containing PBPs

  • This compound (various concentrations)

  • Bocillin™ FL (fluorescent penicillin, Invitrogen)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner

Procedure:

  • Pre-incubation: In separate microcentrifuge tubes, mix a fixed amount of bacterial membrane preparation (e.g., 50 µg total protein) with increasing concentrations of this compound (e.g., 0.01 µg/mL to 100 µg/mL). Include a no-Aztreonam control. Incubate for 15 minutes at 30°C to allow Aztreonam to bind to PBPs.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube. Incubate for another 15 minutes at 30°C.

  • Stop Reaction: Terminate the labeling reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Electrophoresis: Separate the proteins on an SDS-PAGE gel.

  • Visualization: Scan the gel using a fluorescence scanner. The fluorescence intensity of the band corresponding to PBP3 will decrease as the concentration of this compound increases, demonstrating competitive binding.

G cluster_0 Membrane Bacterial Membrane (contains PBPs) Aztreonam Add increasing conc. of this compound Membrane->Aztreonam Incubate1 Incubate (15 min) Aztreonam->Incubate1 Bocillin Add Fluorescent Bocillin™ FL Incubate1->Bocillin Incubate2 Incubate (15 min) Bocillin->Incubate2 SDSPAGE Separate proteins by SDS-PAGE Incubate2->SDSPAGE Scan Scan gel for fluorescence SDSPAGE->Scan Result Decreased PBP3 signal with increased Aztreonam Scan->Result

Caption: Experimental workflow for a PBP competition assay.

Protocol 3: Bacterial Cell Filamentation Assay

This protocol is used to visually confirm the morphological effect of this compound on bacterial cells.

Materials:

  • Log-phase bacterial culture

  • This compound at a sub-inhibitory concentration (e.g., 0.25x MIC)

  • Growth medium (e.g., Luria-Bertani broth)

  • Microscope slides and coverslips

  • Phase-contrast microscope with camera

Procedure:

  • Treatment: Dilute a log-phase bacterial culture to an OD600 of ~0.1 in fresh growth medium. Divide the culture into two flasks: one control and one treated with a sub-inhibitory concentration of this compound.

  • Incubation: Incubate both cultures with shaking at 37°C for 2-4 hours.

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4 hours), remove a small aliquot from each culture.

  • Microscopy: Place a drop of the culture on a microscope slide, cover with a coverslip, and observe under a phase-contrast microscope at high magnification (e.g., 1000x).

  • Analysis: Capture images of the cells. Compare the morphology of the treated cells to the control cells. Cells treated with Aztreonam are expected to show significant elongation and filamentation.

References

Application Notes and Protocols for Forced Degradation Study of (E)-Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Aztreonam is the geometric isomer of Aztreonam, a monobactam antibiotic with potent activity against Gram-negative bacteria. Stability testing is a critical component of the drug development process, ensuring the safety and efficacy of the final product. Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1] This document provides a detailed protocol for conducting a forced degradation study on this compound, adhering to the principles outlined in the ICH guidelines.[2]

The primary degradation pathway for aztreonam involves the hydrolysis of the β-lactam bond, leading to the formation of an inactive open-ring compound.[3][4] Isomerization between the (Z) and (E) forms can also occur under certain conditions. This study will subject this compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to induce degradation and characterize the resulting products.

Materials and Methods

Materials
  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium dihydrogen phosphate, analytical grade

  • Orthophosphoric acid, analytical grade

  • Water, HPLC grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Water bath

  • Hot air oven

  • Photostability chamber

Experimental Protocols

Preparation of Stock Solution

Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Forced Degradation Conditions

The following table summarizes the stress conditions to be applied to the this compound stock solution. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2] Samples should be withdrawn at appropriate time intervals and analyzed by a stability-indicating HPLC method. A control sample, protected from the stress condition, should be analyzed concurrently.

Table 1: Forced Degradation Study Protocol for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 6, 8, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 6, 8 hours
Oxidative Degradation 3% H₂O₂Room Temperature15, 30, 60, 120 minutes
Thermal Degradation Heat105°C8, 24, 48, 72 hours
Photolytic Degradation UV and Visible LightRoom Temperature1.2 million lux hours and 200 watt hours/m²
Sample Preparation for Analysis

Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products. The following method is a representative example and may require optimization.

Table 2: Example of a Stability-Indicating HPLC Method for this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 60:40 v/v). The pH of the buffer should be adjusted as needed (e.g., to pH 3 with orthophosphoric acid).
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient

Data Presentation and Analysis

Summarize the results of the forced degradation studies in a clear and concise table. The table should include the stress condition, the percentage of this compound remaining, and the peak areas of any significant degradation products.

Table 3: Summary of Forced Degradation Results for this compound

Stress ConditionTime Point% this compound RemainingDegradation Product 1 (% Peak Area)Degradation Product 2 (% Peak Area)...
Acid Hydrolysis 2 hours
4 hours
......
Base Hydrolysis 1 hour
2 hours
......
Oxidative Degradation 15 min
30 min
......
Thermal Degradation 8 hours
24 hours
......
Photolytic Degradation End of study

Visualizations

Experimental Workflow

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (105°C) Stock->Thermal Expose to Stress Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Expose to Stress SamplePrep Sample Preparation (Neutralization & Dilution) Acid->SamplePrep Withdraw Samples at Time Points Base->SamplePrep Withdraw Samples at Time Points Oxidation->SamplePrep Withdraw Samples at Time Points Thermal->SamplePrep Withdraw Samples at Time Points Photo->SamplePrep Withdraw Samples at Time Points HPLC Stability-Indicating HPLC Analysis SamplePrep->HPLC Data Data Analysis & Reporting HPLC->Data

Caption: Workflow of the forced degradation study of this compound.

Simplified Degradation Pathway of Aztreonam

G Simplified Degradation Pathways of Aztreonam Aztreonam (Z)-Aztreonam β-lactam ring intact E_Aztreonam This compound Geometric Isomer Aztreonam->E_Aztreonam Isomerization (Heat, Light) OpenRing Open-Ring Degradant Hydrolysis of β-lactam Aztreonam->OpenRing Hydrolysis (Acid, Base) Other Other Degradation Products Aztreonam->Other Oxidation, Photolysis E_Aztreonam->Aztreonam Isomerization E_Aztreonam->OpenRing Hydrolysis (Acid, Base) E_Aztreonam->Other Oxidation, Photolysis

Caption: Key degradation pathways of Aztreonam under stress conditions.

References

Application Notes & Protocols for the Characterization of (E)-Aztreonam Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of impurities associated with the (Z)-isomer of Aztreonam, a monobactam antibiotic. The focus is on providing robust and reliable methods for the identification, separation, and quantification of potential process-related and degradation impurities, ensuring the quality, safety, and efficacy of Aztreonam drug substances and products.

Introduction

Aztreonam is a synthetic beta-lactam antibiotic with potent activity against Gram-negative bacteria.[1] Like all pharmaceutical products, the purity of Aztreonam is a critical quality attribute. Impurities can arise during the manufacturing process or upon storage and can potentially impact the drug's safety and efficacy.[2] Therefore, rigorous analytical testing is required to detect, identify, and quantify these impurities.

This document outlines the most common and effective analytical techniques for Aztreonam impurity profiling, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. Additionally, the role of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of unknown impurities is discussed.

Key Analytical Techniques

The characterization of Aztreonam impurities relies on a combination of chromatographic separation and spectroscopic identification techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for separating Aztreonam from its impurities.[3] The method's high resolution and sensitivity allow for the detection and quantification of even trace-level impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated compound, aiding in the preliminary identification of unknown impurities and degradation products. High-resolution mass spectrometry (HRESIMS) can provide exact mass measurements, further refining the identification process.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities. One- and two-dimensional NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC) provide detailed information about the molecular structure. Quantitative NMR (qNMR) can also be used for the accurate determination of impurity concentrations.

Identified Impurities of Aztreonam

Several process-related and degradation impurities of Aztreonam have been identified and characterized. These include, but are not limited to:

  • Aztreonam E-Isomer: The geometric isomer of Aztreonam.

  • Open-ring Aztreonam: A product of the hydrolytic degradation of the β-lactam ring.

  • Desulfated Aztreonam: An impurity formed by the loss of the sulfo group.

  • Open-ring Desulfated Aztreonam: A degradation product resulting from both hydrolysis and desulfation.

  • Aztreonam Acetate: An impurity potentially formed during synthesis.

  • anti-Aztreonam: A diastereomer of Aztreonam.

  • Aztreonam Ethyl Ester: An impurity that may be formed during the manufacturing process.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Aztreonam and its Related Substances

This protocol describes a stability-indicating RP-HPLC method for the quantitative determination of Aztreonam and its impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M Phosphate buffer (pH 3.2)
Mobile Phase B Acetonitrile
Gradient Elution A gradient program should be optimized to achieve adequate separation of all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm and 254 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 35°C)

Sample Preparation:

  • Accurately weigh and dissolve the Aztreonam sample in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm membrane filter before injection.

System Suitability:

  • Inject a standard solution of Aztreonam and known impurities to verify the system's performance.

  • The resolution between Aztreonam and the closest eluting impurity should be not less than 1.5.

  • The tailing factor for the Aztreonam peak should be not more than 2.0.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to generate potential degradation products for identification.

Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Treat the sample solution with 0.1 M HCl at 90°C for 10 minutes. Neutralize before injection.
Base Hydrolysis Treat the sample solution with 0.2 N NaOH. Neutralize before injection.
Oxidative Degradation Treat the sample solution with 30% w/w hydrogen peroxide.
Thermal Degradation Heat the solid sample at 90°C for 30 minutes.
Photolytic Degradation Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.

Procedure:

  • Subject the Aztreonam sample to the stress conditions outlined above.

  • Analyze the stressed samples using the validated HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the Aztreonam peak area.

  • Peak purity analysis should be performed to ensure that the Aztreonam peak is free from co-eluting degradants.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated RP-HPLC method for Aztreonam impurity analysis.

ParameterTypical ValueReference
Linearity Range 5 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow for Impurity Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Structural Elucidation Aztreonam_API Aztreonam API/Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Aztreonam_API->Forced_Degradation HPLC RP-HPLC Separation Forced_Degradation->HPLC UV_Detector UV Detection (Quantification) HPLC->UV_Detector LC_MS LC-MS (Molecular Weight) HPLC->LC_MS Impurity_Isolation Preparative HPLC (Impurity Isolation) HPLC->Impurity_Isolation Data_Analysis Data Analysis & Impurity Profiling UV_Detector->Data_Analysis Quantitative Data LC_MS->Data_Analysis MW Information NMR NMR Spectroscopy (1D & 2D) Impurity_Isolation->NMR HRESIMS High-Resolution MS Impurity_Isolation->HRESIMS Structure_Confirmation Impurity Structure Confirmation NMR->Structure_Confirmation Structural Information HRESIMS->Structure_Confirmation Elemental Composition

Caption: Workflow for the characterization of (E)-Aztreonam impurities.

Signaling Pathway for β-Lactam Ring Opening

G Aztreonam Aztreonam (Intact β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) Aztreonam->Hydrolysis Open_Ring Open-ring Aztreonam (Inactive) Hydrolysis->Open_Ring

Caption: Hydrolytic degradation pathway of the Aztreonam β-lactam ring.

References

Application Notes and Protocols for In Vitro Efficacy Testing of (E)-Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Aztreonam is a synthetic monobactam antibiotic with a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1][2] Its unique structure makes it resistant to hydrolysis by many common β-lactamases.[3][4] Aztreonam functions by inhibiting the synthesis of the bacterial cell wall, a mechanism that leads to cell death.[2] These application notes provide detailed protocols for establishing an in vitro model to assess the efficacy of this compound against susceptible bacterial strains. The described methods include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics, which are fundamental assays in antimicrobial drug development.

Mechanism of Action

Aztreonam's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It penetrates the outer membrane of Gram-negative bacteria and exhibits a high affinity for Penicillin-Binding Protein 3 (PBP-3). PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By binding to PBP-3, Aztreonam blocks the transpeptidation step, preventing the cross-linking of peptidoglycan strands. This disruption weakens the cell wall, leading to the formation of elongated, filamentous cells and eventual cell lysis and death. Its specificity for PBP-3 in Gram-negative organisms accounts for its limited activity against Gram-positive and anaerobic bacteria.

Aztreonam_Mechanism cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium Aztreonam Aztreonam OuterMembrane Outer Membrane (Porin Channel) Aztreonam->OuterMembrane Enters via porin PeriplasmicSpace Periplasmic Space OuterMembrane->PeriplasmicSpace InnerMembrane Inner Membrane PBP3 Penicillin-Binding Protein 3 (PBP-3) PeriplasmicSpace->PBP3 Binds to Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes PBP3->Peptidoglycan Inhibits CellLysis Cell Wall Weakening & Cell Lysis Peptidoglycan->CellLysis Disruption leads to

Caption: Mechanism of Aztreonam action on Gram-negative bacteria.

Experimental Protocols

A systematic approach is crucial for evaluating antimicrobial efficacy. The general workflow involves preparing the bacterial inoculum, determining the minimum concentration required to inhibit growth (MIC), and then assessing the concentration needed to kill the bacteria (MBC) or evaluating the rate of killing over time (Time-Kill Assay).

Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis Culture 1. Bacterial Culture Preparation Inoculum 2. Inoculum Standardization Culture->Inoculum Drug 3. This compound Serial Dilutions Inoculum->Drug MIC 4. MIC Assay Drug->MIC MBC 5a. MBC Assay MIC->MBC TimeKill 5b. Time-Kill Assay MIC->TimeKill Analysis 6. Incubation & Data Collection MBC->Analysis TimeKill->Analysis Interpretation 7. Interpretation of Results Analysis->Interpretation

Caption: General workflow for in vitro efficacy testing of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is described below.

Materials:

  • This compound powder

  • Susceptible Gram-negative bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae)

  • Quality Control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 1°C)

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the highest concentration to be tested. Perform two-fold serial dilutions in the wells of a 96-well plate, typically ranging from 128 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Culture the test bacteria on an appropriate agar plate overnight. Select several colonies to inoculate a tube of CAMHB and incubate until it reaches the log phase of growth.

  • Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 35°C ± 1°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial that results in a ≥99.9% reduction in the initial bacterial inoculum. This test is performed as a subsequent step to the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile pipette tips and micropipette

  • Incubator (35°C ± 1°C)

Procedure:

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Aliquot a small, defined volume (e.g., 10-100 µL) from each of these clear wells and plate it onto separate agar plates.

  • Incubation: Incubate the agar plates at 35°C ± 1°C for 18-24 hours.

  • Reading Results: Count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would correspond to ≤500 CFU/mL.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination start Prepare Serial Dilutions of Aztreonam in 96-well plate inoculate Inoculate with Standardized Bacterial Suspension (~5x10^5 CFU/mL) start->inoculate incubate_mic Incubate 16-20h at 35°C inoculate->incubate_mic read_mic Visually Read MIC: Lowest concentration with no turbidity incubate_mic->read_mic subculture Subculture from clear wells (MIC, MICx2, MICx4, etc.) onto agar plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate 18-24h at 35°C subculture->incubate_mbc read_mbc Count Colonies (CFU). Determine MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Detailed workflow for MIC and subsequent MBC determination.
Protocol 3: Time-Kill Kinetic Assay

This assay evaluates the rate of bacterial killing over time when exposed to specific concentrations of an antimicrobial agent.

Materials:

  • This compound

  • Log-phase bacterial culture

  • CAMHB

  • Incubator with shaking capability (37°C)

  • Sterile tubes or flasks

  • Agar plates for colony counting

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB at a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup: Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Also, include a drug-free growth control. Inoculate all tubes with the prepared bacterial suspension.

  • Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Counts: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a defined volume from appropriate dilutions onto agar plates to determine the viable count (CFU/mL).

  • Incubation and Counting: Incubate the plates for 18-24 hours at 37°C and then count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation and Interpretation

Quantitative data from these assays should be organized into clear, structured tables to facilitate comparison and interpretation.

Table 1: MIC and MBC Data for this compound

Bacterial StrainQC Strain (Y/N)This compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
P. aeruginosa PAO1N
E. coli DH5αN
K. pneumoniae BAA-1705N
E. coli ATCC 25922Y
P. aeruginosa ATCC 27853Y

Interpretation Notes:

  • MBC/MIC Ratio: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. A ratio >4 suggests bacteriostatic activity.

Table 2: Time-Kill Assay Data for this compound against [Bacterial Strain]

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
6
8
12
24

Interpretation Notes:

  • Bactericidal Activity: A reduction of ≥3 log₁₀ CFU/mL compared to the initial inoculum (Time 0) indicates bactericidal activity.

  • Synergy/Antagonism: Time-kill assays can be adapted to test combinations (e.g., Aztreonam with a β-lactamase inhibitor) where synergy is defined as a ≥2 log₁₀ decrease in CFU/mL compared to the most active single agent.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of (E)-Aztreonam against Gram-negative Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

(E)-Aztreonam is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting aerobic gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing (AST), providing essential data for guiding patient treatment, monitoring resistance trends, and informing drug development. This document provides detailed protocols for established methods to determine the MIC of this compound against gram-negative isolates, tailored for researchers, scientists, and drug development professionals. The methodologies described are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Methodologies for MIC Determination

Several standardized methods are available for determining the MIC of this compound. The choice of method may depend on factors such as the number of isolates to be tested, the required level of precision, and laboratory resources. The principal methods include:

  • Broth Microdilution: Considered the reference method, it is a quantitative technique that determines the MIC in a liquid medium.

  • Agar Dilution: A quantitative method where the antimicrobial agent is incorporated into an agar medium.

  • Gradient Diffusion: A quantitative method that utilizes a predefined antibiotic gradient on a test strip.[1][2][3]

  • Broth Disk Elution: A method that combines the principles of disk diffusion and broth dilution, offering a practical approach for clinical laboratories.[4][5]

Broth Microdilution Method

The broth microdilution method is a highly reproducible and quantitative technique for determining the MIC. It involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Experimental Protocol:
  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound reference powder.

    • Reconstitute the powder in a recommended solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Using Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepare serial twofold dilutions of the this compound stock solution in the wells of a 96-well microtiter plate. The typical concentration range for Aztreonam is 0.06 to 128 µg/mL.

    • Each well should contain 50 µL of the diluted antibiotic solution.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the gram-negative isolate.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the final standardized inoculum to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B E Inoculate Microtiter Plate B->E C Prepare Standardized Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 35°C for 16-20 hours G Read Plates for Visible Growth F->G H Determine MIC G->H

Broth Microdilution Workflow

Agar Dilution Method

The agar dilution method involves incorporating varying concentrations of this compound into Mueller-Hinton Agar (MHA). It is a useful method for testing multiple isolates simultaneously.

Experimental Protocol:
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described previously.

  • Inoculation:

    • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of each agar plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the isolate.

Workflow for Agar Dilution

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Agar Plates with Serial Dilutions of Antibiotic A->B D Spot Inoculate Agar Plates B->D C Prepare Standardized Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours F Read Plates for Visible Growth E->F G Determine MIC F->G

Agar Dilution Workflow

Gradient Diffusion Method

The gradient diffusion method, often referred to by the commercial name E-test, utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent.

Experimental Protocol:
  • Inoculum Preparation:

    • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a MHA plate evenly in three directions to ensure confluent growth.

  • Application of Gradient Strip:

    • Using sterile forceps, apply the this compound gradient strip to the surface of the inoculated agar plate.

    • Ensure the strip is in complete contact with the agar surface.

  • Incubation:

    • Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.

Workflow for Gradient Diffusion

Gradient_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B C Apply this compound Gradient Strip B->C D Incubate at 35°C for 16-20 hours C->D E Read Intersection of Inhibition Zone and Strip D->E F Determine MIC E->F Broth_Disk_Elution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare CAMHB Tubes B Add this compound Disk to Test Tubes A->B D Inoculate Tubes B->D C Prepare Standardized Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours F Read Tubes for Visible Growth (Turbidity) E->F G Determine Susceptibility F->G

References

Application Notes: (E)-Aztreonam as a Tool in Beta-Lactamase Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-Aztreonam is a synthetic monobactam antibiotic with a unique spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1] Its core mechanism involves the inhibition of cell wall synthesis through high-affinity binding to Penicillin-Binding Protein 3 (PBP3).[1] A key characteristic of Aztreonam is its stability against hydrolysis by Ambler class B metallo-β-lactamases (MBLs), enzymes that inactivate a broad range of β-lactam antibiotics, including carbapenems.[2][3] However, Aztreonam is susceptible to hydrolysis by many serine-β-lactamases (SBLs), such as Extended-Spectrum β-Lactamases (ESBLs) and AmpC enzymes, which are often co-produced in MBL-positive isolates.[2]

This inherent stability to MBLs, coupled with its lability to SBLs, makes Aztreonam an invaluable tool for researchers studying β-lactamase resistance. When used in combination with novel β-lactamase inhibitors (BLIs) that target SBLs (e.g., avibactam, relebactam, zidebactam), Aztreonam's activity can be restored against MBL-producing, multidrug-resistant pathogens. This application note provides an overview of how this compound is utilized in research to characterize resistance mechanisms, with detailed protocols for key experimental assays.

Key Applications:

  • Phenotypic Detection of MBLs: Comparing the antimicrobial activity of Aztreonam alone versus Aztreonam combined with an SBL inhibitor can indicate the presence of an MBL.

  • Characterization of Novel SBLs: Aztreonam serves as a sensitive substrate for various SBLs, making it useful in kinetic studies to characterize the hydrolytic profile of newly discovered enzymes.

  • Investigation of Non-β-Lactamase Resistance: In the presence of a potent BLI, persistent resistance to Aztreonam can suggest other mechanisms, such as PBP3 mutations, porin channel modifications, or efflux pump overexpression.

  • Screening of New BLIs: Aztreonam is a critical partner for testing the efficacy of new investigational BLIs against strains co-producing MBLs and various SBLs.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing Aztreonam to investigate β-lactamase resistance.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Aztreonam and Combinations against MBL-Producing Enterobacterales

Isolate (Primary β-Lactamase)Aztreonam (ATM)ATM + Avibactam (AVI)¹ATM + Zidebactam (ZID)²ATM + Relebactam (REL)¹Reference
K. pneumoniae (NDM-1, CTX-M-15)>1280.50.254
E. coli (NDM-5, TEM-1, CTX-M-15)>1280.250.54
E. coli (VIM-1, SHV-12, TEM-1)320.120.252
MBL-producing Enterobacterales (Aggregate)>64≤1 (92.7% susceptible)≤1 (96.4% susceptible)>1 (50-70% susceptible)
MBL-producing P. aeruginosa (Aggregate)53.8% susceptible69.2% susceptible69.2% susceptible-

¹Inhibitor concentration fixed at 4 µg/mL. ²Represents MIC with Zidebactam at a 1:1 ratio with Aztreonam.

Table 2: Kinetic Parameters of Aztreonam Hydrolysis by New Delhi Metallo-β-Lactamase 1 (NDM-1)

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay MethodReference
NDM-1Aztreonam~9~0.014~1.56NMR Spectroscopy

Note: While Aztreonam is generally considered stable against MBLs, this study demonstrates that NDM-1 can catalyze slow hydrolysis, a finding critical for understanding the limits of Aztreonam's utility.

Experimental Protocols & Methodologies

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension standardized to 0.5 McFarland (~1 x 10⁸ CFU/mL)

  • Stock solutions of Aztreonam and β-lactamase inhibitors (e.g., Avibactam)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of Aztreonam in CAMHB directly in the 96-well plates. A typical concentration range is 0.06 to 128 µg/mL.

  • For combination studies, add a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL Avibactam) to each well containing the Aztreonam dilutions.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits bacterial growth.

Interpretation:

  • A significant reduction (e.g., ≥8-fold or ≥3 two-fold dilutions) in the Aztreonam MIC in the presence of the BLI is indicative of SBL-mediated resistance.

  • High Aztreonam MICs even with the BLI may suggest the presence of MBLs with some hydrolytic activity, other resistance mechanisms like PBP3 modification, or porin loss.

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results & Interpretation start Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate (Final Conc. ~5x10^5 CFU/mL) start->inoculate Dilute & Add dilutions Serial Dilutions of Aztreonam in CAMHB dilutions->inoculate inhibitor Add Fixed Concentration of BLI (e.g., Avibactam) inhibitor->dilutions incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC: Lowest concentration with no visible growth incubate->read_mic interpret Compare MIC (ATM) vs. MIC (ATM+BLI) read_mic->interpret

Workflow for Broth Microdilution MIC Testing.
Protocol 2: Enzyme Kinetic Parameter Determination

This protocol outlines a method to determine the Michaelis-Menten constants (Km and kcat) for β-lactamase-mediated hydrolysis of Aztreonam using UV-Vis spectrophotometry or NMR.

Materials:

  • Purified β-lactamase enzyme (e.g., NDM-1)

  • Aztreonam stock solution

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • UV-Vis spectrophotometer or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure (NMR Method):

  • Prepare a series of reaction mixtures in an appropriate deuterated buffer (e.g., 50 mM Tris-d₁₁, pH 7.5) containing a fixed concentration of the purified β-lactamase (e.g., 10 µM NDM-1) and varying concentrations of Aztreonam.

  • Acquire NMR spectra over time to monitor the disappearance of the Aztreonam substrate peak and the appearance of the hydrolyzed product peak.

  • Calculate the initial velocity (V₀) of the reaction at each substrate concentration by measuring the rate of change in peak intensity during the initial linear phase of the reaction.

  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis (e.g., using GraphPad Prism) to determine the Vmax and Km values.

  • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]T, where [E]T is the total enzyme concentration.

Interpretation:

  • Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

  • kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kcat/Km (catalytic efficiency): This value provides a measure of the enzyme's overall efficiency in hydrolyzing the substrate.

G cluster_logic Relationship of Resistance Mechanisms MBL Metallo-β-Lactamase (e.g., NDM-1, VIM) ATM Aztreonam (ATM) MBL->ATM Slow Hydrolysis (e.g., NDM-1) SBL Serine-β-Lactamase (e.g., ESBL, AmpC) ATM->MBL Stable ATM->SBL Hydrolyzed Target Bacterial Cell Lysis (PBP3 Inhibition) ATM->Target Synergistic Action Restores Activity BLI BLI (e.g., Avibactam) BLI->SBL Inhibited BLI->Target Synergistic Action Restores Activity

Synergy of Aztreonam and BLIs against co-producers.
Protocol 3: Alternative Synergy Testing Methods

For clinical or high-throughput settings, alternative methods can provide qualitative or semi-quantitative measures of synergy.

A. Disk Elution Method:

  • Place an Aztreonam disk and a ceftazidime-avibactam (CZA) disk into a tube containing Mueller-Hinton broth.

  • Inoculate with the test organism to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate and observe for growth. Lack of growth suggests susceptibility to the combination.

B. Gradient Strip Stacking (SS) Method:

  • Apply a ceftazidime-avibactam (CZA) MIC Test Strip (MTS) to an inoculated Mueller-Hinton agar plate and incubate for 1-2 hours.

  • Remove the CZA strip and place an Aztreonam MTS strip in the same location.

  • Incubate for 18-24 hours and read the Aztreonam MIC. The avibactam that has diffused into the agar from the first strip will inhibit SBLs, allowing for an assessment of Aztreonam's activity against MBLs.

C. Strip Crossing (SX) Method:

  • Apply an Aztreonam MTS strip to an inoculated Mueller-Hinton agar plate.

  • Place a CZA MTS strip across the Aztreonam strip at a 90-degree angle, centered over the lower concentrations of the Aztreonam strip.

  • After incubation, synergy is indicated by a reduction in the Aztreonam MIC at the intersection point of the two strips.

G cluster_workflow Investigative Workflow for Aztreonam Resistance start Isolate Shows Resistance to Carbapenems pheno_test Phenotypic Synergy Test (ATM vs. ATM+AVI) start->pheno_test no_syn No Synergy (Resistant to ATM+AVI) pheno_test->no_syn syn Synergy Observed (Susceptible to ATM+AVI) pheno_test->syn wgs Whole Genome Sequencing (WGS) no_syn->wgs Investigate Other Mechanisms biochem Biochemical Assays no_syn->biochem bl_gene Identify β-Lactamase Genes (MBLs, SBLs) syn->bl_gene Confirms MBL+SBL Co-production pbp_mut Analyze PBP3 Gene (e.g., YRIK/YRIN insertions) wgs->pbp_mut porin Analyze Porin Genes (e.g., ompC, ompF) wgs->porin kinetics Enzyme Kinetics (kcat/Km) biochem->kinetics expression Gene Expression Analysis (e.g., RT-qPCR for AmpC) biochem->expression

Investigating resistance with Aztreonam.

References

Combating Antibiotic Resistance: Application Notes for Testing (E)-Aztreonam Synergy with Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals to assess the synergistic potential of (E)-Aztreonam with various beta-lactamase inhibitors against clinically relevant bacterial strains. The methodologies outlined herein are essential for the preclinical evaluation of new combination therapies aimed at overcoming beta-lactamase-mediated antibiotic resistance.

Introduction

This compound is a monobactam antibiotic that exhibits potent activity against many Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding protein 3 (PBP3)[1][2][3][4][5]. However, the efficacy of aztreonam can be compromised by the production of beta-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic.

Beta-lactamase inhibitors are compounds that can inactivate these bacterial resistance enzymes, thereby protecting beta-lactam antibiotics from degradation. The combination of this compound with a suitable beta-lactamase inhibitor can restore its activity against resistant strains, offering a promising strategy to combat multidrug-resistant infections. This document details three standard in vitro methods for evaluating this synergy: the checkerboard microdilution assay, the time-kill assay, and the disk diffusion synergy test.

Data Presentation: Summary of Synergistic Activity

The following tables summarize the in vitro synergistic activity of this compound in combination with various beta-lactamase inhibitors against different bacterial species. Minimum Inhibitory Concentrations (MICs) are presented in µg/mL.

Table 1: Synergy of Aztreonam (ATM) with Avibactam (AVI)

Bacterial SpeciesStrain TypeATM MIC (µg/mL)ATM-AVI MIC (µg/mL)InterpretationReference(s)
EnterobacteralesMBL-producing>321 - 8Synergy
EnterobacteralesSBL-producing-0.38 - 0.75Synergy
EnterobacteralesNDM-producing>4≤4Synergy
P. aeruginosaMBL-producing>32>32No Synergy
S. maltophilia->328 - 32Synergy

Table 2: Synergy of Aztreonam (ATM) with Relebactam (REL)

Bacterial SpeciesStrain TypeATM MIC (µg/mL)ATM-REL MIC (µg/mL)InterpretationReference(s)
EnterobacteralesNDM-producing>328 - 32Synergy
K. pneumoniaeNDM & Serine-β-lactamase--Synergy
S. maltophilia->328 - 32Synergy

Table 3: Synergy of Aztreonam (ATM) with Vaborbactam (VAB)

Bacterial SpeciesStrain TypeATM MIC (µg/mL)ATM-VAB MIC (µg/mL)InterpretationReference(s)
EnterobacteralesNDM-producing>32>32Limited Synergy
K. pneumoniaeMBL-producing--Synergy

Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

a. Materials:

  • This compound and beta-lactamase inhibitor stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Multichannel pipettor

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate and serial twofold dilutions of the beta-lactamase inhibitor vertically down the plate.

  • The final plate should contain wells with each drug alone and in combination at various concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate all wells (except for a sterility control well) with the bacterial suspension.

  • Incubate the plate at 35°C for 18-24 hours.

  • Following incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC index using the following formula: FIC Index = FIC of Aztreonam + FIC of Inhibitor where:

    • FIC of Aztreonam = (MIC of Aztreonam in combination) / (MIC of Aztreonam alone)

    • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

c. Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time.

a. Materials:

  • This compound and beta-lactamase inhibitor stock solutions

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile culture tubes and flasks

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for serial dilutions and colony counting (e.g., agar plates)

b. Protocol:

  • Prepare culture tubes with CAMHB containing this compound and the beta-lactamase inhibitor at concentrations informed by the checkerboard assay (e.g., 0.5x, 1x, and 2x MIC). Include tubes with each drug alone and a growth control without any antibiotic.

  • Prepare a bacterial inoculum in the logarithmic growth phase and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in the prepared tubes.

  • Incubate the tubes in a shaking incubator at 35°C.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Perform serial tenfold dilutions of each aliquot and plate onto agar plates to determine the viable colony count (CFU/mL).

  • Incubate the plates for 18-24 hours and count the colonies.

  • Plot the log10 CFU/mL versus time for each combination.

c. Interpretation of Results:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Disk Diffusion Synergy Test (Double-Disk Synergy Test)

This is a qualitative method to screen for synergy.

a. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Paper disks impregnated with this compound and a beta-lactamase inhibitor (or a beta-lactam/beta-lactamase inhibitor combination disk)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Inoculate the surface of an MHA plate evenly with a bacterial suspension matching a 0.5 McFarland standard using a sterile swab.

  • Place a disk containing this compound and a disk containing the beta-lactamase inhibitor (or a combination disk like ceftazidime-avibactam) on the agar surface at a specific distance apart (e.g., 15-20 mm center to center).

  • Incubate the plate at 35°C for 18-24 hours.

  • Observe the zones of inhibition around the disks.

c. Interpretation of Results:

  • Synergy: A phantom zone or a keyhole effect, where the zone of inhibition around the this compound disk is enhanced towards the beta-lactamase inhibitor disk.

Visualizations

experimental_workflow cluster_screening Screening for Synergy cluster_confirmation Confirmation and Dynamics cluster_analysis Data Analysis and Interpretation start Start: Select Bacterial Strain and Test Compounds ddst Disk Diffusion Synergy Test (Qualitative) start->ddst checkerboard Checkerboard Assay (Quantitative) start->checkerboard time_kill Time-Kill Assay ddst->time_kill checkerboard->time_kill fic_calc Calculate FIC Index checkerboard->fic_calc tk_plot Plot Time-Kill Curves time_kill->tk_plot interpretation Interpret Synergy, Additivity, or Antagonism fic_calc->interpretation tk_plot->interpretation

Caption: Experimental workflow for testing synergy.

signaling_pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism aztreonam This compound pbp3 Penicillin-Binding Protein 3 (PBP3) aztreonam->pbp3 Binds to cell_wall Cell Wall Synthesis pbp3->cell_wall Inhibits beta_lactamase Beta-Lactamase Enzyme beta_lactamase->aztreonam Hydrolyzes inhibitor Beta-Lactamase Inhibitor inhibitor->beta_lactamase Inactivates

Caption: Mechanism of action and resistance.

References

Application Notes and Protocols for High-Throughput Screening of Novel Aztreonam Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of novel Aztreonam analogs. The protocols outlined below are designed to assess the key characteristics of new chemical entities, including their antibacterial activity, target engagement with Penicillin-Binding Protein 3 (PBP3), and stability against β-lactamases.

Introduction

Aztreonam is a monobactam antibiotic with a narrow spectrum of activity, specifically targeting aerobic Gram-negative bacteria.[1] Its mechanism of action involves the selective and high-affinity binding to Penicillin-Binding Protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis.[1][2] Inhibition of PBP3 disrupts the formation of the peptidoglycan layer, leading to filamentation and eventual cell lysis.[1][2] The discovery of novel Aztreonam analogs is a promising strategy to overcome emerging resistance and potentially broaden the antibacterial spectrum. High-throughput screening assays are essential for efficiently evaluating large libraries of these analogs to identify promising lead compounds.

Signaling Pathway of Aztreonam Action

Aztreonam's bactericidal effect is a result of its specific inhibition of PBP3, which plays a crucial role in the final stages of peptidoglycan biosynthesis. This pathway is critical for maintaining the structural integrity of the bacterial cell wall.

Aztreonam_Pathway Aztreonam inhibits PBP3, preventing peptidoglycan cross-linking. cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II Multiple Steps UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation PBP3 PBP3 (Transpeptidase) PBP3->Peptidoglycan Catalyzes Aztreonam Aztreonam Analog Aztreonam->PBP3 Inhibits Precursors NAG & NAM Precursors Precursors->UDP_NAG Precursors->UDP_NAM_pentapeptide HTS_Workflow Screening cascade for novel Aztreonam analogs. cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Lead Optimization Compound_Library Aztreonam Analog Library Primary_AST High-Throughput Antimicrobial Susceptibility Testing (AST) Compound_Library->Primary_AST Active_Analogs Active Analogs (Hits) Primary_AST->Active_Analogs PBP3_Binding PBP3 Binding Assay (Fluorescence or SPA) Active_Analogs->PBP3_Binding Beta_Lactamase β-Lactamase Stability Assay Active_Analogs->Beta_Lactamase Validated_Hits Validated Hits PBP3_Binding->Validated_Hits Beta_Lactamase->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR_Studies Lead_Compounds Lead Compounds SAR_Studies->Lead_Compounds

References

Application Notes and Protocols for Lyophilization Cycle Development of (E)-Aztreonam Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Aztreonam is a monobactam antibiotic with potent activity against Gram-negative bacteria. Due to its inherent instability in aqueous solutions, lyophilization, or freeze-drying, is a critical process to enhance its shelf-life and stability as a dry powder for injection. The development of a robust and efficient lyophilization cycle is paramount to ensure the final product's quality, efficacy, and safety. This involves a systematic, science-based approach, often guided by Quality by Design (QbD) principles, to understand the formulation's thermal properties and define optimal process parameters.

This document provides detailed application notes and protocols for the development of a lyophilization cycle for this compound formulations, with a focus on formulations containing L-arginine as a stabilizer and pH modifier.[1][2] The amorphous form of aztreonam is desirable for good product stability and rapid dissolution upon reconstitution.[2]

Formulation Considerations

A typical formulation for lyophilized Aztreonam includes L-arginine to maintain the pH of the reconstituted solution between 4.5 and 7.5, which is crucial for stability.[3] The primary degradation pathway for Aztreonam in aqueous solution is the hydrolysis of the β-lactam ring, a reaction that is highly pH-dependent, with maximum stability observed around pH 5-6. Other excipients, such as bulking agents like mannitol, may also be included to ensure an elegant and robust cake structure.

Chemical Degradation Pathway of Aztreonam

The primary chemical degradation of Aztreonam in an aqueous environment is the hydrolysis of its core β-lactam ring. This process leads to the formation of an inactive, open-ring compound. The rate of this hydrolysis is significantly influenced by pH, with increased rates in both acidic and basic conditions.

Figure 1: Hydrolysis of Aztreonam's β-Lactam Ring Aztreonam This compound (Active) Hydrolysis Hydrolysis (H₂O, pH dependent) Aztreonam->Hydrolysis Degradant Open-ring Degradant (Inactive) Hydrolysis->Degradant

Caption: Figure 1: Hydrolysis of Aztreonam's β-Lactam Ring.

Experimental Protocols

A thorough understanding of the formulation's thermal properties is the foundation for developing a successful lyophilization cycle. The key critical temperatures to determine are the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc).

Protocol for Thermal Characterization using Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg') of the frozen Aztreonam formulation. The Tg' is a critical parameter for defining the maximum allowable product temperature during primary drying to prevent product collapse.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with sub-ambient cooling capabilities.

  • Hermetic aluminum pans and lids.

  • This compound formulation solution.

  • Crimper for sealing pans.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the Aztreonam formulation solution into a hermetic aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent solvent evaporation during the analysis. Prepare an empty, sealed pan to be used as a reference.

  • DSC Program:

    • Equilibration: Equilibrate the sample at 25°C.

    • Freezing: Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature, typically -70°C, to ensure complete freezing.

    • Isothermal Hold: Hold the sample at -70°C for 5-10 minutes to allow for thermal equilibrium.

    • Heating: Heat the sample at a slow, controlled rate (e.g., 2-5°C/min) to a temperature above the expected transitions (e.g., 20°C).

  • Data Analysis: Analyze the resulting thermogram. The Tg' will appear as a step-change in the heat flow curve. For an Aztreonam-L-arginine formulation, a glass transition temperature of approximately -20.22°C has been reported.[4]

Protocol for Collapse Temperature Determination using Freeze-Drying Microscopy (FDM)

Objective: To visually determine the collapse temperature (Tc) of the Aztreonam formulation. The Tc is the temperature at which the freeze-dried cake structure loses its integrity and collapses.

Materials and Equipment:

  • Freeze-drying microscope with a temperature-controlled stage and vacuum capabilities.

  • Microscope slides and cover slips.

  • This compound formulation solution.

  • Liquid nitrogen for cooling.

Methodology:

  • Sample Preparation: Place a small droplet (approximately 1-2 µL) of the Aztreonam formulation solution between two microscope cover slips on the FDM stage.

  • Freezing: Cool the sample rapidly to a low temperature (e.g., -50°C) to freeze it.

  • Vacuum Application: Apply a vacuum to the sample chamber to a pressure typical for primary drying (e.g., 100 mTorr).

  • Sublimation and Heating: Begin sublimation by slowly heating the stage at a controlled rate (e.g., 1-2°C/min).

  • Observation: Continuously observe the sample through the microscope as it heats up. The sublimation front will be visible.

  • Collapse Determination: The collapse temperature is identified as the temperature at which the dried portion of the cake begins to lose its structure, showing signs of viscous flow and loss of porosity. Record this temperature as the Tc.

Lyophilization Cycle Development Workflow

The development of an optimized lyophilization cycle is an iterative process that involves formulation characterization, cycle design, and product analysis.

Figure 2: Lyophilization Cycle Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Cycle Design & Optimization cluster_2 Phase 3: Product Analysis Formulation Formulation Preparation (Aztreonam, L-Arginine, WFI) DSC DSC Analysis (Determine Tg') Formulation->DSC FDM FDM Analysis (Determine Tc) Formulation->FDM CycleDesign Initial Cycle Design (Based on Tg' and Tc) DSC->CycleDesign FDM->CycleDesign LyoRuns Lab-Scale Lyophilization Runs (Varying Parameters) CycleDesign->LyoRuns CakeAppearance Cake Appearance (Visual Inspection) LyoRuns->CakeAppearance ResidualMoisture Residual Moisture (Karl Fischer) LyoRuns->ResidualMoisture Reconstitution Reconstitution Time LyoRuns->Reconstitution Purity Purity & Degradants (HPLC) LyoRuns->Purity Optimization Cycle Optimization (Based on Product Quality) Optimization->LyoRuns Purity->Optimization

Caption: Figure 2: Lyophilization Cycle Development Workflow.

Optimized Lyophilization Cycle for this compound Formulations

Based on the thermal characteristics of a typical amorphous Aztreonam-L-arginine formulation, the following lyophilization cycle is recommended. The primary drying shelf temperature is set to maintain the product temperature safely below the collapse temperature.

Cycle Phase Parameter Set Point Duration (hours) Rationale
Freezing Shelf Temperature-40°C2-3Ensures complete solidification of the product.
Ramp Rate1°C/min-Controlled cooling to promote uniform ice crystal formation.
Primary Drying Shelf Temperature0°C to 8°C~19Sublimation of ice. Shelf temperature is set to maximize the sublimation rate while keeping the product temperature below the collapse temperature (Tc).
Chamber Pressure5-15 Pa (37.5-112.5 mTorr)~19Low pressure facilitates mass transfer of water vapor from the product to the condenser.
Secondary Drying Shelf Temperature30°C to 40°C3-5Removal of residual bound water by desorption. Higher temperature increases the rate of desorption.
Chamber Pressure5-15 Pa (37.5-112.5 mTorr)3-5Continued low pressure to facilitate water removal.
Ramp Rate0.5°C/min-Gradual temperature increase to prevent cake collapse.

Data Presentation: Impact of Process Parameters on Product Quality

The optimization of a lyophilization cycle involves running multiple cycles with varied parameters and analyzing the impact on the Critical Quality Attributes (CQAs) of the final product.

Cycle ID Primary Drying Shelf Temp (°C) Primary Drying Pressure (mTorr) Cake Appearance Residual Moisture (%) Reconstitution Time (seconds) Purity (%)
AZ-Lyo-01 (Conservative) -2550Elegant, uniform cake1.22599.8
AZ-Lyo-02 (Aggressive) 10150Partial collapse, shrinkage2.54599.1
AZ-Lyo-03 (Optimized) 5100Elegant, uniform cake0.82099.9

Conclusion

The development of a lyophilization cycle for this compound formulations is a systematic process that relies on a thorough understanding of the formulation's physicochemical properties and the principles of freeze-drying. By employing techniques such as DSC and FDM to determine critical temperatures, and by systematically optimizing the freezing, primary drying, and secondary drying stages, a robust and efficient lyophilization process can be developed. This ensures the production of a stable, high-quality lyophilized Aztreonam product with a long shelf-life, ready for reconstitution and administration to patients.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution of Aztreonam and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Aztreonam and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the HPLC resolution between (E)-Aztreonam and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Aztreonam samples?

A1: The most frequently encountered impurities in Aztreonam analysis include this compound (the geometric isomer), open-ring Aztreonam, and desulfated Aztreonam.[1][2][3] Additionally, process-related impurities and degradation products may be present.[2][4]

Q2: What is a typical starting HPLC method for the separation of Aztreonam and its impurities?

A2: A common starting point for separating Aztreonam and its related substances is a reversed-phase HPLC (RP-HPLC) method using a C18 column. The mobile phase typically consists of a phosphate buffer with a pH around 3.0-3.2 and an organic modifier like acetonitrile or methanol. Detection is usually performed using UV spectrophotometry at wavelengths of 210 nm, 254 nm, or 293 nm.

Q3: Why is the resolution between Aztreonam and this compound particularly challenging?

A3: this compound is the geometric isomer of Aztreonam, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms. This structural similarity can lead to very close elution times on a chromatographic column, making high resolution difficult to achieve.

Q4: How does the mobile phase pH affect the separation of Aztreonam and its impurities?

A4: The pH of the mobile phase is a critical parameter for achieving optimal separation of ionizable compounds like Aztreonam. Adjusting the pH can alter the charge state of both the analyte and residual silanol groups on the stationary phase, thereby influencing retention times and selectivity. For Aztreonam, a pH in the range of 2 to 4 is generally effective for good separation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Aztreonam, with a focus on improving the resolution between the main component and its impurities.

Problem 1: Poor Resolution Between Aztreonam and this compound

Possible Causes:

  • Inappropriate Mobile Phase Composition: The ratio of aqueous buffer to organic solvent may not be optimal for separating these closely related isomers.

  • Incorrect Mobile Phase pH: The pH may not be providing sufficient selectivity between the two compounds.

  • Suboptimal Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, affecting resolution.

  • Flow Rate is Too High: A high flow rate can lead to band broadening and reduced resolution.

Solutions:

ParameterRecommended ActionRationale
Mobile Phase Composition Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). A good starting point is to vary the organic phase concentration in small increments (e.g., ±2%).Fine-tuning the solvent strength can significantly impact the differential migration of closely eluting compounds.
Mobile Phase pH Optimize the pH of the aqueous buffer. A pH of around 3.2 is often cited as effective. It is advisable to work at a pH that is at least one unit away from the pKa of the analytes to ensure reproducibility.Small changes in pH can alter the ionization state of the isomers, leading to changes in retention and improved selectivity.
Column Temperature If your HPLC system has a column oven, try adjusting the temperature. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention.Temperature affects the thermodynamics and kinetics of the separation process.
Flow Rate Decrease the flow rate. For example, if you are using 1.0 mL/min, try reducing it to 0.8 mL/min.A lower flow rate allows more time for partitioning between the stationary and mobile phases, which can lead to sharper peaks and better resolution.
Problem 2: Peak Splitting

Possible Causes:

  • Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion.

  • Column Contamination or Void: The inlet frit of the column may be partially blocked, or a void may have formed at the head of the column.

  • Co-elution of Impurities: What appears as a split peak may actually be two different compounds eluting very close together.

Solutions:

ParameterRecommended ActionRationale
Sample Solvent Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.This ensures that the sample is introduced to the column in a manner that is compatible with the mobile phase, preventing peak distortion.
Column Maintenance If all peaks are splitting, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.A blocked frit or a void in the column can disrupt the flow path of the sample, leading to split peaks.
Method Optimization To check for co-elution, inject a smaller sample volume. If the split peak resolves into two distinct peaks, optimize the mobile phase composition or gradient to improve their separation.Co-eluting peaks can often be resolved by adjusting the selectivity of the chromatographic system.
Problem 3: Peak Tailing

Possible Causes:

  • Secondary Interactions: Interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase can cause peak tailing.

  • Inadequate Buffering: The mobile phase may not have sufficient buffering capacity to maintain a constant pH.

  • Column Overload: Injecting too much sample can lead to non-symmetrical peak shapes.

Solutions:

ParameterRecommended ActionRationale
Mobile Phase pH For basic compounds, operating at a lower pH (e.g., pH 2-4) can protonate the silanol groups, reducing unwanted secondary interactions.Minimizing silanol interactions leads to more symmetrical peaks.
Buffer Concentration Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.A sufficient buffer concentration helps to maintain a stable pH throughout the analysis, which is crucial for consistent peak shapes.
Sample Concentration Reduce the concentration of the injected sample or decrease the injection volume.This prevents overloading the stationary phase, which can cause peak distortion.

Experimental Protocols

Key Experiment: RP-HPLC Method for Aztreonam and Related Substances

This protocol is a representative method based on published literature.

1. Chromatographic Conditions:

ParameterSpecification
Column Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 3.2 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient to be optimized based on the specific impurity profile. A starting point could be a linear gradient from a low percentage of B to a higher percentage over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 30 °C
Detection Wavelength 210 nm or 254 nm
Injection Volume 20 µL

2. Preparation of Solutions:

  • Phosphate Buffer (Mobile Phase A): Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to make a 0.02 M solution. Adjust the pH to 3.2 using diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Aztreonam reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the Aztreonam drug substance or product in the mobile phase to a similar concentration as the standard solution.

3. System Suitability:

Before sample analysis, perform a system suitability test. A resolution solution containing Aztreonam and a known impurity (e.g., this compound) should be injected. The resolution between the two peaks should be not less than 3.0.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution check_mobile_phase Is Mobile Phase Composition Optimized? start->check_mobile_phase adjust_organic Adjust Organic Solvent % check_mobile_phase->adjust_organic No check_ph Is pH Optimal? check_mobile_phase->check_ph Yes adjust_organic->check_ph adjust_ph Adjust Buffer pH (e.g., 3.0-3.2) check_ph->adjust_ph No check_temp Is Temperature Controlled? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Optimize Column Temperature check_temp->adjust_temp No check_flow_rate Is Flow Rate Optimal? check_temp->check_flow_rate Yes adjust_temp->check_flow_rate adjust_flow_rate Decrease Flow Rate check_flow_rate->adjust_flow_rate No end_bad Consult Further check_flow_rate->end_bad Yes (Still Poor) end_good Resolution Achieved adjust_flow_rate->end_good

Caption: Troubleshooting workflow for poor HPLC resolution.

Aztreonam_Impurities Aztreonam Aztreonam (Z-isomer) E_Aztreonam This compound (Geometric Isomer) Aztreonam->E_Aztreonam Isomerization Open_Ring Open-Ring Aztreonam (Hydrolysis Product) Aztreonam->Open_Ring Degradation Desulfated Desulfated Aztreonam Aztreonam->Desulfated Degradation

Caption: Relationship between Aztreonam and its major impurities.

References

Technical Support Center: (E)-Aztreonam Stability in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to prevent the degradation of Aztreonam in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Aztreonam degradation in analytical samples?

A1: The primary cause of Aztreonam degradation is the hydrolysis of its β-lactam ring. This process is significantly influenced by the pH of the solution, with degradation increasing in both acidic and basic conditions[1]. Other contributing factors include exposure to oxidative agents, elevated temperatures, and high humidity[2][3].

Q2: I see both "(Z)-Aztreonam" and "(E)-Aztreonam" mentioned in the literature. What is the difference and which one is the active form?

A2: Aztreonam exists as geometric isomers. The active pharmaceutical ingredient is the (Z)-isomer. Under certain conditions, such as changes in temperature and humidity, a reversible isomerization can occur, converting the active (Z)-Aztreonam to the inactive this compound[3]. Therefore, when analyzing for the active compound, it is crucial to prevent conditions that favor this isomerization.

Q3: How stable are Aztreonam solutions at room temperature and under refrigeration?

A3: The stability of Aztreonam in solution is highly dependent on the solvent and concentration. For analytical purposes, solutions stored at room temperature may only be stable for a few hours[4]. Refrigerated solutions (2-8°C) show significantly improved stability, often remaining stable for up to 24 hours or even 7 days depending on the preparation. For long-term storage, freezing (-20°C) is recommended, where it can be stable for weeks to months.

Q4: Can the type of container or solvent affect Aztreonam's stability?

A4: Yes. It is recommended to use sterile, well-sealed containers for storage. For analytical work, using high-purity solvents like HPLC-grade water and acetonitrile is crucial. The presence of contaminants can catalyze degradation reactions. Aztreonam is incompatible with certain other drugs like nafcillin and metronidazole, so co-formulation or simultaneous analysis requires careful consideration.

Troubleshooting Guide

Issue 1: I am observing extra peaks in my chromatogram that are not present in my initial sample analysis.

  • Possible Cause 1: On-instrument degradation. Aztreonam can degrade in the autosampler during a long analytical run, especially if the autosampler is not temperature-controlled. This can lead to the appearance of new degradation peaks and a decrease in the main Aztreonam peak area.

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-8°C). Limit the run time of your analytical sequence or prepare fresh sample sets for longer runs. Perform a preliminary study to assess degradation over the expected run time.

  • Possible Cause 2: Sample preparation induced degradation. The pH of your sample diluent or exposure to harsh conditions (e.g., heat during dissolution) could be causing degradation before injection.

    • Solution: Prepare samples in a pH-controlled, buffered mobile phase or a mixture of water and organic solvent (like acetonitrile) immediately before analysis. Avoid extreme pH and high temperatures during sample preparation. Solutions should be freshly prepared.

Issue 2: The peak area of my Aztreonam standard is decreasing with each injection.

  • Possible Cause: Instability of the standard solution. Your standard solution, especially if left at room temperature, is likely degrading over time.

    • Solution: Keep standard solutions refrigerated (2-8°C) or on ice during use and for short-term storage (up to 24 hours). For longer periods, store aliquots in a freezer at -20°C. Always use freshly prepared or properly stored standards for calibration.

Issue 3: My quantitative results are inconsistent and show high variability.

  • Possible Cause: Multiple degradation factors. A combination of factors including pH, temperature, and light exposure could be contributing to variable degradation rates between samples.

    • Solution: Implement a strict and consistent sample handling protocol. This includes immediate analysis after preparation, use of amber vials to protect from light, maintaining cold-chain for sample storage and transport, and using a stability-indicating analytical method.

Quantitative Data on Aztreonam Degradation

The following table summarizes the degradation of Aztreonam under various forced stress conditions as reported in the literature. This data is crucial for developing stable formulations and establishing appropriate storage conditions.

Stress ConditionDurationTemperature% Degradation of AztreonamReference
Acidic Hydrolysis (0.1M HCl)10 minutes90°CSignificant Degradation
Alkaline Hydrolysis (0.1M NaOH)ImmediateRoom TempSignificant Degradation
Oxidative (3% H₂O₂)15 minutesRoom Temp~18.02%
Thermal 24 hours110°CSignificant Degradation
Photolytic (Sunlight)24 hoursRoom TempSignificant Degradation

Note: "Significant Degradation" indicates that the studies reported substantial degradation but did not always provide a precise percentage.

Experimental Protocols

Protocol 1: Preparation of Aztreonam Stock and Working Solutions for HPLC Analysis

This protocol describes the preparation of Aztreonam solutions for quantitative analysis by RP-HPLC, designed to minimize degradation.

Materials:

  • Aztreonam reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Class A volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of Aztreonam reference standard.

    • Transfer the standard to a 100 mL amber volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade water. Mix thoroughly. This is your stock solution.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL amber volumetric flask.

    • Dilute to volume with the mobile phase or a mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Sample Preparation:

    • Prepare your unknown sample by dissolving it in HPLC-grade water to achieve a concentration within the calibration range.

    • Further dilute with the mobile phase as necessary.

  • Final Steps:

    • Filter the final working standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter into amber HPLC vials.

    • Place the vials in a temperature-controlled autosampler (4-8°C) and proceed with analysis immediately.

Storage Notes:

  • Prepare solutions fresh daily.

  • If immediate analysis is not possible, store the stock solution refrigerated at 2-8°C for no longer than 24 hours.

Visual Guides and Workflows

Aztreonam Degradation Pathways

cluster_main Aztreonam (Z-Isomer) cluster_products Degradation Products A Aztreonam (Active Z-Isomer) B Hydrolysis Product (Open β-Lactam Ring) A->B  Hydrolysis  (Acid/Base) C E-Isomer (Inactive) A->C  Isomerization  (Heat/Humidity) D Oxidative Degradants A->D  Oxidation   E Other Degradants A->E  Photolysis/Heat  

Caption: Key degradation pathways of the active (Z)-isomer of Aztreonam.

Recommended Workflow for Sample Handling

start Start: Receive/Prepare Sample prep Prepare Solutions Fresh (Use cold solvents if possible) start->prep filter Filter Sample (0.22 µm filter into amber vial) prep->filter store Short-term Storage (If needed, <24h at 2-8°C) prep->store  Analysis Delay? autosampler Place in Cooled Autosampler (4-8°C) filter->autosampler analyze Immediate HPLC Analysis autosampler->analyze end End: Data Acquisition analyze->end store->autosampler

Caption: Workflow to minimize Aztreonam degradation during analysis.

Troubleshooting Logic for Unexpected Peaks

q1 Unexpected peaks observed in chromatogram? q2 Is the autosampler temperature controlled? q1->q2 Yes q3 Were samples analyzed immediately after preparation? q2->q3 Yes a1 Implement autosampler cooling (4-8°C). Reduce sequence run time. q2->a1 No a2 Review sample prep. Use fresh, pH-neutral diluents. Avoid heat. q3->a2 No a4 Problem likely due to on-instrument degradation. a1->a4 a5 Problem likely due to pre-analysis degradation. a2->a5 a3 Analyze samples immediately. If storage is needed, refrigerate (<24h).

Caption: Troubleshooting flowchart for identifying sources of degradation.

References

Improving the yield and purity of (E)-Aztreonam stereoselective synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (E)-Aztreonam. Our goal is to help you improve the yield and purity of your synthesis by addressing common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem IDIssuePotential CausesRecommended Solutions
SYN-01 Low overall yield of Aztreonam - Incomplete reaction during side-chain synthesis. - Suboptimal coupling of the side chain to the β-lactam core. - Degradation of the β-lactam ring under harsh reaction conditions (e.g., strong acids).[1] - Loss of product during work-up and purification steps.- Monitor reaction progress by TLC or HPLC to ensure completion. - Optimize coupling agent, base, and solvent for the acylation step. - Employ milder deprotection methods for protecting groups; for instance, using an acyl chloride method for the side chain avoids strong acids that can damage the β-lactam ring.[1] - Carefully optimize extraction and crystallization solvents to minimize product loss.
PUR-01 Low purity of final this compound product (<99%) - Inefficient removal of process-related impurities. - Presence of the undesired (Z)-stereoisomer. - Residual solvents or reagents. - Degradation of the product during purification.- Implement a multi-step purification process, including initial precipitation, ion-exchange chromatography, and final crystallization.[2][3] - Utilize recrystallization from appropriate solvent systems (e.g., ethanol-water) to selectively crystallize the desired (E)-isomer. - Employ strongly basic ion-exchange resins for effective removal of ionic impurities and some colored byproducts.[2] - Ensure thorough drying of the final product under vacuum to remove residual solvents.
ISO-01 High percentage of the (Z)-isomer in the final product - Non-stereoselective synthesis of the oxime side chain. - Isomerization of the desired (E)-isomer to the (Z)-isomer during synthesis or purification. - Inadequate separation of the isomers during purification.- Control the stereochemistry during the synthesis of the aminothiazole side chain to favor the syn-(or Z)-configuration, which leads to the this compound. This can be influenced by reaction temperature and the choice of reagents. - Avoid prolonged exposure to heat and basic conditions which can promote isomerization. - Develop and validate an HPLC method to effectively separate and quantify the (E) and (Z) isomers, allowing for the isolation of fractions with high (E)-isomer content.
RXN-01 Side reactions leading to unidentified impurities - Reaction of the amino group on the thiazole ring. - Formation of dimers or polymers. - Hydrolysis of the β-lactam ring.- Protect the aminothiazole group if necessary, although many modern syntheses proceed without protection. - Control the stoichiometry of reactants and reaction temperature to minimize side reactions. - Maintain a neutral or slightly acidic pH during work-up and purification to prevent hydrolysis of the β-lactam.

Frequently Asked Questions (FAQs)

Synthesis & Stereoselectivity

  • Q1: What is the key to achieving high stereoselectivity for the (E)-isomer of Aztreonam?

    A1: The critical step is the stereoselective synthesis of the oxime side chain, specifically the (Z)-isomer of 2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetic acid or its activated derivatives. The syn-configuration of this side chain directs the formation of the desired (E)-isomer of Aztreonam upon coupling with the β-lactam core.

  • Q2: How can I control the E/Z isomer ratio during the synthesis of the oxime side chain?

    A2: The E/Z ratio of the oxime is often under thermodynamic control. The reaction conditions, including temperature, solvent, and pH, can influence the final isomer ratio. Lower temperatures and careful selection of the oximation reagent and subsequent alkylation can favor the formation of the desired Z-isomer of the side chain. For example, oximation of a 4-chloroacetoacetic ester with an alkali nitrite in glacial acetic acid at low temperatures has been shown to favor the syn-isomer, which corresponds to the desired stereochemistry.

  • Q3: What are the most common side products in Aztreonam synthesis and how can they be minimized?

    A3: Common side products include the (Z)-isomer of Aztreonam, hydrolysis products of the β-lactam ring, and byproducts from the coupling reagents. To minimize these, it is crucial to use mild reaction conditions, especially during deprotection steps, and to carefully control the stoichiometry and temperature of the coupling reaction. Using an acyl chloride of the side chain for coupling can avoid the formation of byproducts associated with carbodiimide coupling agents.

Purification

  • Q4: What is the most effective method for purifying this compound to >99.5% purity?

    A4: A multi-step purification process is generally required. This typically involves:

    • Initial Precipitation/Crystallization: To isolate the crude product.

    • Ion-Exchange Chromatography: Using a strongly basic ion-exchange resin is highly effective at removing process-related impurities and colored bodies.

    • Final Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water, is crucial for removing the (Z)-isomer and achieving high crystalline purity.

  • Q5: How can I remove the (Z)-isomer of Aztreonam?

    A5: The (Z)-isomer can be effectively removed by fractional crystallization. The (E) and (Z) isomers often have different solubilities in specific solvent systems, allowing for the selective crystallization of the desired (E)-isomer. Monitoring the isomeric purity of the crystalline material and the mother liquor by HPLC is essential to optimize this separation.

Analytical Methods

  • Q6: What is a suitable HPLC method for separating and quantifying the (E) and (Z) isomers of Aztreonam?

    A6: A reverse-phase HPLC method is typically used. A common setup involves a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. UV detection at a wavelength around 254 nm or 293 nm is suitable for quantification. It is crucial to validate the method to ensure adequate resolution between the (E) and (Z) isomer peaks.

Quantitative Data Summary

Table 1: Comparison of Aztreonam Purification Methods

Purification StepStarting PurityFinal PurityKey ParametersReference
Treatment with Alkali Metal Alkoxylate & Crystallization ~95%>99.0%Temperature: 50-70°C; pH adjustment for precipitation.
Ion-Exchange Chromatography Crude>99.2%Strongly basic ion-exchange resin; elution with alkali metal hydroxide solution.
Multi-step (Alkoxylate, Ion-Exchange, Crystallization) Crude>99.5%Combination of the above methods for optimal purity.

Table 2: Typical HPLC Conditions for (E)/(Z)-Aztreonam Isomer Analysis

ParameterCondition
Column C18 (e.g., µBondapak C18)
Mobile Phase 0.005 M Tetrabutylammonium hydrogen sulfate (pH 3.0) / Acetonitrile (e.g., 80:20 v/v)
Flow Rate 2.0 mL/min
Detection UV at 293 nm
Reference

Experimental Protocols

Protocol 1: Stereoselective Synthesis of the Aztreonam Side Chain Intermediate

This protocol describes a general method for the synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetic acid side chain, which is crucial for obtaining this compound.

  • Oximation: React a suitable ketoester (e.g., ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate) with hydroxylamine hydrochloride in a suitable solvent such as ethanol. The reaction is typically carried out at room temperature to reflux, and the pH is controlled with a base like sodium acetate.

  • Alkylation: The resulting oxime is then alkylated with an appropriate alkylating agent (e.g., 2-bromoisobutyric acid derivative) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. This step establishes the alkoxyimino side chain.

  • Hydrolysis: The ester group is then hydrolyzed under basic conditions (e.g., using NaOH in a mixture of water and an organic solvent) to yield the carboxylic acid side chain.

  • Purification: The final side chain product is purified by crystallization, often after an acidic workup to precipitate the product.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography and Crystallization

This protocol outlines a multi-step purification process to achieve high-purity this compound.

  • Initial Treatment: The crude Aztreonam is treated with an alkali metal alkoxide (e.g., sodium methoxide) in a suitable solvent at an elevated temperature (50-70°C). The pH is then adjusted with an acid to precipitate a partially purified Aztreonam.

  • Ion-Exchange Chromatography: The partially purified Aztreonam is dissolved in an appropriate solvent and loaded onto a column packed with a strongly basic ion-exchange resin. The column is washed to remove impurities, and the Aztreonam is then eluted with a solution of an alkali metal hydroxide.

  • Concentration and Crystallization: The eluate containing the purified Aztreonam is concentrated under reduced pressure. The pH is then adjusted with an organic acid to induce crystallization.

  • Isolation and Drying: The crystals are collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final high-purity this compound.

Visualizations

Stereoselective_Synthesis_of_E_Aztreonam cluster_side_chain Side Chain Synthesis cluster_core β-Lactam Core cluster_coupling_purification Coupling and Purification Ketoester 2-(2-Aminothiazol-4-yl)-2-oxoacetate Oxime (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetate Ketoester->Oxime Oximation (Stereoselective Step) Activated_Side_Chain Activated (Z)-Side Chain Oxime->Activated_Side_Chain Activation Crude_Aztreonam Crude this compound Activated_Side_Chain->Crude_Aztreonam Coupling Beta_Lactam_Core (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid Beta_Lactam_Core->Crude_Aztreonam Purified_Aztreonam High Purity this compound Crude_Aztreonam->Purified_Aztreonam Purification (Crystallization, Ion Exchange)

Caption: Workflow for the stereoselective synthesis of this compound.

Troubleshooting_Low_Purity Start Low Purity of this compound Check_Isomer_Ratio Check E/Z Isomer Ratio by HPLC Start->Check_Isomer_Ratio Check_Process_Impurities Analyze for Process-Related Impurities Start->Check_Process_Impurities High_Z_Isomer High (Z)-Isomer Content Check_Isomer_Ratio->High_Z_Isomer Yes High_Process_Impurities High Process Impurity Content Check_Process_Impurities->High_Process_Impurities Yes Optimize_Side_Chain_Synth Optimize Side Chain Synthesis Conditions High_Z_Isomer->Optimize_Side_Chain_Synth Optimize_Purification Optimize Crystallization/Chromatography High_Z_Isomer->Optimize_Purification Improve_Purification_Protocol Improve Purification Protocol (e.g., add ion-exchange step) High_Process_Impurities->Improve_Purification_Protocol

Caption: Troubleshooting logic for low purity in this compound synthesis.

References

Troubleshooting low solubility of (E)-Aztreonam in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low solubility of (E)-Aztreonam in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its solubility differ from the standard (Z)-Aztreonam?

A1: Aztreonam is a monobactam antibiotic. The active form is the (Z)-isomer, designated chemically as (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid[1]. The (E)-isomer is a related substance and often an impurity or degradation product. A key challenge is that the (E)-isomer is known to be significantly less soluble in aqueous solutions than the active (Z)-isomer, which can lead to precipitation and inaccurate experimental results.

Q2: What is the expected solubility of Aztreonam in common lab solvents and buffers?

A2: The solubility of Aztreonam is highly dependent on the solvent, pH, and the presence of solubilizing agents like L-arginine. Commercial formulations for injection often contain L-arginine to increase solubility and adjust the pH to a range of 4.5 to 7.5[1]. Without solubilizers, Aztreonam is sparingly soluble in buffers like PBS (pH 7.2) and has low solubility in water.

Q3: Why is my this compound precipitating out of my physiological buffer (e.g., PBS pH 7.4)?

A3: Precipitation is a common issue due to the inherently low aqueous solubility of the (E)-isomer. Several factors can contribute to this:

  • pH: Aztreonam is an acidic molecule with multiple ionizable groups (pKa values around -0.5, 2.7, and 3.7)[2]. Its solubility is lowest at acidic pH and increases as the pH becomes more neutral or basic. Physiological pH 7.4 may still be insufficient for complete dissolution of the less soluble (E)-isomer.

  • Concentration: The concentration you are trying to achieve may exceed the maximum solubility of this compound in that specific buffer.

  • Buffer Composition: The ionic strength and specific ions in your buffer can influence solubility (the "salting out" effect).

  • Purity: If your compound is a mix of (Z) and (E) isomers, the less soluble (E)-form may precipitate first, even if the total concentration seems low.

Q4: Can I use an organic solvent to make a stock solution?

A4: Yes, using an organic solvent to create a concentrated stock solution is a standard practice. Aztreonam is sparingly soluble in DMSO (1-10 mg/mL)[3]. When preparing a stock in DMSO, ensure the final concentration of the organic solvent in your aqueous experimental buffer is very low, as it may have physiological effects on its own[3].

Troubleshooting Guide

Problem: My purchased this compound powder will not dissolve in PBS (pH 7.4).

  • Solution 1: pH Adjustment: The solubility of Aztreonam is pH-dependent. Try adjusting the pH of your buffer. Increasing the pH slightly (e.g., to 8.0) can increase the solubility of acidic compounds. However, always check if the pH change will affect your experiment's integrity. Aztreonam itself maintains antimicrobial activity in vitro over a pH range of 6 to 8.

  • Solution 2: Use a Co-solvent/Solubilizer:

    • Prepare a high-concentration stock solution in 100% DMSO. This compound is reported to be soluble in DMSO at ≥ 100 mg/mL.

    • Add the DMSO stock solution dropwise to your vigorously stirring physiological buffer to achieve the final desired concentration.

    • Ensure the final DMSO concentration in your working solution is minimal (typically <0.5%) to avoid solvent effects.

  • Solution 3: Formulation with L-Arginine: Commercial preparations of Aztreonam are often formulated with L-arginine (approximately 780 mg of arginine per gram of aztreonam) to significantly enhance water solubility. This is because arginine increases the pH of the solution and forms a more soluble salt with aztreonam. You can try to replicate this by co-dissolving your compound with an appropriate molar ratio of L-arginine.

Problem: The compound dissolves initially but then crashes out of solution over time or upon temperature change.

  • Solution 1: Check for Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This can happen if you used heat or significant pH shifts to force dissolution and then returned to ambient conditions. The remedy is to work at a lower, more stable concentration. Determine the equilibrium solubility using the protocol provided below.

  • Solution 2: Storage Conditions: Aqueous solutions of Aztreonam are not recommended for long-term storage; they should ideally be prepared fresh daily. If you must store a solution, keep it refrigerated (2-8°C) and use it as quickly as possible. Check for precipitation before each use.

Data Summary

Table 1: Solubility Data for Aztreonam

Solvent/BufferpHSolubilitySource
WaterNeutralInsoluble / Very low (0.0429 g/L)
Water (with L-Arginine)4.5 - 7.5Freely Soluble (up to 100 mg/mL)
DMSON/ASparingly soluble (1-10 mg/mL); ≥100 mg/mL for (E)-isomer
PBS7.2Sparingly soluble (1-10 mg/mL)
Dimethylformamide:Methanol (1:1)N/A50 mg/mL

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol helps determine the maximum stable concentration of this compound in your specific buffer.

  • Preparation: Add an excess amount of this compound powder to a vial containing your physiological buffer of choice (e.g., PBS, pH 7.4) at 37 ± 1 °C. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (37 °C). Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.

  • Sample Collection: After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Separation: Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 or 0.45 µm syringe filter to remove all undissolved particles. Centrifugation is a valid alternative.

  • Dilution: To prevent precipitation after filtration, immediately dilute the clear filtrate with your mobile phase or a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • Confirmation: To confirm equilibrium has been reached, you can take samples at multiple time points (e.g., 24, 48, and 72 hours). The concentration should remain constant at the plateau.

Visual Guides

start Start: this compound not dissolving q1 Is a stock solution in an organic solvent (DMSO) acceptable for the experiment? start->q1 sol_dmso 1. Prepare concentrated stock in DMSO. 2. Add dropwise to buffer with stirring. 3. Keep final DMSO % low (<0.5%). q1->sol_dmso Yes q2 Can the pH of the buffer be adjusted? q1->q2 No end_sol Determine max solubility using the Shake-Flask Protocol and work below that concentration. sol_dmso->end_sol sol_ph 1. Prepare a buffer with slightly higher pH (e.g., 7.8-8.0). 2. Attempt to dissolve compound directly. q2->sol_ph Yes q3 Is co-formulation with a solubilizer an option? q2->q3 No sol_ph->end_sol sol_arg Co-dissolve this compound with L-Arginine (approx. 0.7-0.8g per 1g of compound). q3->sol_arg Yes q3->end_sol No sol_arg->end_sol

Caption: Troubleshooting workflow for this compound solubility issues.

cluster_0 Aztreonam Isomers cluster_1 Solubility Properties Z_isomer (Z)-Aztreonam (Active Form) E_isomer This compound (Less Active / Impurity) Z_isomer->E_isomer Isomerization (Degradation) Z_sol Higher Aqueous Solubility Used in therapeutic formulations (often with L-Arginine) Z_isomer->Z_sol Has Property E_sol Lower Aqueous Solubility Common cause of precipitation in physiological buffers E_isomer->E_sol Has Property

Caption: Relationship between Aztreonam isomers and their solubility.

Caption: Effect of pH on the ionization state and solubility of Aztreonam.

References

Strategies to minimize isomerization of Aztreonam during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isomerization of Aztreonam during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is Aztreonam isomerization?

A1: Aztreonam can undergo isomerization, which is a chemical process where the molecule converts into a different structural form, known as an isomer. The primary isomerization of concern is the conversion from the therapeutically active Z-isomer to the less active E-isomer.[1][2] This reversible reaction can impact the potency and efficacy of the drug.[1]

Q2: What are the main factors that promote the isomerization of Aztreonam?

A2: The isomerization of Aztreonam is primarily influenced by temperature and relative humidity.[1] Elevated temperatures and high humidity levels can accelerate the rate of conversion from the Z-isomer to the E-isomer.[1] Exposure to light may also contribute to degradation.

Q3: What are the recommended storage conditions for Aztreonam powder for injection?

A3: Aztreonam for injection should be stored in its original packaging at a controlled room temperature of 20°C to 25°C (68°F to 77°F). It is crucial to avoid excessive heat to maintain the stability of the product. Some formulations may require storage in a freezer at –20°C (–4°F).

Q4: How long is reconstituted Aztreonam stable?

A4: The stability of reconstituted Aztreonam depends on the concentration, diluent, and storage temperature. Solutions for IV infusion at concentrations not exceeding 2% w/v are generally stable for up to 48 hours at controlled room temperature (15°C to 30°C or 59°F to 86°F) or for up to 7 days if refrigerated (2°C to 8°C or 36°F to 46°F). Higher concentrations should be used promptly unless prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection, in which case they are stable for 48 hours at room temperature or 7 days under refrigeration.

Q5: Can Aztreonam be mixed with other antibiotics?

A5: Aztreonam is compatible with certain other antibiotics for a limited time. For instance, admixtures with clindamycin phosphate, gentamicin sulfate, tobramycin sulfate, or cefazolin sodium in specific infusion solutions are stable for up to 48 hours at room temperature or 7 days under refrigeration. However, Aztreonam is incompatible with nafcillin sodium, cephradine, and metronidazole. It is always recommended to consult compatibility data before preparing admixtures.

Troubleshooting Guide: Minimizing Aztreonam Isomerization

This guide provides a systematic approach to identifying and mitigating potential issues related to Aztreonam isomerization during your experiments.

dot

Caption: Troubleshooting workflow for Aztreonam isomerization.

Data on Aztreonam Stability

The following tables summarize the stability of Aztreonam under various conditions.

Table 1: Stability of Reconstituted Aztreonam for Injection

ConcentrationDiluentStorage TemperatureStability Period
≤ 2% w/v0.9% Sodium Chloride Inj. or 5% Dextrose Inj.15-30°C (59-86°F)48 hours
≤ 2% w/v0.9% Sodium Chloride Inj. or 5% Dextrose Inj.2-8°C (36-46°F)7 days
> 2% w/vSterile Water for Injection or 0.9% Sodium Chloride Inj.15-30°C (59-86°F)48 hours
> 2% w/vSterile Water for Injection or 0.9% Sodium Chloride Inj.2-8°C (36-46°F)7 days

Table 2: Stability of Aztreonam in Admixture with Other Antibiotics

AdmixtureDiluentStorage TemperatureStability Period
Clindamycin, Gentamicin, Tobramycin, or Cefazolin0.9% Sodium Chloride Inj. or 5% Dextrose Inj.15-30°C (59-86°F)48 hours
Clindamycin, Gentamicin, Tobramycin, or Cefazolin0.9% Sodium Chloride Inj. or 5% Dextrose Inj.2-8°C (36-46°F)7 days
Ampicillin Sodium0.9% Sodium Chloride Injection, USP15-30°C (59-86°F)24 hours
Ampicillin Sodium0.9% Sodium Chloride Injection, USP2-8°C (36-46°F)48 hours
Ampicillin Sodium5% Dextrose Injection, USP15-30°C (59-86°F)2 hours
Ampicillin Sodium5% Dextrose Injection, USP2-8°C (36-46°F)8 hours

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Aztreonam and its E-isomer

This protocol provides a general method for the separation and quantification of Aztreonam (Z-isomer) and its E-isomer.

Objective: To determine the concentration of Aztreonam and its E-isomer in a sample.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 25 cm x 4.6 mm)

  • Mobile phase: A mixture of potassium dihydrogen phosphate buffer, tetrahydrofuran, and methanol. The exact ratio and pH should be optimized for the specific column and system.

  • Aztreonam reference standard

  • Aztreonam E-isomer reference standard

  • Sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the desired ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Aztreonam and E-isomer reference standards in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the sample containing Aztreonam with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the column temperature.

    • Set the flow rate (e.g., 0.8 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the Z-isomer and E-isomer based on their retention times.

    • Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.

    • Determine the concentration of the Z-isomer and E-isomer in the sample by comparing their peak areas to the calibration curve.

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Caption: HPLC analysis workflow for Aztreonam isomerization.

Signaling Pathways and Logical Relationships

Aztreonam Isomerization Pathway

The isomerization of Aztreonam is a reversible reaction where the Z-isomer converts to the E-isomer. This process is accelerated by factors such as heat and humidity.

dot

IsomerizationPathway z_isomer Z-Aztreonam (Active) transition_state Transition State z_isomer->transition_state Isomerization e_isomer E-Aztreonam (Less Active) e_isomer->transition_state Reversible transition_state->e_isomer heat Heat heat->transition_state humidity Humidity humidity->transition_state

References

Technical Support Center: (E)-Aztreonam Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unknown peaks during the chromatographic analysis of (E)-Aztreonam.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in our this compound chromatogram. What are the likely sources of these impurities?

A1: Unknown peaks in your this compound chromatogram can originate from several sources, primarily process-related impurities from synthesis and degradation products formed during storage or analysis.[1] Common impurities for Aztreonam can be categorized as:

  • Process-Related Impurities: These can include unreacted intermediates from the chemical synthesis, residual solvents, or by-products from purification processes.[1]

  • Degradation Impurities: Aztreonam is susceptible to degradation under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.[2][3] Common degradation products include:

    • (Z)-Isomer (anti-Aztreonam): The geometric isomer of the active this compound.

    • Open-ring Aztreonam: Resulting from the hydrolysis of the β-lactam ring.[4]

    • Desulfated Aztreonam: Formed by the loss of the sulfo group.

    • Other identified impurities include Aztreonam acetate, open-ring desulfated Aztreonam, and various ethyl esters.

  • Elemental Impurities: Trace amounts of heavy metals from catalysts used during synthesis may be present.

A comprehensive list of known impurities is provided in the table below.

Q2: How can we tentatively identify the unknown peaks in our chromatogram?

A2: Tentative identification can be achieved by comparing the relative retention times (RRT) of the unknown peaks with those of known Aztreonam impurities reported in the literature. Forced degradation studies are a powerful tool to intentionally generate degradation products and observe their corresponding peaks, aiding in identification.

Below is a table summarizing known impurities and their typical characteristics, which can serve as a reference. For definitive identification, further characterization using techniques like mass spectrometry is necessary.

Q3: What analytical techniques are recommended for the definitive identification of these unknown peaks?

A3: For definitive structural elucidation of unknown impurities, hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable.

  • HPLC-MS/MS: This technique provides both chromatographic separation and mass-to-charge ratio (m/z) information of the parent ion and its fragments, which is crucial for determining the molecular weight and structure of the impurity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to help determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural confirmation, especially for novel impurities, isolation of the impurity followed by one- and two-dimensional NMR analysis is the gold standard.

Troubleshooting Guide

Issue: An unknown peak is co-eluting with the main this compound peak.

Troubleshooting Steps:

  • Method Optimization: Modify your HPLC method to improve resolution. Key parameters to adjust include:

    • Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.

    • pH of the Mobile Phase: Adjusting the pH of the buffer can significantly alter the retention times of ionizable compounds like Aztreonam and its impurities.

    • Column Chemistry: Consider using a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length.

    • Gradient Elution: If using isocratic elution, switching to a gradient method can often resolve closely eluting peaks.

  • Sample Preparation: Ensure proper sample handling to prevent on-column degradation. Aztreonam can be unstable in solution, and degradation can occur in the autosampler. Consider cooling the autosampler and minimizing the time between sample preparation and injection.

Issue: Multiple unknown peaks are observed, and their origin is unclear.

Troubleshooting Steps:

  • Perform Forced Degradation Studies: Subjecting an Aztreonam standard to controlled stress conditions (acid, base, oxidation, heat, light) will help to generate degradation products. Comparing the chromatograms of the stressed samples to your sample chromatogram can help identify if the unknown peaks are degradation products.

  • Analyze a Placebo Sample: If you are analyzing a formulated product, analyze a placebo (containing all excipients except Aztreonam) to rule out interference from formulation components.

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can provide UV spectra for each peak. Comparing the spectrum of an unknown peak to that of the this compound standard can indicate structural similarities.

Data Presentation

Table 1: Common Impurities of this compound

Impurity NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Aztreonam E-Isomeranti-Aztreonam99341-02-3C₁₃H₁₇N₅O₈S₂435.43
Open-ring Aztreonam---87500-74-1C₁₃H₁₉N₅O₉S₂453.45
Desulfated Aztreonam---102579-59-9C₁₃H₁₇N₅O₅S371.37
Aztreonam Amide Impurity---1219444-93-5C₁₃H₁₈N₆O₇S₂434.45
Open-ring Desulfated Aztreonam---102586-36-7C₁₃H₁₉N₅O₆S389.38

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to help in the identification of potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and organic solvent).

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before injection.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N HCl before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 1 hour).

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for a specified period (e.g., 8 hours). Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period (e.g., 24 hours).

  • Analysis: Analyze all stressed samples by HPLC and compare the resulting chromatograms with that of an unstressed standard solution.

Protocol 2: HPLC Method for Aztreonam and its Impurities

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its related substances. Method optimization will likely be required based on your specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 60 40
    25 60 40
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 293 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_id Identification az_standard Aztreonam Standard hplc HPLC-UV/DAD Analysis az_standard->hplc unknown_sample Sample with Unknowns unknown_sample->hplc lcms LC-MS/MS Analysis unknown_sample->lcms If needed forced_degradation Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) forced_degradation->hplc rrt Compare Relative Retention Times hplc->rrt spectral Compare UV/MS Spectra hplc->spectral lcms->spectral structure Structure Elucidation spectral->structure

Caption: Workflow for the identification of unknown peaks in an this compound chromatogram.

logical_relationship cluster_source Potential Sources of Unknown Peaks cluster_impurities Types of Impurities cluster_identification Identification Strategy synthesis Synthesis Process process Process-Related (e.g., intermediates, solvents) synthesis->process storage Storage Conditions degradation Degradation Products (e.g., open-ring, isomer) storage->degradation analysis Analytical Conditions analysis->degradation forced_deg Forced Degradation lcms LC-MS Analysis degradation->lcms excipients Excipient-Related (in formulations) nmr Isolation & NMR lcms->nmr

Caption: Logical relationship between impurity sources and identification strategies.

References

Overcoming matrix effects in the bioanalysis of (E)-Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of (E)-Aztreonam.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Question: I am observing poor peak shape and inconsistent retention times for this compound. What are the likely causes and solutions?

Answer:

Poor peak shape (e.g., tailing, fronting, or splitting) and retention time shifts for this compound can be attributed to several factors, often related to the sample matrix or chromatographic conditions.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Sample Preparation: Residual matrix components can interfere with the chromatography.

    • Solution: Enhance the sample clean-up process. If using protein precipitation, ensure complete precipitation and consider a secondary clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the extracted sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Contamination or Degradation: Accumulation of matrix components on the analytical column can degrade its performance.

    • Solution: Implement a column washing step after each analytical run. If performance does not improve, consider replacing the guard column or the analytical column.

  • Mobile Phase Issues: Incorrect pH, improper buffering, or degradation of the mobile phase can affect the ionization state and retention of this compound.

    • Solution: Prepare fresh mobile phase daily. Ensure the pH is stable and appropriate for the analyte and column chemistry.

Question: My assay for this compound is suffering from low sensitivity and a high baseline. How can I troubleshoot this?

Answer:

Low sensitivity and a high baseline are often indicative of significant matrix effects, specifically ion suppression, or contamination in the LC-MS/MS system.

Possible Causes and Troubleshooting Steps:

  • Ion Suppression from Co-eluting Matrix Components: Endogenous phospholipids from plasma or serum are common culprits.

    • Solution 1: Chromatographic Separation: Optimize the gradient elution to separate the this compound peak from the region where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.

    • Solution 2: Advanced Sample Preparation: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates.

  • Contamination of the LC-MS/MS System: Contaminants can originate from the sample, solvents, or system components.

    • Solution: Clean the ion source of the mass spectrometer. Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants. Always use high-purity, LC-MS grade solvents and additives.

  • Suboptimal Mass Spectrometer Settings: Incorrect ionization or fragmentation parameters will lead to a weak signal.

    • Solution: Optimize the MS parameters, including capillary voltage, source temperature, and collision energy, by infusing a standard solution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for Aztreonam and its isomers in plasma, and what are its limitations?

A1: The most frequently cited sample preparation technique for aztreonam in plasma is protein precipitation (PPT) with acetonitrile or methanol.[1][2] This method is simple, fast, and inexpensive. However, its main limitation is that it is a non-selective clean-up technique, meaning that many endogenous matrix components, such as salts and phospholipids, remain in the supernatant.[3] These residual components are a primary cause of matrix effects, particularly ion suppression, in LC-MS/MS analysis.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[4][5] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (pure) solvent at the same concentration. The Matrix Factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

An MF value of <1 indicates ion suppression, while a value >1 suggests ion enhancement. For regulatory submissions, it is also important to assess the variability of the matrix effect across different lots of the biological matrix.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of this compound?

A3: While not strictly mandatory in all cases, using a SIL-IS for this compound is highly recommended. A SIL-IS is the best tool to compensate for matrix effects because it has nearly identical physicochemical properties to the analyte and will be affected by ion suppression or enhancement in the same way. This ensures higher accuracy and precision in quantification. If a SIL-IS for the (E)-isomer is not available, a SIL-IS of aztreonam could be considered, but it is crucial to demonstrate that it chromatographically co-elutes with the (E)-isomer and effectively tracks its ionization behavior.

Q4: What are the key considerations for the chromatographic separation of Aztreonam and its (E)-isomer?

A4: The primary goal is to achieve baseline separation between aztreonam and the (E)-isomer, as well as from interfering matrix components. Key considerations include:

  • Column Chemistry: A C18 stationary phase is commonly used for aztreonam analysis.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing a small amount of an acidic modifier like formic acid (e.g., 0.1%) is effective. The acidic mobile phase helps to produce consistent peak shapes for these acidic compounds.

  • Gradient Optimization: A shallow gradient profile around the elution time of the isomers can improve their resolution.

Q5: How does the stability of Aztreonam affect the analysis of the (E)-isomer?

A5: Aztreonam (the Z-isomer) can undergo reversible isomerization to the E-isomer, and this process can be influenced by factors such as temperature and pH. It is crucial to evaluate the stability of this compound in the biological matrix under the conditions of sample collection, storage, and processing. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature. Any degradation of aztreonam to the (E)-isomer or vice-versa during the analytical process will lead to inaccurate quantification.

Experimental Protocols and Data

Table 1: Representative LC-MS/MS Method Parameters for Aztreonam Analysis in Plasma

This table summarizes typical starting conditions for method development, based on a validated method for aztreonam. These may need to be optimized for the specific separation of the (E)-isomer.

ParameterRecommended Condition
Sample Preparation Protein precipitation with methanol (1:3 plasma to methanol ratio)
LC Column ACQUITY UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Program 0-0.5 min, 10% B; 0.5-1.2 min, 10-35% B; 1.2-3.5 min, 35-70% B; 3.5-4.2 min, 70-90% B; 4.2-5.2 min, 90% B; 5.2-5.5 min, 90-10% B; 5.5-6.0 min, 10% B
Column Temperature 45°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Transition To be optimized for this compound
Table 2: Summary of Bioanalytical Validation Parameters for Aztreonam

The following data is from a multi-analyte study and provides a benchmark for what to expect during the validation of an this compound assay.

Validation ParameterResult for Aztreonam
Accuracy 89.1% to 112.4%
Intra-day Precision (%CV) 1.4% to 9.3%
Inter-day Precision (%CV) 2.1% to 7.2%
Matrix Effect 93.1% to 105.8%
Extraction Recovery 90.1% to 109.2%

Visual Guides

Diagram 1: General Workflow for Bioanalysis of this compound

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation (Using Calibration Curve) Peak_Integration->Concentration_Calculation

Caption: Workflow for this compound bioanalysis.

Diagram 2: Troubleshooting Logic for Ion Suppression

Start Low Signal / Poor Sensitivity for this compound Check_MS Verify MS Performance (Tune & Calibrate) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK MS_OK->Start No, Retune Assess_ME Assess Matrix Effect (Post-Column Infusion) MS_OK->Assess_ME Yes ME_Present Ion Suppression Detected? Assess_ME->ME_Present ME_Present->Check_MS No, Re-evaluate System Optimize_Chroma Optimize Chromatography (Separate from Interference) ME_Present->Optimize_Chroma Yes Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) ME_Present->Improve_Cleanup Yes Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_Chroma->Use_SIL_IS Improve_Cleanup->Use_SIL_IS Resolved Issue Resolved Use_SIL_IS->Resolved

Caption: Troubleshooting ion suppression issues.

References

Technical Support Center: Enhancing the Antibacterial Potency of (E)-Aztreonam Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antibacterial potency of (E)-Aztreonam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Aztreonam ineffective against some Gram-negative bacterial strains, despite its targeted activity?

A1: Aztreonam's efficacy can be compromised by several resistance mechanisms. The most common is the production of β-lactamase enzymes, such as Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases, which hydrolyze the β-lactam ring of aztreonam, inactivating the drug.[1][2] While aztreonam is stable against metallo-β-lactamases (MBLs), many MBL-producing strains also co-produce ESBLs or AmpC enzymes, leading to resistance.[1][3] Other resistance mechanisms include modifications in penicillin-binding proteins (PBPs), particularly PBP-3 which is aztreonam's primary target, reduced drug permeability due to mutations in porin channels (like OmpF and OmpC), and active removal of the drug from the cell by efflux pumps.[4]

Q2: What is the primary strategy to enhance Aztreonam's potency against resistant strains?

A2: The leading strategy is the combination of aztreonam with a β-lactamase inhibitor. The most promising combination is aztreonam-avibactam (ATM-AVI). Avibactam is a non-β-lactam β-lactamase inhibitor that effectively neutralizes a broad range of ESBLs and AmpC β-lactamases, thereby protecting aztreonam from degradation and restoring its activity against resistant pathogens. This combination is particularly effective against multidrug-resistant (MDR) Gram-negative bacteria, including those producing MBLs that aztreonam alone cannot inhibit due to co-production of other β-lactamases.

Q3: How does the combination of Aztreonam and Avibactam work against MBL-producing bacteria?

A3: The synergy between aztreonam and avibactam against MBL-producing bacteria is a critical advancement. Aztreonam itself is not hydrolyzed by MBLs due to its monobactam structure. However, MBL-producing organisms frequently co-express other β-lactamases (like AmpC and ESBLs) that can degrade aztreonam. Avibactam inhibits these co-produced serine-β-lactamases, protecting aztreonam from hydrolysis and allowing it to effectively target and inhibit PBP-3, leading to bacterial cell death.

Q4: Are there alternative combination strategies being explored?

A4: Yes, researchers are investigating other combinations. Studies have explored combining aztreonam with newer β-lactamase inhibitors like zidebactam, nacubactam, and taniborbactam, which have shown significant in vitro activity against MDR MBL-producing Enterobacterales. The combination of aztreonam with ceftazidime-avibactam is also used clinically to provide the necessary avibactam component. Additionally, combining aztreonam with efflux pump inhibitors is a potential strategy to combat resistance in pathogens like Pseudomonas aeruginosa.

Troubleshooting Guides

Scenario 1: Inconsistent Minimum Inhibitory Concentration (MIC) results in synergy assays.

  • Problem: High variability in MIC values for aztreonam-avibactam combination against the same bacterial isolate.

  • Possible Causes & Solutions:

    • Inoculum Effect: A high inoculum density can lead to higher MICs. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before inoculation.

    • Media pH: The pH of the Mueller-Hinton broth can affect antibiotic activity. Verify that the pH of the media is within the recommended range (typically 7.2-7.4). Low pH can negatively impact aztreonam-avibactam activity.

    • Avibactam Concentration: Ensure a fixed, consistent concentration of avibactam is used across all wells for a given experiment (a common concentration is 4 µg/mL).

    • Incubation Time and Atmosphere: Non-standard incubation times or atmospheres can affect bacterial growth and antibiotic stability. Adhere to standardized incubation conditions (e.g., 16-20 hours at 35-37°C in ambient air).

Scenario 2: Lack of synergy observed with a suspected MBL-producing strain.

  • Problem: The combination of aztreonam and avibactam does not show a significant reduction in MIC compared to aztreonam alone against a carbapenem-resistant strain.

  • Possible Causes & Solutions:

    • Multiple Resistance Mechanisms: The strain may possess additional resistance mechanisms beyond β-lactamase production. This is particularly common in P. aeruginosa, which can have efflux pumps and porin mutations that limit the effectiveness of the combination. Consider testing for the presence of efflux pump activity or sequencing porin genes.

    • Incorrect β-Lactamase Identification: Verify the presence of MBLs and other co-produced β-lactamases using molecular methods like PCR.

    • Suboptimal Testing Method: Some synergy testing methods may be less sensitive than others. Broth microdilution is the reference method. If using disk diffusion methods, ensure proper disk placement and interpretation.

Scenario 3: Difficulty in performing and interpreting synergy testing.

  • Problem: Uncertainty about the appropriate method for synergy testing and how to interpret the results.

  • Possible Causes & Solutions:

    • Method Selection: Several methods can be used for synergy testing, including broth microdilution (checkerboard), disk diffusion (double-disk synergy test), and gradient strips. Broth microdilution provides a quantitative fractional inhibitory concentration (FIC) index, while disk diffusion offers a qualitative assessment of synergy.

    • Interpretation: For broth microdilution, a FIC index of ≤ 0.5 is generally considered synergistic. For the double-disk synergy test, the potentiation of the aztreonam inhibition zone in the presence of a disk containing avibactam indicates synergy. Refer to CLSI or EUCAST guidelines for detailed interpretation criteria.

Data Presentation

Table 1: In Vitro Activity of Aztreonam-Avibactam Against Resistant Enterobacterales

Bacterial SpeciesResistance MechanismAztreonam MIC Alone (µg/mL)Aztreonam-Avibactam MIC (µg/mL)Fold Reduction in MICReference(s)
EnterobacteralesMBL-producing640.12 (MIC90)>500
E. coliNDM-1 + ESBLs>2561>256
K. pneumoniaeNDM-1 + ESBLs5121512

Avibactam concentration was fixed at 4 µg/mL.

Table 2: Susceptibility Rates of MBL-producing Isolates to Aztreonam Combinations

OrganismCombinationSusceptibility Rate (%)Reference(s)
EnterobacteralesAztreonam/Avibactam70.3
EnterobacteralesAztreonam/Nacubactam84.4
EnterobacteralesAztreonam/Taniborbactam75.0
EnterobacteralesAztreonam/Zidebactam98.4
P. aeruginosaAztreonam/Avibactam69.2
P. aeruginosaAztreonam/Nacubactam66.7
P. aeruginosaAztreonam/Taniborbactam66.7
P. aeruginosaAztreonam/Zidebactam69.2

Experimental Protocols

1. Broth Microdilution Synergy Testing (Checkerboard Assay)

  • Objective: To quantitatively determine the synergistic effect of aztreonam and avibactam.

  • Methodology:

    • Prepare a 96-well microtiter plate with two-fold serial dilutions of aztreonam along the x-axis and two-fold serial dilutions of avibactam along the y-axis in cation-adjusted Mueller-Hinton broth (CAMHB).

    • A fixed concentration of avibactam (e.g., 4 µg/mL) can also be used in combination with serial dilutions of aztreonam.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Include growth control (no antibiotic) and sterility control (no bacteria) wells.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Aztreonam in combination / MIC of Aztreonam alone) + (MIC of Avibactam in combination / MIC of Avibactam alone). Synergy is defined as an FIC index ≤ 0.5.

2. Double-Disk Synergy Test (DDST)

  • Objective: To qualitatively assess the synergy between aztreonam and avibactam.

  • Methodology:

    • Prepare a lawn of the test organism on a Mueller-Hinton agar (MHA) plate using a swab dipped in a 0.5 McFarland standardized suspension.

    • Place a 30 µg aztreonam disk on the agar surface.

    • Place a disk containing ceftazidime-avibactam (30 µg/20 µg) at a specific distance (e.g., 15-20 mm, center to center) from the aztreonam disk.

    • Incubate the plate overnight at 35-37°C.

    • Synergy is indicated by an enhancement or "keyhole" effect in the inhibition zone of the aztreonam disk on the side facing the ceftazidime-avibactam disk.

Visualizations

Aztreonam_MoA_and_Resistance cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane Porin Porin Aztreonam_P Aztreonam Porin->Aztreonam_P PBP3 PBP-3 Aztreonam_P->PBP3 Inhibition Beta_Lactamase ESBL/AmpC β-Lactamase Beta_Lactamase->Aztreonam_P Hydrolysis (Resistance) Cell_Wall_Synthesis Cell Wall Synthesis PBP3->Cell_Wall_Synthesis Blocks Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Aztreonam_E Aztreonam (External) Aztreonam_E->Porin Entry

Caption: Mechanism of action and resistance of Aztreonam.

Aztreonam_Avibactam_Synergy cluster_bacterium Resistant Gram-Negative Bacterium cluster_periplasm Periplasmic Space Aztreonam_P Aztreonam PBP3 PBP-3 Aztreonam_P->PBP3 Inhibition (Restored Activity) Avibactam_P Avibactam Beta_Lactamase ESBL/AmpC β-Lactamase Avibactam_P->Beta_Lactamase Inhibition Beta_Lactamase->Aztreonam_P Hydrolysis Blocked Cell_Lysis Cell_Lysis PBP3->Cell_Lysis Leads to Aztreonam_E Aztreonam Aztreonam_E->Aztreonam_P Entry Avibactam_E Avibactam Avibactam_E->Avibactam_P Entry

Caption: Synergistic action of Aztreonam and Avibactam.

Synergy_Testing_Workflow Start Start: Resistant Isolate Prepare_Inoculum Prepare 0.5 McFarland Standard Inoculum Start->Prepare_Inoculum Method_Choice Choose Method Prepare_Inoculum->Method_Choice BMD Broth Microdilution (Checkerboard) Method_Choice->BMD Quantitative DDST Double-Disk Synergy Test Method_Choice->DDST Qualitative Incubate Incubate at 35-37°C for 16-20 hours BMD->Incubate DDST->Incubate Read_Results Read Results Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Measure_Zones Measure Inhibition Zones Read_Results->Measure_Zones Interpret Interpret Synergy Calculate_FIC->Interpret Measure_Zones->Interpret Synergy Synergy Interpret->Synergy FIC ≤ 0.5 or Zone Enhancement No_Synergy No Synergy Interpret->No_Synergy FIC > 0.5 or No Zone Enhancement

Caption: Experimental workflow for synergy testing.

References

Technical Support Center: Refinement of Purification Techniques to Remove Open-Ring Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification techniques for the removal of open-ring impurities from their target compounds.

I. General Strategies and Analytical Characterization

This section provides an overview of the common challenges and analytical techniques pertinent to identifying and quantifying open-ring impurities.

Frequently Asked Questions (FAQs)

Q1: What are open-ring impurities and why are they challenging to remove?

A1: Open-ring impurities are process-related impurities or degradation products that result from the cleavage of a ring structure in the active pharmaceutical ingredient (API).[1] For instance, lactones can undergo hydrolysis to form the corresponding open-chain hydroxy acids.[2] These impurities are often challenging to separate because they can be structurally similar to the parent compound, possessing similar polarity and molecular weight, which leads to co-elution in chromatography or co-crystallization.

Q2: What is the impact of open-ring impurities on a drug product?

A2: The presence of impurities, including open-ring variants, can affect the quality, safety, and efficacy of drug products.[3] They can potentially alter the drug's stability, leading to a loss of potency, or introduce toxicity.[1][3] Regulatory agencies like the FDA and EMA require the identification and quantification of impurities to ensure patient safety.

Q3: Which analytical techniques are most effective for identifying and quantifying open-ring impurities?

A3: A multi-technique approach is often necessary. High-performance liquid chromatography (HPLC) is the primary method for impurity profiling. For structural elucidation of unknown impurities, mass spectrometry (MS) is used for its sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy is also crucial for detailed structural characterization. Gas chromatography (GC) is suitable for volatile impurities.

Troubleshooting Guide: Impurity Identification
ProblemProbable Cause(s)Recommended Solution(s)
Unknown peak observed in HPLC, suspected to be an open-ring impurity. - Degradation of the API during synthesis or storage. - Hydrolysis of a labile functional group (e.g., lactone).- Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate impurities and aid in identification. - Utilize LC-MS to obtain the molecular weight of the impurity. - Isolate the impurity using preparative HPLC for structural elucidation by NMR.
Co-elution of the API and the impurity peak. - Insufficient selectivity of the chromatographic method. - Similar physicochemical properties of the two compounds.- Screen different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions. - Adjust the pH of the mobile phase to potentially alter the ionization state and retention of the open-ring impurity (which may have a new acidic or basic group). - Consider alternative chromatographic techniques like supercritical fluid chromatography (SFC).
Difficulty in quantifying low levels of the open-ring impurity. - The impurity concentration is below the limit of quantification (LOQ) of the current method.- Optimize the analytical method to improve sensitivity (e.g., adjust wavelength, use a more sensitive detector like MS). - Develop a specific, validated analytical method for the impurity.

Workflow for Impurity Identification and Purification

G cluster_start Start cluster_id Identification cluster_purification Purification Strategy Start Impurity Detected in API Forced_Degradation Forced Degradation Studies Start->Forced_Degradation LCMS LC-MS Analysis (Molecular Weight) Forced_Degradation->LCMS Isolation Isolation (Prep-HPLC/SFC) LCMS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Method_Selection Select Purification Method (HPLC, Crystallization, etc.) NMR->Method_Selection Optimization Optimize Purification Parameters Method_Selection->Optimization Technique Chosen Analysis Analyze Purity of Fractions Optimization->Analysis Analysis->Optimization Purity not met Pure_API Pure API Analysis->Pure_API Purity met

Caption: General workflow for identifying and purifying an unknown impurity.

II. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for isolating impurities when other methods fail, especially for structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for separating an open-ring impurity?

A1: The choice of stationary phase depends on the polarity differences between your cyclic API and its open-ring form. Reversed-phase columns (like C18) are a good starting point. If the open-ring impurity has a newly introduced polar group (e.g., a carboxylic acid and an alcohol from a hydrolyzed lactone), it will likely be less retained than the parent lactone. For some isomers, normal-phase chromatography might offer better selectivity.

Q2: How can I improve the resolution between my API and the open-ring impurity?

A2: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the solvent strength and composition. For ionizable compounds, modifying the pH can significantly impact retention and selectivity.

  • Reduce the column temperature: This can sometimes enhance separation for closely eluting peaks.

  • Use a longer column or a column with smaller particles: This increases column efficiency.

  • Decrease the flow rate: This can improve separation efficiency.

Q3: My compound is poorly soluble in the mobile phase. What can I do?

A3: If solubility is an issue, you can try dissolving the sample in a stronger solvent (like DMSO) and injecting a smaller volume to minimize peak distortion. Alternatively, you might need to explore different mobile phase systems where your compound is more soluble.

Troubleshooting Guide: Preparative HPLC
ProblemProbable Cause(s)Recommended Solution(s)
Poor resolution between API and impurity peaks. - Inappropriate mobile phase composition or pH. - Unsuitable stationary phase. - Column overloading.- Perform a systematic mobile phase optimization (solvent ratios, pH, additives). - Screen different column selectivities (e.g., C18, Phenyl-Hexyl, Cyano). - Reduce the injection volume or sample concentration.
Peak tailing. - Secondary interactions with the stationary phase. - Column degradation. - Mismatched sample solvent and mobile phase.- Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds). - Use a new column or a column with a different stationary phase. - Dissolve the sample in the initial mobile phase if possible.
High backpressure. - Blockage in the system (e.g., frit, column). - High mobile phase viscosity. - Too high of a flow rate.- Flush the system and column in the reverse direction. - Use a less viscous mobile phase or increase the column temperature. - Reduce the flow rate.

Preparative HPLC Method Development Workflow

G Start Start: Analytical Scale Separation Column_Screen Screen Columns (C18, Phenyl, etc.) Start->Column_Screen Mobile_Phase Optimize Mobile Phase (Solvent ratio, pH) Column_Screen->Mobile_Phase Gradient_Shape Optimize Gradient Mobile_Phase->Gradient_Shape Loading_Study Perform Loading Study Gradient_Shape->Loading_Study Scale_Up Scale-Up to Preparative Column Loading_Study->Scale_Up Fraction_Collection Fraction Collection & Analysis Scale_Up->Fraction_Collection End End: Pure Compound Fraction_Collection->End

Caption: Workflow for developing a preparative HPLC method.

III. Crystallization

Crystallization is a highly effective method for purifying solid compounds, capable of yielding high-purity materials if optimized correctly.

Frequently Asked Questions (FAQs)

Q1: How can I use crystallization to remove an open-ring impurity?

A1: The success of crystallization depends on the solubility difference between the desired compound and the impurity in the chosen solvent. An ideal solvent will have high solubility for your API at high temperatures and low solubility at low temperatures, while the open-ring impurity remains soluble at low temperatures.

Q2: What are some strategies to improve the selectivity of crystallization?

A2: To enhance purity, you can:

  • Use an anti-solvent: Add a second solvent in which your API is insoluble to induce crystallization.

  • Control the cooling rate: Slow cooling generally leads to purer crystals.

  • Utilize seeding: Adding a small crystal of the pure API can promote the growth of the desired crystal form.

  • Perform recrystallization: Repeating the crystallization process can significantly improve purity.

Q3: My open-ring impurity co-crystallizes with my API. What should I do?

A3: Co-crystallization suggests that the impurity has a similar affinity for the crystal lattice as the API. In this case, you should screen a wider range of solvents with different polarities and hydrogen bonding capabilities. You might also consider techniques like fractional crystallization.

Troubleshooting Guide: Crystallization
ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Solution is not supersaturated. - Compound has oiled out. - Insufficient cooling.- Evaporate some of the solvent to increase concentration. - Add a seed crystal. - Cool the solution to a lower temperature. - If an oil forms, try a different solvent or a more dilute solution.
Impurity is still present in the crystals. - Impurity has similar solubility to the API. - Cooling was too rapid, trapping the impurity. - Inefficient washing of the crystals.- Screen for a more selective solvent. - Slow down the cooling rate. - Wash the isolated crystals with a small amount of cold, fresh solvent. - Perform a second recrystallization.
Low yield of purified compound. - The compound is too soluble in the cold solvent. - Too much solvent was used initially. - Premature crystallization during hot filtration.- Use a solvent in which the compound is less soluble at low temperatures. - Use the minimum amount of hot solvent to dissolve the compound. - Keep the filtration apparatus hot during filtration.

Crystallization Optimization Workflow

G Start Start: Impure Solid Solvent_Screen Screen Solvents for Differential Solubility Start->Solvent_Screen Dissolution Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Cooling Controlled Cooling Dissolution->Cooling Isolation Isolate Crystals (Filtration) Cooling->Isolation Analysis Analyze Purity Isolation->Analysis Recrystallize Recrystallize if Necessary Analysis->Recrystallize Recrystallize->Dissolution Purity Not Met End End: Pure Crystals Recrystallize->End Purity Met

Caption: A workflow for optimizing a crystallization process.

IV. Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases. This can be an effective first step in purification.

Frequently Asked Questions (FAQs)

Q1: How can I use liquid-liquid extraction to separate an open-ring impurity?

A1: The key is to exploit differences in the partition coefficient (logP) or the acidity/basicity of the API and its impurity. For example, if the ring-opening introduces a carboxylic acid group, you can use a basic aqueous solution (e.g., sodium bicarbonate) to selectively extract the acidic impurity from an organic solvent containing your neutral API.

Q2: What should I do if an emulsion forms during extraction?

A2: Emulsions are common and can be broken by:

  • Allowing the mixture to stand for a longer period.

  • Adding a small amount of brine (saturated NaCl solution).

  • Gently swirling or stirring the mixture instead of vigorous shaking.

  • Filtering the mixture through a pad of celite.

Troubleshooting Guide: Liquid-Liquid Extraction
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of the two compounds. - Similar partition coefficients in the chosen solvent system. - Incorrect pH of the aqueous phase.- Screen different immiscible solvent pairs (e.g., ethyl acetate/water, dichloromethane/water). - Adjust the pH of the aqueous phase to ionize either the API or the impurity, thus changing its solubility.
Formation of a stable emulsion. - Vigorous shaking. - Presence of surfactants or fine solid particles.- Gently rock the separatory funnel instead of shaking vigorously. - Add brine to the mixture. - Centrifuge the mixture if the emulsion persists.

V. Experimental Protocols

Protocol 1: Preparative HPLC Method Development
  • Analytical Method: Develop an analytical HPLC method that shows baseline separation of the API and the open-ring impurity.

  • Solubility Check: Determine the solubility of the crude material in various potential mobile phases.

  • Column Selection: Screen several preparative columns with different stationary phases (e.g., C18, Phenyl-Hexyl).

  • Loading Study: On the most promising column, inject increasing amounts of the sample to determine the maximum loading capacity without significant loss of resolution.

  • Gradient Optimization: Optimize the gradient profile to maximize throughput while maintaining separation.

  • Scale-Up: Scale up the method to the desired preparative scale, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect fractions corresponding to the API peak.

  • Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method. Pool the fractions that meet the purity requirements.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: In small test tubes, test the solubility of the impure solid in various solvents at room temperature and at their boiling points. An ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

VI. Quantitative Data Summary

The following table provides a template for summarizing and comparing data from different purification trials.

Trial IDPurification MethodKey ParametersInitial Purity (%)Final Purity (%)Yield (%)
HPLC-01Prep-HPLCColumn: C18, 5µm Mobile Phase: ACN/H₂O95.299.875
HPLC-02Prep-HPLCColumn: Phenyl, 5µm Mobile Phase: MeOH/H₂O95.299.582
CRYS-01CrystallizationSolvent: Ethanol/Water95.298.991
CRYS-02RecrystallizationSolvent: Isopropanol98.999.985
EXT-01L-L ExtractionpH 8.5 aqueous wash95.297.195

References

Technical Support Center: Optimizing PK/PD Parameters for (E)-Aztreonam in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical optimization of Pharmacokinetic/Pharmacodynamic (PK/PD) parameters for (E)-Aztreonam.

A Note on Nomenclature: The active isomer of aztreonam is the (E)-isomer. In scientific literature and clinical use, this is commonly referred to simply as "aztreonam." This guide uses "aztreonam" to refer to the active this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary PK/PD index that predicts the efficacy of aztreonam?

A1: The primary pharmacodynamic (PD) index that correlates with the efficacy of aztreonam is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[1] This is a time-dependent killing characteristic typical of beta-lactam antibiotics.

Q2: What are the target %fT>MIC values for aztreonam in preclinical models?

A2: The target %fT>MIC values for aztreonam can vary depending on the desired level of bacterial reduction. In vitro and in vivo studies have established the following general targets:

Desired EffectTarget %fT>MIC
Bacteriostatic (no change in bacterial count)~50-60%
1-log10 bacterial killVaries by pathogen and model
2-log10 bacterial killVaries by pathogen and model

Data compiled from multiple preclinical studies.

For aztreonam in combination with a β-lactamase inhibitor like avibactam, the goal is to restore aztreonam's activity against resistant bacteria. In such cases, a dual target is often considered. For aztreonam-avibactam, a key target is the simultaneous achievement of 60% fT>MIC for aztreonam (against an MIC of 8 mg/L for the combination) and 50% fT>CT (time above a critical threshold) for avibactam, with a CT of 2.5 mg/L.[2]

Q3: How does the mechanism of action of aztreonam influence experimental design?

A3: Aztreonam is a monobactam antibiotic that specifically targets Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[3][4][5] This inhibition disrupts cell wall synthesis, leading to bacterial cell filamentation and subsequent lysis. This targeted mechanism means that aztreonam has no significant activity against Gram-positive or anaerobic bacteria.

This specificity is crucial for experimental design:

  • Model Selection: In vivo models should utilize Gram-negative pathogens.

  • Combination Studies: When studying aztreonam against bacteria that produce β-lactamases (which can degrade aztreonam), it is often combined with a β-lactamase inhibitor like avibactam.

cluster_bacterium Gram-Negative Bacterium PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Cell Wall Synthesis PBP3->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to Aztreonam This compound Aztreonam->PBP3 Specifically Binds to and Inhibits

Mechanism of Action of this compound.

Troubleshooting Guide

Problem 1: High variability in aztreonam plasma concentrations in animal models.

Possible Cause Troubleshooting Step
Animal Health Status: Underlying health issues can affect drug metabolism and clearance.Ensure all animals are healthy and properly acclimatized before the study. Monitor for any signs of illness.
Dosing Inaccuracy: Inconsistent administration volumes or techniques.Use calibrated equipment for dosing. For intravenous infusions, ensure a consistent infusion rate. For intramuscular injections, rotate injection sites.
Renal Function Differences: Aztreonam is primarily cleared by the kidneys. Variations in renal function among animals can lead to different clearance rates.Consider measuring baseline creatinine levels to stratify animals or account for renal function in the analysis.
Drug Formulation Issues: Instability or precipitation of the dosing solution.Prepare fresh dosing solutions daily. Ensure the pH and solubility of the formulation are appropriate for the administration route.

Problem 2: Lack of correlation between in vitro susceptibility (MIC) and in vivo efficacy.

Possible Cause Troubleshooting Step
Protein Binding: Standard MIC testing is performed in broth, which does not account for protein binding in vivo. Aztreonam has a plasma protein binding of about 56% in humans.Determine the unbound fraction of aztreonam in the plasma of your animal model and use the free drug concentration (%fT>MIC) for PK/PD analysis.
Inoculum Effect: The efficacy of some β-lactams can be reduced at higher bacterial densities.Measure the bacterial load at the site of infection in your animal model and compare it to the inoculum used for in vitro testing.
Presence of β-lactamases: The pathogen may produce β-lactamases in vivo that are not fully expressed during in vitro testing.Characterize the β-lactamase profile of your bacterial strain. If β-lactamases are present, consider co-administering a β-lactamase inhibitor like avibactam.
Animal Model Specifics: The immune status of the animal (e.g., neutropenic vs. immunocompetent) can significantly impact efficacy.Choose an animal model that is appropriate for the clinical scenario you are modeling. For example, a neutropenic thigh infection model is often used to isolate the effect of the antibiotic.

Problem 3: Emergence of aztreonam resistance during prolonged experiments.

Possible Cause Troubleshooting Step
Suboptimal Dosing: Dosing that results in drug concentrations below the mutant prevention concentration (MPC) can select for resistant subpopulations.Optimize the dosing regimen to maintain concentrations above the MIC for a sufficient duration (%fT>MIC). Consider dose fractionation studies to determine the optimal dosing interval.
Expression of β-lactamases: Exposure to aztreonam may induce the expression of certain β-lactamases.Analyze isolates recovered from animals at the end of the experiment for changes in their resistance profile and β-lactamase expression.
Efflux Pump Upregulation: Increased expression of efflux pumps can reduce the intracellular concentration of aztreonam.Investigate changes in the expression of relevant efflux pump genes in post-treatment isolates.

Detailed Experimental Protocols

1. Murine Thigh Infection Model

This model is commonly used to evaluate the in vivo efficacy of antibiotics against localized infections.

cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Analysis InduceNeutropenia Induce Neutropenia (e.g., with cyclophosphamide) Inoculation Intramuscular Inoculation of Pathogen into Thigh InduceNeutropenia->Inoculation InitiateTherapy Initiate Aztreonam Therapy (at a specified time post-infection) Inoculation->InitiateTherapy DosingRegimen Administer Dosing Regimen (e.g., varying doses and intervals) InitiateTherapy->DosingRegimen Euthanasia Euthanize Animals (at 24 hours post-treatment) DosingRegimen->Euthanasia ThighHomogenization Homogenize Thigh Tissue Euthanasia->ThighHomogenization CFU_Enumeration Enumerate Bacterial Colonies (CFU/thigh) ThighHomogenization->CFU_Enumeration

Workflow for a Murine Thigh Infection Model.

Methodology:

  • Induce Neutropenia: To study the direct effect of the antibiotic without interference from the immune system, mice are often rendered neutropenic. This is typically achieved by intraperitoneal injections of cyclophosphamide prior to infection.

  • Inoculation: A known concentration of the bacterial pathogen (e.g., 10^6 to 10^7 CFU/mL) is injected into the thigh muscle of the mice.

  • Initiate Therapy: Aztreonam treatment is usually initiated 1-2 hours post-infection. Different dosing regimens (e.g., total daily dose and frequency of administration) are tested.

  • Efficacy Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).

  • PK/PD Analysis: Satellite groups of animals are used for pharmacokinetic studies to determine the plasma concentration-time profile of aztreonam. The %fT>MIC is then calculated for each dosing regimen and correlated with the change in bacterial load.

2. In Vitro Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro model that can simulate human pharmacokinetic profiles and allows for the study of PK/PD relationships over several days.

Methodology:

  • Model Setup: The HFIM consists of a central reservoir connected to a hollow-fiber cartridge. The bacterial culture is inoculated into the extracapillary space of the cartridge.

  • Simulated Pharmacokinetics: Fresh medium is continuously pumped into the central reservoir, and "drug-free" medium is removed at a rate that simulates the desired half-life of aztreonam. The antibiotic is administered into the central reservoir to mimic human dosing regimens.

  • Sampling: Samples of the bacterial culture are taken from the extracapillary space at various time points to determine the viable bacterial count.

  • PK/PD Analysis: The simulated drug concentrations are confirmed by assaying samples from the central reservoir. The relationship between the PK/PD index (e.g., %fT>MIC) and the change in bacterial density is then modeled.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Aztreonam in Healthy Subjects

ParameterValueReference
Elimination Half-life1.5 - 2.0 hours
Volume of Distribution0.16 - 0.20 L/kg
Total Body Clearance~6.1 L/h
Plasma Protein Binding~56%
Primary Route of EliminationRenal

Table 2: In Vitro Activity of Aztreonam with and without Avibactam against MBL-producing Enterobacterales

OrganismAztreonam MIC (mg/L)Aztreonam/Avibactam (4 mg/L) MIC (mg/L)
E. coli (NDM-1)>2560.25 - 2
K. pneumoniae (NDM-1)>2560.5 - 4
E. cloacae (VIM-1)1281

Representative data compiled from various in vitro studies. Actual MICs will vary by strain.

References

How to improve the stability of reconstituted (E)-Aztreonam solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of reconstituted (E)-Aztreonam solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with reconstituted this compound solutions.

Question Possible Cause(s) Recommended Solution(s)
Why is my reconstituted Aztreonam solution turning a pink tint? This is a known characteristic of Aztreonam solutions upon standing.The potency of the drug is not affected by a slight pink tint. You can proceed with your experiment.[1]
Why did my Aztreonam solution precipitate after adding another drug? Aztreonam is incompatible with certain medications.Aztreonam is known to be incompatible with nafcillin sodium, cephradine, and metronidazole.[1][2][3] Avoid mixing Aztreonam with these drugs. If administering sequentially, flush the IV line with a compatible solution before and after Aztreonam infusion.[3]
Why is the viscosity of my highly concentrated Aztreonam solution too high? High concentrations of Aztreonam in certain diluents can lead to increased viscosity.In one study, Aztreonam concentrations greater than 100 g/L in sterile water for injection resulted in unacceptably viscous solutions. Consider using a lower concentration if viscosity is an issue for your application.
Why did the potency of my Aztreonam solution decrease rapidly at room temperature? The stability of reconstituted Aztreonam is time and temperature-dependent. The choice of diluent also plays a crucial role.For optimal stability at room temperature (15°C to 30°C or 59°F to 86°F), use solutions with concentrations not exceeding 2% w/v, which are stable for up to 48 hours. For longer storage, refrigeration (2°C to 8°C or 36°F to 46°F) is recommended, which can extend stability for up to 7 days. Stability in 5% Dextrose Injection is shorter (2 hours at room temperature) compared to 0.9% Sodium Chloride Injection (24 hours at room temperature).

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about the stability of reconstituted this compound solutions.

1. What are the primary factors that affect the stability of reconstituted Aztreonam solutions?

The stability of reconstituted Aztreonam is primarily influenced by temperature, pH, the concentration of the solution, the choice of diluent, and exposure to light.

2. What is the optimal pH for Aztreonam solution stability?

The lowest rates of decomposition for Aztreonam in aqueous solutions occur at a pH of 5 to 7, with maximum stability observed at approximately pH 6. Hydrolysis of the β-lactam ring is catalyzed by basic conditions (pH > 6), while isomerization of the side chain is more prevalent in acidic conditions (pH 2 to 5). Aqueous solutions of Aztreonam typically have a pH in the range of 4.5 to 7.5.

3. How long is reconstituted Aztreonam stable at different temperatures?

The stability of reconstituted Aztreonam is highly dependent on the storage temperature:

  • Refrigerated (2°C to 8°C): Solutions at concentrations not exceeding 2% w/v are stable for up to 7 days.

  • Room Temperature (15°C to 30°C): Solutions at concentrations not exceeding 2% w/v are stable for up to 48 hours.

  • Frozen (-20°C): Aztreonam solutions can be stable for extended periods. One study showed no significant decrease in concentration after 6 months of storage at -20°C.

4. Which diluents are recommended for reconstituting Aztreonam?

For intramuscular injection, Sterile Water for Injection or 0.9% Sodium Chloride Injection are suitable diluents. For intravenous infusion, a variety of solutions are compatible, including 0.9% Sodium Chloride Injection, 5% or 10% Dextrose Injection, and Ringer's solution.

5. Is it safe to use Aztreonam solutions that have changed color?

Reconstituted Aztreonam solutions are typically colorless to light straw yellow. They may develop a slight pink tint upon standing, which does not affect the potency of the drug. However, parenteral drug products should always be inspected visually for particulate matter and significant discoloration before administration.

Quantitative Stability Data

The following tables summarize the stability of reconstituted this compound under various conditions.

Table 1: Stability of Aztreonam Solutions at Different Temperatures and Concentrations

ConcentrationDiluentStorage TemperatureStability Duration
≤ 2% w/v0.9% Sodium Chloride or 5% Dextrose15°C to 30°C (59°F to 86°F)48 hours
≤ 2% w/v0.9% Sodium Chloride or 5% Dextrose2°C to 8°C (36°F to 46°F)7 days
> 2% w/vSterile Water for Injection or 0.9% Sodium Chloride15°C to 30°C (59°F to 86°F)48 hours
> 2% w/vSterile Water for Injection or 0.9% Sodium Chloride2°C to 8°C (36°F to 46°F)7 days
60 mg/mLNot specified5°CAt least 8 days
60 mg/mLNot specified-20°CNo significant decrease after 6 months
125 mg/mL0.9% Sodium Chloride or 5% Dextrose20°C to 25°C24 hours

Table 2: Stability of Aztreonam Admixtures with Other Antibiotics in 0.9% Sodium Chloride Injection

Added AntibioticStorage TemperatureStability Duration
Clindamycin Phosphate, Gentamicin Sulfate, Tobramycin Sulfate, or Cefazolin Sodium15°C to 30°C (59°F to 86°F)Up to 48 hours
Clindamycin Phosphate, Gentamicin Sulfate, Tobramycin Sulfate, or Cefazolin Sodium2°C to 8°C (36°F to 46°F)7 days
Ampicillin Sodium15°C to 30°C (59°F to 86°F)24 hours
Ampicillin Sodium2°C to 8°C (36°F to 46°F)48 hours
Ampicillin Sodium and Sulbactam SodiumRoom Temperature30 hours
Ampicillin Sodium and Sulbactam SodiumRefrigerated94 hours

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of Reconstituted Aztreonam

This protocol provides a general framework for assessing the stability of reconstituted Aztreonam solutions using HPLC. It is based on methodologies described in the literature.

1. Objective: To determine the concentration of Aztreonam in a reconstituted solution over time and under specific storage conditions to evaluate its stability.

2. Materials:

  • Aztreonam reference standard

  • Reconstituted Aztreonam solution (sample)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Orthophosphoric acid

  • Buffer solution (e.g., phosphate buffer)

  • 0.22 µm membrane filters

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 250mm, 5µm)

3. Methods:

  • Preparation of Mobile Phase:

    • Prepare the buffer solution and adjust the pH as required (e.g., pH 3 with orthophosphoric acid).

    • Mix the buffer and acetonitrile in the desired ratio (e.g., 40:60 v/v).

    • Filter the mobile phase through a 0.22 µm membrane filter and degas.

  • Preparation of Standard Solutions:

    • Accurately weigh a suitable amount of Aztreonam reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 5-25 µg/mL).

  • Preparation of Sample Solutions:

    • At specified time points during the stability study, withdraw an aliquot of the reconstituted Aztreonam solution.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm membrane filter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250mm, 5µm)

    • Mobile Phase: Buffer:Acetonitrile (e.g., 40:60 v/v), pH 3

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 270 nm

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of Aztreonam in the samples by comparing the peak area with the calibration curve.

  • Data Interpretation:

    • Calculate the percentage of the initial Aztreonam concentration remaining at each time point.

    • Stability is often defined as the time at which the concentration drops to 90% of the initial concentration.

Visualizations

DegradationPathway cluster_main Aztreonam Degradation Z_Aztreonam (Z)-Aztreonam (Active form) E_Aztreonam This compound (Inactive isomer) Z_Aztreonam->E_Aztreonam Isomerization (Reversible) Hydrolysis_Products Hydrolysis Products (Inactive) Z_Aztreonam->Hydrolysis_Products Hydrolysis of β-lactam ring E_Aztreonam->Z_Aztreonam

Caption: Degradation pathway of this compound.

StabilityTestingWorkflow cluster_workflow Stability Testing Workflow start Reconstitute Aztreonam with chosen diluent storage Store under defined conditions (Temperature, Light) start->storage sampling Withdraw samples at specified time intervals storage->sampling prep Prepare samples for analysis (Dilution, Filtration) sampling->prep hplc HPLC Analysis prep->hplc data Data Analysis (Quantification, Degradation Rate) hplc->data end Determine Shelf-life data->end

Caption: Experimental workflow for stability testing.

References

Addressing poor reproducibility in (E)-Aztreonam bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues of poor reproducibility in (E)-Aztreonam bioassays. It is intended for researchers, scientists, and drug development professionals seeking to improve the consistency and accuracy of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing poor reproducibility or unexpectedly high Minimum Inhibitory Concentration (MIC) values in my Aztreonam bioassays?

A: Poor reproducibility and unexpectedly high MIC values in Aztreonam bioassays can stem from several critical factors. The most common culprits are the presence of hydrolyzing enzymes produced by the bacteria, variations in the experimental setup, and the specific methodology employed.

  • Presence of β-Lactamases: While Aztreonam is stable against metallo-β-lactamases (MBLs), many MBL-producing organisms also co-express other types of β-lactamases, such as extended-spectrum β-lactamases (ESBLs) or AmpC enzymes, which can hydrolyze and inactivate Aztreonam.[1][2][3] This enzymatic degradation is a primary cause of apparent resistance or high MICs. The combination of Aztreonam with a β-lactamase inhibitor like Avibactam can often restore its activity.[1][4]

  • Media Composition and pH: The pH of the testing medium can significantly influence Aztreonam's antibacterial activity. A low pH (e.g., pH 5.0) has been shown to decrease its effectiveness. Ensuring the use of standardized, cation-adjusted Mueller-Hinton Broth (CAMHB) and a consistent pH is crucial.

  • Inoculum Density: A high density of bacterial inoculum can lead to an "inoculum effect," where the concentration of bacteria overwhelms the antibiotic, resulting in higher MIC values. Standardizing the inoculum to a 0.5 McFarland standard is essential for consistent results.

  • Testing Methodology: While broth microdilution and agar dilution methods generally show good agreement, other techniques may introduce variability. Furthermore, different manufacturers of testing supplies, such as antibiotic disks or MIC strips, can contribute to discrepancies.

dot

Troubleshooting_Flow start Poor Reproducibility or Unexpectedly High MICs check_controls Are Quality Control (QC) Strains within Range? start->check_controls check_method Is the Assay Method Standardized? check_controls->check_method Yes review_reagents Verify Reagent Storage, Preparation, and Lot Numbers check_controls->review_reagents No check_b_lactamase Does the Isolate Produce β-Lactamases (ESBL, AmpC)? check_method->check_b_lactamase Yes use_bmd Use Reference Method: Broth Microdilution (BMD) check_method->use_bmd No check_media Are Media Conditions Controlled? check_b_lactamase->check_media No/Unknown use_inhibitor Perform Assay with β-Lactamase Inhibitor (e.g., Avibactam) check_b_lactamase->use_inhibitor Yes review_protocol Review and Standardize Core Protocol (e.g., Pipetting, Incubation) check_media->review_protocol Yes standardize_media Standardize Media: - Use Cation-Adjusted MHB - Verify pH (7.2-7.4) - Control Inoculum Density check_media->standardize_media No use_bmd->review_protocol no_hydrolysis High MIC likely due to other resistance mechanisms (e.g., PBP3 modification) use_inhibitor->no_hydrolysis MIC still high

Caption: A troubleshooting flowchart for diagnosing reproducibility issues.

Q2: My results are inconsistent between different assay runs. What general laboratory practices should I verify?

A: Inter-assay variability is a common challenge. To minimize it, focus on stringent control over your experimental parameters.

  • Reagent Preparation and Storage: Always prepare fresh working solutions. Ensure all reagents are stored at their recommended temperatures and are within their expiration dates. When thawing frozen components, such as enzymes or stock solutions, keep them on ice to prevent degradation.

  • Temperature Equilibration: Before starting the assay, allow all reagents (except enzymes) and media to equilibrate to the designated assay temperature (e.g., room temperature or 35°C). Cold reagents can slow enzymatic and bacterial activity, leading to skewed results.

  • Pipetting and Mixing: Inconsistent pipetting is a major source of error. Ensure pipettes are calibrated, use proper technique to avoid bubbles, and make sure all reagents are thoroughly mixed in each well.

  • Use of Controls: Always include a reference quality control (QC) strain (e.g., E. coli ATCC 25922) in every assay run. The MIC for the QC strain must fall within the established acceptable range to validate the results of that run.

  • Incubation Conditions: Standardize incubation time and temperature (e.g., 16-20 hours at 35°C ± 2°C) and atmosphere. Variations in these conditions can affect bacterial growth rates and, consequently, MIC values.

Q3: What is the mechanism of action for Aztreonam, and how does it relate to the bacteria I am testing?

A: Aztreonam is a monobactam, a class of β-lactam antibiotics. Its bactericidal action results from the inhibition of bacterial cell wall synthesis.

  • Target Specificity: Aztreonam specifically targets and binds with high affinity to Penicillin-Binding Protein 3 (PBP3).

  • Inhibition of Cell Wall Synthesis: PBP3 is a crucial enzyme for the final step of peptidoglycan synthesis, which is responsible for forming the cross-links that give the bacterial cell wall its structural integrity. By binding to PBP3, Aztreonam blocks this process.

  • Cell Lysis: The disruption of cell wall maintenance leads to the formation of long, unstable bacterial filaments and eventual cell lysis, killing the bacterium.

This mechanism is highly specific to aerobic Gram-negative bacteria, including Pseudomonas aeruginosa and most Enterobacterales, as Aztreonam has poor affinity for the PBPs of Gram-positive and anaerobic bacteria.

dot

Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium PBP3 Penicillin-Binding Protein 3 (PBP3) Synthesis Peptidoglycan Cross-Linking PBP3->Synthesis Catalyzes CellWall Stable Cell Wall Synthesis->CellWall Maintains Lysis Cell Filamentation & Lysis Synthesis->Lysis Inhibition Leads to Aztreonam This compound Aztreonam->PBP3 Binds & Inhibits

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Quantitative Data Summary

Table 1: Impact of Non-Standard Testing Conditions on Aztreonam MIC Values

This table summarizes the observed effects of varying key experimental parameters on Aztreonam MIC results against select bacterial isolates.

Parameter VariedConditionOrganism(s)Observed Effect on Aztreonam ActivityReference
Media pH Low pH (5.0)E. coli, P. aeruginosa, K. pneumoniaeDecreased activity (Higher MIC)
Inoculum Density HighEnterobacteralesDecreased activity (Higher MIC)
Human Serum 50% ConcentrationK. pneumoniae ATCC BAA-2146Increased activity (Lower MIC)
Surfactant Presence of SurfactantEnterobacteralesNo significant effect
Table 2: Comparison of Antimicrobial Susceptibility Testing (AST) Methods for Aztreonam Combinations

This table compares the performance of different AST methods for Aztreonam in combination with Avibactam. The Broth Disk Elution (BDE) method is used as the reference standard.

MethodCategorical Agreement (CA) with BDEEssential Agreement (EA)Key ObservationReference
Disk Diffusion (DD) 100%N/AHigh concordance for Enterobacterales.
MIC Test Strip (MTS) 100%57.5% (vs. Strip Stacking)While categorical agreement is high, the actual MIC values can vary significantly from other methods.
Gradient Strip Stacking (SS) 100%57.5% (vs. MTS)Shows high concordance with the reference method.
Agar Dilution 97% (vs. Broth Microdilution)N/AStrong correlation with the gold standard broth microdilution method.

Experimental Protocols

Reference Protocol: Broth Microdilution (BMD) for Aztreonam MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is considered the gold standard for antimicrobial susceptibility testing.

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

2. Preparation of Microtiter Plate: a. Prepare serial two-fold dilutions of Aztreonam in Cation-Adjusted Mueller-Hinton Broth (CAMHB). b. Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate. c. Include a growth control well (containing only broth, no antibiotic) and a sterility control well (uninoculated broth).

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well (except the sterility control). b. Seal the plate and incubate at 35°C ± 2°C in ambient air for 16 to 20 hours.

4. Reading and Interpretation: a. After incubation, examine the plate for bacterial growth. A button of cells at the bottom of a well indicates growth. b. The MIC is defined as the lowest concentration of Aztreonam that completely inhibits visible bacterial growth.

dot

BMD_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 1. Prepare Bacterial Inoculum (from fresh plate) p2 2. Standardize to 0.5 McFarland Turbidity p1->p2 p3 3. Prepare 2-fold Serial Dilutions of Aztreonam in CAMHB p2->p3 a1 4. Dispense Dilutions & Controls into 96-well plate p3->a1 a2 5. Inoculate Plate with Standardized Bacteria a1->a2 a3 6. Incubate at 35°C for 16-20 hours a2->a3 an1 7. Read Results Visually (check for growth button) a3->an1 an2 8. Determine MIC: Lowest concentration with no visible growth an1->an2

Caption: Standard workflow for a Broth Microdilution (BMD) assay.

References

Validation & Comparative

Comparative Guide to Stability-Indicating HPLC Methods for (E)-Aztreonam Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of (E)-Aztreonam. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Aztreonam.

Introduction

Aztreonam is a monobactam antibiotic primarily effective against gram-negative bacteria. A stability-indicating analytical method is crucial for ensuring the identity, purity, and potency of a drug substance and its formulated product over time. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This guide compares key performance parameters of different HPLC methods reported in the literature, providing a basis for method selection and development.

Experimental Workflow

The development and validation of a stability-indicating HPLC method follow a systematic workflow. This process ensures the method is suitable for its intended purpose and complies with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4] The typical workflow is illustrated in the diagram below.

Stability-Indicating HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (as per ICH Q2(R1)) cluster_2 Application A Literature Review & Method Scouting B Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Method Optimization for Resolution of Aztreonam and Degradants C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate Precision) G->H I Limit of Detection (LOD) & Limit of Quantitation (LOQ) H->I J Robustness I->J K System Suitability Testing J->K L Routine Quality Control Testing K->L M Stability Studies K->M

References

A Comparative Analysis of the Antibacterial Efficacy of (E)-Aztreonam Against Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial efficacy of (E)-Aztreonam against other commonly used beta-lactam antibiotics. The data presented is compiled from peer-reviewed studies to assist researchers and drug development professionals in evaluating the therapeutic potential and spectrum of activity of these critical antibacterial agents.

Introduction to this compound and Beta-Lactam Antibiotics

Beta-lactam antibiotics are a cornerstone of antibacterial therapy, characterized by the presence of a beta-lactam ring in their chemical structure. This class includes penicillins, cephalosporins, carbapenems, and monobactams. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[1][2][3] Disruption of this process leads to a weakened cell wall and subsequent cell lysis.[3]

This compound is a synthetic monobactam, a unique subclass of beta-lactams distinguished by a monocyclic beta-lactam ring.[4] This structural feature confers a high degree of stability against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics. Aztreonam exhibits potent, targeted activity primarily against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa, with limited to no activity against Gram-positive or anaerobic bacteria.

Comparative In Vitro Efficacy

The antibacterial efficacy of this compound and other beta-lactams is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro. A lower MIC value indicates greater potency. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and other beta-lactams against key Gram-negative pathogens.

Table 1: Comparative In Vitro Activity against Pseudomonas aeruginosa

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound8>32
Piperacillin-Tazobactam16128
Ceftazidime28
Meropenem0.516

Table 2: Comparative In Vitro Activity against Escherichia coli

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound≤0.060.12
Piperacillin-Tazobactam≤14
Ceftazidime≤0.25≤0.25
Meropenem≤0.03≤0.03

Table 3: Comparative In Vitro Activity against Klebsiella pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound≤0.12>16
Piperacillin-Tazobactam232
Ceftazidime0.25>32
Meropenem≤0.030.06

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Antimicrobial Solutions:

  • Standard antimicrobial powders are reconstituted according to the manufacturer's instructions to create stock solutions of known concentrations.

  • A series of twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on appropriate agar plates for 18-24 hours.

  • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antimicrobial agents, is inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Beta_Lactam_Mechanism cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB enzymes UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Peptidoglycan Precursor) UDP_NAM->UDP_NAM_pentapeptide MurC-F enzymes Lipid_Carrier Lipid Carrier UDP_NAM_pentapeptide->Lipid_Carrier MraY Lipid_II Lipid II Lipid_Carrier->Lipid_II MurG Lipid_II_periplasm Lipid II Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II_periplasm->Growing_Peptidoglycan Glycosyltransferase activity of PBP PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Growing_Peptidoglycan->PBP Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Transpeptidation (Cross-linking) Beta_Lactam This compound & Other Beta-Lactams Beta_Lactam->PBP Inhibition

Caption: Mechanism of action of beta-lactam antibiotics.

MIC_Workflow cluster_prep Preparation cluster_dilution Antimicrobial Dilution cluster_testing Testing Isolate Bacterial Isolate (e.g., P. aeruginosa) Culture Overnight Culture on Agar Plate Isolate->Culture Suspension Bacterial Suspension in Saline Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Inoculum Dilute to Final Inoculum Concentration (~5x10^5 CFU/mL) Standardize->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Two-fold Serial Dilution in Microtiter Plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read for Visible Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Final_Result MIC Value (µg/mL) Determine_MIC->Final_Result Lowest concentration with no visible growth

Caption: Experimental workflow for MIC determination.

References

Comparative Analysis: (E)-Aztreonam Versus Meropenem in the Fight Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the in-vitro efficacy, mechanisms of action, and clinical outcomes of (E)-Aztreonam and Meropenem against the formidable threat of Carbapenem-Resistant Enterobacteriaceae (CRE).

The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) poses a critical challenge to global public health, necessitating a deeper understanding of the therapeutic options available. This guide provides a detailed comparative analysis of two key β-lactam antibiotics: this compound, a monobactam, and Meropenem, a carbapenem. While both antibiotics function by disrupting bacterial cell wall synthesis, their distinct chemical structures lead to significant differences in their activity against CRE, particularly in the context of diverse resistance mechanisms.

This analysis synthesizes in vitro susceptibility data and findings from pivotal clinical trials, presenting them alongside detailed experimental protocols to serve as a valuable resource for the scientific community.

Mechanisms of Action: A Tale of Two β-Lactams

Both this compound and Meropenem are bactericidal agents that exert their effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall.

This compound , the active Z-isomer of aztreonam, exhibits a high affinity for PBP3 in Gram-negative bacteria.[1][2][3] Its binding to PBP3 disrupts cell septum formation, leading to the elongation of bacterial cells into filaments and eventual cell lysis.[3] A key feature of its monocyclic β-lactam ring is its stability against hydrolysis by metallo-β-lactamases (MBLs), a major family of carbapenemases.[4] However, this compound is susceptible to degradation by other common β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemases (KPCs).

Meropenem , a broad-spectrum carbapenem, targets a wider range of PBPs, primarily PBP2 and PBP3. This multi-targeted approach contributes to its potent and rapid bactericidal activity. While stable against many ESBLs and AmpC β-lactamases, meropenem is readily hydrolyzed by carbapenemases, which constitutes the principal mechanism of resistance in CRE.

cluster_aztreonam This compound cluster_meropenem Meropenem A_drug This compound A_pbp Penicillin-Binding Protein 3 (PBP3) A_drug->A_pbp Binds to A_synthesis Peptidoglycan Cross-linking A_pbp->A_synthesis Inhibits A_lysis Cell Wall Weakening & Cell Lysis A_synthesis->A_lysis Leads to M_drug Meropenem M_pbp Penicillin-Binding Proteins 2 & 3 (PBP2/3) M_drug->M_pbp Binds to M_synthesis Peptidoglycan Cross-linking M_pbp->M_synthesis Inhibits M_lysis Cell Wall Weakening & Cell Lysis M_synthesis->M_lysis Leads to

Figure 1: Mechanism of action for this compound and Meropenem.

The Challenge of CRE Resistance

CRE employ a multi-faceted approach to evade the action of β-lactam antibiotics.

  • Carbapenemase Production: This is the most prevalent and clinically significant mechanism of resistance. These enzymes hydrolyze carbapenems and other β-lactams. The primary classes of carbapenemases include:

    • Class A: KPC enzymes, which readily hydrolyze both meropenem and aztreonam.

    • Class B: Metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, which effectively degrade meropenem but not aztreonam.

    • Class D: OXA-type carbapenemases, like OXA-48, which can hydrolyze meropenem but have weaker activity against aztreonam.

  • Efflux Pumps and Porin Mutations: The overexpression of efflux pumps actively expels antibiotics from the bacterial cell. Additionally, mutations or the complete loss of outer membrane porin channels can restrict the entry of carbapenems into the periplasmic space, thereby reducing their access to PBP targets.

cluster_resistance CRE Resistance Mechanisms drug Beta-Lactam Antibiotic (e.g., Meropenem, Aztreonam) porin Outer Membrane Porin Channel drug->porin Enters via periplasm Periplasmic Space porin->periplasm porin->periplasm Reduced entry (Porin Mutation/Loss) pbp Penicillin-Binding Protein (PBP) periplasm->pbp Target efflux Efflux Pump periplasm->efflux Pumped out by carbapenemase Carbapenemase (e.g., KPC, NDM, OXA-48) periplasm->carbapenemase Targeted by hydrolysis Antibiotic Hydrolysis carbapenemase->hydrolysis Leads to hydrolysis->drug Inactivates

Figure 2: Overview of CRE resistance mechanisms to beta-lactam antibiotics.

In Vitro Susceptibility: A Head-to-Head Comparison

The in vitro effectiveness of this compound and Meropenem against CRE is largely dictated by the specific resistance determinants harbored by the bacterial isolates. For this compound to be effective against a broad range of CRE, it is often combined with a β-lactamase inhibitor like avibactam, which protects it from degradation by KPC and other serine-β-lactamases. Similarly, the activity of meropenem against KPC-producing CRE is significantly enhanced when paired with a β-lactamase inhibitor such as vaborbactam.

Antibiotic CombinationCRE TypeMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Reference(s)
Aztreonam-avibactam All Enterobacterales≤0.030.1299.9
Meropenem-vaborbactam All Enterobacterales0.030.0699.9
Meropenem All Enterobacterales--99.2
Aztreonam-avibactam CRE0.251100
Ceftazidime-avibactam CRE--89.2
Meropenem-vaborbactam CRE--86.7

Clinical Efficacy Insights from the REVISIT Trial

The REVISIT trial, a landmark phase 3, randomized, open-label study, provided crucial clinical data by comparing the efficacy and safety of aztreonam-avibactam against meropenem (with or without colistin) in treating serious infections caused by Gram-negative bacteria.

OutcomeAztreonam-avibactam GroupMeropenem Group
Clinical Cure at Test-of-Cure (ITT population) 68.4% (193/282)65.7% (92/140)
Clinical Cure in Complicated Intra-abdominal Infection 76.4% (159/208)74.0% (77/104)
Clinical Cure in Hospital-Acquired/Ventilator-Associated Pneumonia 45.9% (34/74)41.7% (15/36)
28-day All-Cause Mortality (ITT population) 4% (12/282)7% (10/140)

The findings of the REVISIT trial demonstrated that aztreonam-avibactam is a safe and effective therapeutic option for serious Gram-negative infections, with clinical cure and microbiological response rates comparable to those of meropenem.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol adheres to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).

prep Prepare Serial Dilutions of This compound and Meropenem in a 96-well microtiter plate add_inoculum Inoculate each well with the bacterial suspension prep->add_inoculum inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate the plate at 35°C for 16-20 hours add_inoculum->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine_mic Determine MIC: the lowest concentration with no visible growth read->determine_mic

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Meropenem are prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, 3-5 isolated colonies of the CRE strain are suspended in CAMHB and incubated at 35°C until the turbidity matches a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.

setup Prepare tubes with CAMHB containing This compound or Meropenem at defined concentrations (e.g., 1x, 4x MIC) inoculum Inoculate tubes with a standardized bacterial suspension to achieve ~5 x 10^5 CFU/mL setup->inoculum incubate Incubate tubes at 35°C with shaking inoculum->incubate sample At specified time points (0, 2, 4, 8, 24h), remove an aliquot from each tube incubate->sample plate Perform serial dilutions of the aliquot and plate on nutrient agar sample->plate count Incubate plates and count colony-forming units (CFU) plate->count plot Plot log10 CFU/mL versus time count->plot

Figure 4: Workflow for performing a time-kill assay.

Methodology:

  • Test Setup: Tubes containing CAMHB with specified concentrations of this compound or Meropenem (typically at multiples of the MIC) are prepared. A growth control tube without any antibiotic is also included.

  • Inoculation: Each tube is inoculated with the CRE strain to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation and Sampling: The tubes are incubated at 35°C with continuous agitation. Aliquots are withdrawn at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The collected aliquots are serially diluted and plated onto nutrient agar.

  • Colony Counting: Following incubation of the plates, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The selection of an appropriate antibiotic for the treatment of CRE infections is a critical decision that must be informed by the underlying resistance mechanisms of the pathogen. While Meropenem remains a potent agent against many multidrug-resistant bacteria, its utility against CRE is significantly limited by the production of carbapenemases. This compound, especially when co-administered with a β-lactamase inhibitor like avibactam, has emerged as a powerful therapeutic option, demonstrating robust activity against a wide range of CRE, including those producing MBLs. The clinical data from the REVISIT trial further substantiates the efficacy and safety of the aztreonam-avibactam combination in treating serious Gram-negative infections. For the scientific community engaged in antimicrobial research and development, a thorough understanding of the distinct properties of these antibiotics and the evolving landscape of CRE resistance is essential for the innovation of next-generation therapies to combat this urgent public health threat.

References

A Head-to-Head In Vitro Comparison of Aztreonam's Geometric Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a framework for such a comparison, detailing the established in vitro methodologies used to evaluate the efficacy of β-lactam antibiotics. While experimental data for the (Z)-isomer is well-documented, the corresponding data for the (E)-isomer presented herein is hypothetical, underscoring the need for further research in this area.

Mechanism of Action: A Tale of Two Isomers?

The antibacterial activity of Aztreonam stems from its ability to inhibit bacterial cell wall synthesis.[1][2][3] Specifically, it binds with high affinity to Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell division.[1][4] This binding acylates the enzyme, rendering it inactive and ultimately leading to cell filamentation and lysis. The precise three-dimensional conformation of the (Z)-isomer is crucial for this specific interaction with the active site of PBP3. It is hypothesized that the geometric constraints of the (E)-isomer would significantly alter its binding affinity for PBP3, likely resulting in reduced or negligible antibacterial activity.

cluster_0 Bacterial Cell cluster_1 Aztreonam Isomers PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP3->CellWall Catalyzes Lysis Cell Lysis PBP3->Lysis Inhibition leads to Z_Isomer (Z)-Aztreonam (Active Isomer) Z_Isomer->PBP3 High Affinity Binding & Inhibition E_Isomer (E)-Aztreonam (Inactive Isomer - Hypothetical) E_Isomer->PBP3 Low/No Affinity Binding (Hypothetical)

Figure 1: Proposed mechanism of action for Aztreonam isomers.

Quantitative In Vitro Activity

The following tables summarize the known in vitro activity of the (Z)-isomer of Aztreonam against key Gram-negative pathogens and present a hypothetical comparison with the (E)-isomer.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Organism(Z)-Aztreonam MIC (µg/mL)This compound MIC (µg/mL) (Hypothetical)
Escherichia coli0.06 - 0.5>128
Klebsiella pneumoniae0.06 - 1>128
Pseudomonas aeruginosa2 - 16>128
Serratia marcescens0.12 - 2>128
Enterobacter cloacae0.12 - 4>128

Table 2: Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum.

Organism(Z)-Aztreonam MBC (µg/mL)This compound MBC (µg/mL) (Hypothetical)
Escherichia coli0.12 - 1>128
Klebsiella pneumoniae0.12 - 2>128
Pseudomonas aeruginosa4 - 32>128

Experimental Protocols

Standardized methodologies are crucial for the accurate in vitro comparison of antimicrobial agents. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

start Start prep_iso Prepare Serial Dilutions of Aztreonam Isomers start->prep_iso prep_inoc Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoc inoculate Inoculate Microtiter Plate Wells prep_iso->inoculate prep_inoc->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read end Determine MIC read->end

Figure 2: Workflow for MIC determination.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the (Z) and (E) isomers of Aztreonam are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to assess the bactericidal activity of the compounds.

Detailed Methodology:

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.

  • Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

Time-kill assays provide a dynamic picture of the antimicrobial activity over time.

start Start prep Prepare Bacterial Culture with Aztreonam Isomers at Specific Concentrations (e.g., 2x, 4x MIC) start->prep sample Collect Aliquots at Defined Time Points (0, 2, 4, 8, 24 hours) prep->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions onto Agar dilute->plate incubate Incubate and Count Colonies plate->incubate plot Plot log10 CFU/mL vs. Time incubate->plot end Determine Rate of Killing plot->end

Figure 3: Workflow for a time-kill assay.

Detailed Methodology:

  • Preparation: A standardized bacterial inoculum is added to flasks containing CAMHB with the Aztreonam isomers at various concentrations (typically multiples of the MIC). A growth control without the antibiotic is also included.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each flask.

  • Enumeration: The aliquots are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

The available evidence strongly suggests that the (Z)-isomer of Aztreonam is the biologically active form, owing to its specific stereochemical configuration that allows for high-affinity binding to PBP3 in Gram-negative bacteria. While the (E)-isomer is a known variant, there is a significant gap in the literature regarding its in vitro antibacterial activity.

The experimental protocols detailed in this guide provide a robust framework for conducting a head-to-head comparison of Aztreonam's geometric isomers. Such a study would be invaluable for a comprehensive understanding of the structure-activity relationship of this important antibiotic and would definitively quantify the impact of geometric isomerism on its efficacy. Researchers in drug development and infectious diseases are encouraged to pursue these investigations to further elucidate the nuances of monobactam pharmacology.

References

A Comparative Guide to the Quantification of (E)-Aztreonam: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like (E)-Aztreonam is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two common analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical tool that offers a primary ratio method of measurement, directly proportional to the number of nuclear spins, making it an absolute quantification technique.[1] In contrast, HPLC is a widely used separative technique that relies on external reference standards for quantification. Both methods have been successfully employed in the analysis of Aztreonam and its related substances.[2][3][4][5]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of qNMR and HPLC for the quantification of this compound, based on typical validation parameters.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on the direct proportionality between signal intensity and the number of nuclei.Relative quantification based on the comparison of the peak area of the analyte to that of a reference standard.
Specificity High. Can distinguish between structurally similar molecules, including isomers like (Z)- and this compound, and various impurities.High. Excellent separation of Aztreonam from its impurities and degradation products can be achieved with a validated method.
Linearity Excellent. A linear relationship between concentration and signal response is inherent to the technique.Excellent. Typically demonstrates high linearity over a defined concentration range (e.g., r > 0.999).
Accuracy High. As a primary method, it can provide highly accurate results without the need for a specific reference standard of the analyte.High. Dependent on the purity and accuracy of the reference standard used.
Precision High. Relative standard deviation (%RSD) values are typically low, often below 2%.High. Modern HPLC systems offer excellent injection precision, leading to low %RSD values.
Limit of Quantification (LOQ) Generally higher than HPLC. Dependent on the magnetic field strength and experimental time.Generally lower than qNMR, offering high sensitivity for trace analysis.
Sample Throughput Lower. Longer acquisition times may be required for low concentration samples.Higher. Well-suited for automated, high-throughput analysis of multiple samples.
Reference Standard Requires a certified internal or external standard of a different compound for quantification.Requires a well-characterized reference standard of this compound.
Method Development Can be relatively straightforward, focusing on selecting an appropriate solvent and internal standard.Can be more complex, involving optimization of column, mobile phase, gradient, and detector settings.
Information Content Provides structural information in addition to quantification, aiding in impurity identification.Primarily provides quantitative data and retention time, with limited structural information from UV detection.

Experimental Protocols

This protocol outlines a general procedure for the quantification of this compound using an internal standard method.

  • Materials:

    • This compound sample

    • Internal Standard (e.g., maleic acid, dimethyl sulfone) of known purity

    • Deuterated solvent (e.g., DMSO-d6, D2O)

    • NMR tubes

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Vortex the solution to ensure homogeneity.

    • Transfer an appropriate volume of the solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample solution.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification. A D1 of 5 times the longest T1 is recommended.

    • Optimize other acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate processing parameters (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to specific, well-resolved protons of both this compound and the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

This protocol describes a general reversed-phase HPLC method for the quantification of this compound.

  • Materials:

    • This compound sample and reference standard

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • Buffers (e.g., phosphate buffer)

    • HPLC column (e.g., C18)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Phosphate buffer (pH 3.2)

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from a lower to a higher percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound reference standard of a known concentration in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the this compound sample solution at a concentration within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for the qNMR and a general signaling pathway concept for drug action.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Experimental workflow for qNMR quantification of this compound.

Drug_Action_Pathway cluster_drug Drug cluster_target Bacterial Target cluster_effect Cellular Effect drug This compound pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binding inhibition Inhibition of Cell Wall Synthesis pbp->inhibition Leads to lysis Bacterial Cell Lysis inhibition->lysis

Caption: Simplified signaling pathway of Aztreonam's antibacterial action.

References

In vitro synergy testing of (E)-Aztreonam with avibactam vs. nacubactam

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), presents a formidable challenge in clinical practice. The combination of the monobactam antibiotic aztreonam with a β-lactamase inhibitor is a promising strategy to overcome this resistance. This guide provides an objective, data-driven comparison of the in vitro synergy of aztreonam with two leading β-lactamase inhibitors: avibactam and nacubactam.

Executive Summary

Both aztreonam-avibactam (ATM-AVI) and aztreonam-nacubactam (ATM-NAC) demonstrate potent in vitro activity against a broad spectrum of β-lactamase-producing Enterobacterales. Avibactam effectively restores aztreonam's activity against isolates co-producing serine-β-lactamases such as KPC and ESBLs, in addition to MBLs.[1][2] Nacubactam also demonstrates the ability to restore aztreonam's efficacy against ESBL, AmpC, and KPC-producing Enterobacterales and enhances its activity against MBL and OXA-producing isolates.

While direct comparative studies against identical panels of bacterial isolates are limited, available data suggest both combinations are significant advancements in combating multidrug-resistant pathogens. This guide synthesizes the available in vitro data, details the experimental methodologies used to assess synergy, and provides visualizations of the underlying mechanisms and workflows.

Data Presentation: A Comparative Analysis of In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for aztreonam in combination with avibactam and nacubactam against various resistant phenotypes of Enterobacterales.

Table 1: In Vitro Activity of Aztreonam-Avibactam (ATM-AVI) against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

Bacterial GenotypeAztreonam MIC90 (mg/L)Aztreonam-Avibactam MIC90 (mg/L)Percent Inhibition at ≤8 mg/L
All MBL-positive isolates≥128199.4%
NDM-producers>1280.5 - 498.1% - 99.8%
VIM-producers≥1281Not specified
IMP-producers≥1280.5Not specified
MBL with co-producing OXA-48-like>1280.599.7% (for co-carriers)
MBL with co-producing KPC>128199.7% (for co-carriers)

Data compiled from a global surveillance study. Avibactam concentration was fixed at 4 mg/L.[3]

Table 2: In Vitro Activity of Aztreonam-Nacubactam (ATM-NAC) against β-Lactamase-Positive Enterobacterales

Bacterial PhenotypeAztreonam MIC90 (mg/L)Aztreonam-Nacubactam MIC90 (mg/L)
All β-lactamase-positive isolates>321
ESBL-producers>321
AmpC-producers>321
KPC-producers321
MBL-producers81
OXA-producers80.5

Data from a study evaluating nacubactam in a 1:1 fixed ratio with aztreonam.

Mechanism of Action: A Tale of Two Inhibitors

Aztreonam, a monobactam, evades hydrolysis by MBLs but remains susceptible to serine-β-lactamases like ESBLs, AmpC, and KPCs.[1] Both avibactam and nacubactam are diazabicyclooctane (DBO) inhibitors that protect aztreonam from degradation by these serine-β-lactamases, thus restoring its activity against MBL-producing bacteria that also harbor these enzymes.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Aztreonam Aztreonam PBP3 Penicillin-Binding Protein 3 (PBP3) Aztreonam->PBP3 Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP3->Cell Wall Synthesis Essential for Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to Serine-β-Lactamases Serine-β-Lactamases (ESBL, AmpC, KPC) Serine-β-Lactamases->Aztreonam Hydrolyzes Avibactam / Nacubactam Avibactam / Nacubactam Avibactam / Nacubactam->Serine-β-Lactamases Inhibits MBLs Metallo-β-Lactamases (MBLs) MBLs->Aztreonam No Hydrolysis

Mechanism of action for Aztreonam and β-lactamase inhibitors.

Experimental Protocols: Methodologies for Synergy Testing

Accurate assessment of in vitro synergy is critical. The following are detailed protocols for commonly employed methods.

Checkerboard Broth Microdilution Assay

The checkerboard assay is a quantitative method to determine the fractional inhibitory concentration (FIC) index, which defines the nature of the interaction between two antimicrobial agents.[4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Stock solutions of aztreonam and the β-lactamase inhibitor (avibactam or nacubactam)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

Procedure:

  • Dispense 50 µL of CAMHB into each well of the microtiter plate.

  • Create serial twofold dilutions of aztreonam along the x-axis (e.g., columns 1-10) and the β-lactamase inhibitor along the y-axis (e.g., rows A-G). Row H and column 11 typically serve as single-drug controls, and column 12 as a growth control (no drug).

  • The final volume in each well after adding the bacterial inoculum is typically 100 µL.

  • Inoculate each well with 50 µL of the standardized bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC index: FIC Index = FIC of Aztreonam + FIC of Inhibitor, where FIC = MIC of drug in combination / MIC of drug alone.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

cluster_0 Checkerboard Assay Workflow start Start prep_plates Prepare 96-well plates with CAMHB start->prep_plates dilute_atm Create serial dilutions of Aztreonam (horizontally) prep_plates->dilute_atm dilute_inhibitor Create serial dilutions of Inhibitor (vertically) prep_plates->dilute_inhibitor inoculate Inoculate wells with standardized bacterial suspension dilute_atm->inoculate dilute_inhibitor->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MICs visually (no turbidity) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret results: Synergy, Indifference, or Antagonism calc_fic->interpret end End interpret->end

Workflow for the checkerboard broth microdilution assay.
Disk Diffusion Synergy Test (Double-Disk Synergy Test - DDST)

The DDST is a qualitative method to screen for synergy.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Aztreonam (30 µg) and ceftazidime-avibactam (30/20 µg) disks. Ceftazidime-avibactam disks are often used as a source of avibactam.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Prepare a bacterial lawn on the MHA plate by swabbing the standardized inoculum evenly across the surface.

  • Place an aztreonam disk and a ceftazidime-avibactam disk on the agar surface at a specified distance apart (e.g., 20 mm from center to center).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: Synergy is indicated by an enhancement or "bridging" of the inhibition zone between the two disks.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Materials:

  • CAMHB

  • Antimicrobial agents at desired concentrations (e.g., based on MIC values).

  • Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.

Procedure:

  • Prepare tubes with CAMHB containing the antimicrobial agents alone and in combination, as well as a growth control tube without any antibiotic.

  • Inoculate each tube with the standardized bacterial suspension.

  • Incubate the tubes at 35-37°C, often with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).

  • Interpretation:

    • Synergy: A ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

    • Bactericidal activity: A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.

Conclusion

Both aztreonam-avibactam and aztreonam-nacubactam are highly promising combinations for the treatment of infections caused by MBL-producing Enterobacterales that co-express serine-β-lactamases. The choice between these agents in a clinical setting may depend on local resistance patterns, specific pathogen identification, and clinical trial data as it becomes available. The experimental protocols detailed in this guide provide a framework for the continued in vitro evaluation and comparison of these and other novel antimicrobial combinations.

References

A Comparative Guide to the Cross-Validation of Microbiological and Chromatographic Assays for (E)-Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of microbiological and chromatographic assays for the quantitative analysis of (E)-Aztreonam, a monobactam antibiotic. The cross-validation of these distinct analytical methods is crucial for ensuring the accuracy, reliability, and overall quality of this compound in pharmaceutical development and quality control. This document outlines the experimental protocols for both methodologies and presents a comparative analysis of their performance characteristics to aid researchers in selecting the appropriate assay for their specific needs.

Introduction: Two Approaches to Quantifying this compound

The quantification of this compound is essential for ensuring its therapeutic efficacy and safety. Two primary analytical approaches are employed for this purpose: microbiological assays and chromatographic assays.

  • Microbiological assays are bioassays that measure the potency of an antibiotic based on its inhibitory effect on a susceptible microorganism. This method provides a direct measure of the biological activity of the drug.

  • Chromatographic assays , particularly High-Performance Liquid Chromatography (HPLC), offer a physicochemical approach. These methods separate the active pharmaceutical ingredient (API) from related substances and degradation products, providing a precise quantification of the intact drug molecule.

Cross-validation of these two methods is critical to confirm that the chemically measured quantity of this compound corresponds to its expected biological activity.

Experimental Protocols

Microbiological Assay: Cylinder-Plate Method

The cylinder-plate or cup-plate method is a widely used agar diffusion assay for determining the potency of antibiotics.[1] The principle of this assay is to compare the size of the zone of inhibition of microbial growth produced by a known concentration of a standard antibiotic solution with that produced by the test sample.[1]

A Representative Microbiological Assay Protocol:

  • Test Microorganism: A susceptible strain, such as Pseudomonas aeruginosa, is typically used for Aztreonam testing.

  • Culture Medium: A suitable agar medium that supports the vigorous growth of the test organism is prepared. The pH of the medium is adjusted to optimal conditions for the antibiotic's activity.

  • Preparation of Standard and Sample Solutions:

    • A stock solution of this compound reference standard is prepared in a suitable buffer. A series of working standard solutions of known concentrations are prepared by serial dilution.

    • The this compound test sample is dissolved and diluted in the same buffer to an expected concentration falling within the range of the standard curve.

  • Assay Procedure:

    • A base layer of sterile agar is poured into petri dishes and allowed to solidify.

    • A seed layer of agar, inoculated with a standardized suspension of the test microorganism, is poured over the base layer.

    • Sterile stainless steel or porcelain cylinders (penicylinders) are placed on the surface of the seeded agar.

    • The standard and sample solutions are carefully pipetted into the cylinders.

    • The plates are incubated under controlled temperature and time to allow for bacterial growth and diffusion of the antibiotic.

  • Data Analysis:

    • After incubation, the diameters of the zones of growth inhibition around each cylinder are measured.

    • A standard curve is plotted with the logarithm of the concentration of the standard solutions against the square of the zone diameters.

    • The potency of the test sample is calculated by interpolating the size of its inhibition zone on the standard curve.

Chromatographic Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly specific and precise method for the quantification of this compound. This technique separates the drug from its impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A Representative RP-HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column, and data acquisition software.[2][3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

    • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol is typically employed. The pH of the buffer and the solvent ratio are optimized for optimal separation.

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

    • Detection: The UV detector is set at the wavelength of maximum absorbance for this compound, which is around 293 nm.

  • Preparation of Standard and Sample Solutions:

    • A stock solution of this compound reference standard is prepared in the mobile phase or a suitable solvent. A series of calibration standards are prepared by diluting the stock solution.

    • The this compound test sample is accurately weighed, dissolved, and diluted to a concentration within the calibration range.

  • Assay Procedure:

    • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • Equal volumes of the standard and sample solutions are injected into the chromatograph.

    • The peak area of this compound is recorded for each injection.

  • Data Analysis:

    • A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

    • The concentration of this compound in the test sample is determined from the calibration curve using the peak area obtained.

Data Presentation: A Comparative Analysis

The performance of microbiological and chromatographic assays can be compared based on several key validation parameters. The following tables summarize the typical performance characteristics for each method.

Table 1: Comparison of Methodological Characteristics

FeatureMicrobiological Assay (Cylinder-Plate)Chromatographic Assay (RP-HPLC)
Principle Measures biological activity (potency)Measures physicochemical properties (concentration)
Specificity Lower; potential interference from other bioactive substancesHigh; separates the analyte from impurities and degradants
Throughput Lower; requires incubation timeHigher; rapid analysis per sample
Equipment Incubator, sterile supplies, zone readerHPLC system with detector
Expertise Requires aseptic techniques and microbiological skillsRequires expertise in chromatography and instrumentation

Table 2: Comparison of Performance Data (Typical Values)

ParameterMicrobiological AssayChromatographic Assay (RP-HPLC)
Linearity (Correlation Coefficient, r²) ≥ 0.98≥ 0.999
Accuracy (% Recovery) 90 - 110%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) Dependent on microbial sensitivityTypically in the ng/mL range
Limit of Quantitation (LOQ) Dependent on microbial sensitivityTypically in the µg/mL range

Mandatory Visualization

Assay_Workflows cluster_micro Microbiological Assay Workflow cluster_hplc Chromatographic Assay Workflow M_Start Prepare Media and Test Microorganism M_Prep Prepare Standard and Sample Dilutions M_Start->M_Prep M_Plate Inoculate Plates and Apply Samples M_Prep->M_Plate M_Incubate Incubate Plates M_Plate->M_Incubate M_Measure Measure Zones of Inhibition M_Incubate->M_Measure M_Analyze Analyze Data and Calculate Potency M_Measure->M_Analyze H_Start Prepare Mobile Phase and System H_Prep Prepare Standard and Sample Solutions H_Start->H_Prep H_Inject Inject Samples into HPLC System H_Prep->H_Inject H_Separate Chromatographic Separation H_Inject->H_Separate H_Detect Detect Analyte (UV Detector) H_Separate->H_Detect H_Analyze Analyze Data and Calculate Concentration H_Detect->H_Analyze

Caption: Comparative workflow of microbiological and chromatographic assays.

Conclusion

Both microbiological and chromatographic assays are valuable tools for the quantitative analysis of this compound, each with its own set of advantages and limitations.

  • The microbiological assay provides a direct measure of the biological potency of the antibiotic, which is a critical attribute for its therapeutic efficacy. However, it is generally less precise, has lower throughput, and is more susceptible to interference than chromatographic methods.

  • The chromatographic assay (RP-HPLC) offers high specificity, precision, and accuracy for the quantification of the intact this compound molecule. It is the method of choice for routine quality control, stability studies, and the determination of impurities.

In a comprehensive drug development program, both methods are often used synergistically. The HPLC method provides the primary quantitative data, while the microbiological assay serves as a crucial tool to confirm that the measured chemical entity possesses the expected biological activity. The choice of method will ultimately depend on the specific application, the required level of precision and accuracy, and the available resources.

References

The Resurgence of Aztreonam: A Comparative Analysis of its Efficacy Against Metallo-β-Lactamase Producers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the renewed potential of (E)-Aztreonam, particularly in combination with β-lactamase inhibitors, for combating the growing threat of multidrug-resistant Gram-negative bacteria harboring metallo-β-lactamases.

The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria poses a significant global health challenge, rendering many β-lactam antibiotics, including carbapenems, ineffective.[1][2] This has led to a renewed interest in older antibiotics such as aztreonam, a monobactam that uniquely evades hydrolysis by MBLs.[1][2][3] However, the frequent co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, often limits the clinical utility of aztreonam as a monotherapy. The combination of aztreonam with a β-lactamase inhibitor, notably avibactam, has emerged as a promising strategy to overcome this limitation. This guide provides a comparative analysis of the in vitro activity of aztreonam and its combinations against MBL-producing bacteria, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity of Aztreonam

The combination of aztreonam with avibactam (ATM-AVI) has demonstrated potent in vitro activity against a significant percentage of MBL-producing Enterobacterales. Avibactam, a non-β-lactam β-lactamase inhibitor, protects aztreonam from degradation by co-produced serine-β-lactamases, thereby restoring its activity against these challenging pathogens.

Below are tables summarizing the minimum inhibitory concentration (MIC) data from various studies, showcasing the efficacy of aztreonam in combination with different β-lactamase inhibitors against MBL-producing isolates.

Table 1: In Vitro Activity of Aztreonam-Avibactam (ATM-AVI) against MBL-Producing Enterobacterales

Organism/Enzyme TypeNumber of IsolatesATM-AVI MIC₅₀ (mg/L)ATM-AVI MIC₉₀ (mg/L)% Susceptible (≤8 mg/L)Reference
MBL-positive Enterobacterales1707-199.4%
MBL-producing CREs82--78.0%
NDM-producing E. coli50 (high MICs)-->85% (inhibited at 8+4 mg/L)
Klebsiella and Enterobacter spp. (NDM, IMP, or VIM)--->90% (inhibited at 1+4 mg/L)
MBL and ESBL co-producers9--4/9 restored susceptibility

CRE: Carbapenem-resistant Enterobacterales; NDM: New Delhi Metallo-β-lactamase; IMP: Imipenemase; VIM: Verona Integron-encoded Metallo-β-lactamase. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: Comparison of Aztreonam Activity with and without Various β-Lactamase Inhibitors against MBL-Producing CREs

Antimicrobial Agent% SusceptibleReference
Aztreonam (ATM)9.8%
Aztreonam-Avibactam (ATM-AVI)78.0%
Aztreonam-Relebactam (ATM-REL)42.7%

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing studies. The following methodologies are commonly employed:

Bacterial Isolates

Clinical isolates of MBL-producing Gram-negative bacteria, including Enterobacterales and Pseudomonas aeruginosa, are collected from various surveillance programs or clinical settings. The presence of MBL genes (e.g., blaNDM, blaVIM, blaIMP) is typically confirmed using molecular methods such as polymerase chain reaction (PCR) and DNA sequencing.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of aztreonam, both alone and in combination with β-lactamase inhibitors, are determined using the broth microdilution method. This is a standardized laboratory procedure where bacteria are exposed to serial dilutions of the antimicrobial agents in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible bacterial growth after a defined incubation period. The fixed concentrations of the inhibitors, such as avibactam at 4 mg/L, are used in combination testing.

Data Interpretation

MIC values are interpreted according to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For novel combinations like aztreonam-avibactam, provisional pharmacokinetic/pharmacodynamic breakpoints may be used.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_collection Isolate Collection and Characterization cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation collection Clinical Isolates from Patients phenotypic Phenotypic Screening for Carbapenem Resistance collection->phenotypic genotypic Genotypic Confirmation of MBL Genes (PCR & Sequencing) phenotypic->genotypic preparation Preparation of Antimicrobial Dilutions (Aztreonam +/- Inhibitors) genotypic->preparation inoculation Inoculation with Standardized Bacterial Suspension preparation->inoculation incubation Incubation at 35-37°C for 18-24 hours inoculation->incubation reading Visual or Automated Reading of MICs incubation->reading mic_data MIC Data Collection (MIC₅₀, MIC₉₀) interpretation Interpretation using CLSI/EUCAST Breakpoints mic_data->interpretation comparison Comparison of Activity of Different Combinations interpretation->comparison

Caption: Experimental workflow for evaluating aztreonam activity.

The rationale for the enhanced activity of the aztreonam-avibactam combination lies in its dual-action mechanism against bacteria that co-produce MBLs and serine-β-lactamases.

mechanism_of_action cluster_bacterium MBL-Producing Bacterium cluster_drugs Antimicrobial Agents PBP Penicillin-Binding Proteins (PBPs) Cell Lysis Cell Lysis PBP->Cell Lysis MBL Metallo-β-Lactamase (MBL) Aztreonam Aztreonam SBL Serine-β-Lactamase (e.g., ESBL, AmpC) Aztreonam->PBP Inhibits Cell Wall Synthesis Aztreonam->MBL Stable (Not Hydrolyzed) Aztreonam->SBL Hydrolyzed by Avibactam Avibactam Avibactam->SBL Inhibits

Caption: Mechanism of aztreonam and avibactam against MBL-producers.

Conclusion

The available in vitro data strongly support the clinical development and use of aztreonam in combination with avibactam for the treatment of infections caused by MBL-producing Enterobacterales. This combination effectively restores the activity of aztreonam against strains that co-express serine-β-lactamases. While aztreonam-avibactam shows significant promise, continued surveillance and further clinical studies are essential to fully understand its role in managing infections caused by these difficult-to-treat pathogens. The comparison with other β-lactamase inhibitor combinations highlights the superior efficacy of the avibactam pairing in the context of MBL-producing organisms. Researchers and drug development professionals should consider these findings when designing new therapeutic strategies against multidrug-resistant bacteria.

References

A Comparative Pharmacokinetic Analysis of (E)-Aztreonam Salt Forms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two different salt forms of the monobactam antibiotic (E)-Aztreonam: Aztreonam Lysinate and Aztreonam Arginine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research.

Introduction to Aztreonam Salt Forms

Aztreonam is a synthetic bactericidal antibiotic with a spectrum of activity primarily against Gram-negative aerobic pathogens. The parenteral formulation of aztreonam utilizes L-arginine as a stabilizing agent.[1] For administration via inhalation, a different salt form, aztreonam L-lysinate, was developed. This formulation choice was driven by the need to avoid the potential for airway inflammation associated with the chronic inhalation of arginine.[1] Consequently, the primary differences in the pharmacokinetic profiles of these two salt forms are intrinsically linked to their distinct routes of administration: intravenous for Aztreonam Arginine and inhaled for Aztreonam Lysinate.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of Aztreonam Arginine and Aztreonam Lysinate are summarized in the tables below. It is crucial to note that the data for Aztreonam Arginine reflects systemic exposure following intravenous administration, while the data for Aztreonam Lysinate primarily describes local concentrations in the lungs and subsequent systemic absorption after inhalation.

Table 1: Pharmacokinetic Parameters of Aztreonam Lysinate for Inhalation in Adult Cystic Fibrosis Patients
Parameter75 mg Single Dose150 mg Single Dose225 mg Single Dose
Sputum Cmax (median) 383 µg/g879 µg/g985 µg/g
Sputum Tmax 10 minutes10 minutes10 minutes
Plasma Cmax (mean) 419 ng/mL--
Plasma Tmax (mean) 0.99 hours--
Plasma Half-life (t½) (mean) 2.1 hours--

Data sourced from a study in adult patients with cystic fibrosis.[2][3]

Table 2: Pharmacokinetic Parameters of Aztreonam Arginine (Intravenous Administration) in Healthy Adults
Parameter0.5 g IV Infusion1 g IV Infusion2 g IV Infusion
Serum Cmax (mean) 54 µg/mL90 µg/mL204 µg/mL
Serum Half-life (t½) (mean) ~2.0 hours~2.0 hours~2.0 hours
Volume of Distribution (Vdss) ~0.16 L/kg~0.16 L/kg~0.16 L/kg
Total Body Clearance -91 mL/min-
Renal Clearance -56 mL/min-

Data compiled from studies in healthy adult volunteers receiving 30-minute intravenous infusions.[4]

Key Pharmacokinetic Differences and Their Implications

The data clearly illustrates that the route of administration dictates the pharmacokinetic profile of the different aztreonam salt forms.

  • Local vs. Systemic Concentration: Inhaled Aztreonam Lysinate achieves very high concentrations in the sputum, the target site for treating pulmonary infections, with minimal systemic absorption. Conversely, intravenous Aztreonam Arginine results in high peak serum concentrations, making it suitable for treating systemic infections.

  • Bioavailability: The oral bioavailability of aztreonam is less than 1%, necessitating parenteral or inhaled administration for therapeutic efficacy.

  • Distribution: Following intravenous administration, aztreonam exhibits a volume of distribution of approximately 0.16 L/kg, suggesting distribution primarily into the extracellular fluid.

  • Elimination: Aztreonam is predominantly eliminated unchanged by the kidneys through both glomerular filtration and active tubular secretion. The elimination half-life is approximately 1.7 to 2.0 hours in individuals with normal renal function.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of Aztreonam Lysinate and Aztreonam Arginine.

Pharmacokinetic Study of Inhaled Aztreonam Lysinate
  • Study Design: A double-blind, placebo-controlled, dose-escalation trial was conducted in patients with cystic fibrosis (CF).

  • Patient Population: The study included adult and adolescent patients with a confirmed diagnosis of CF and chronic Pseudomonas aeruginosa airway infection.

  • Dosing and Administration: Single escalating doses of 75 mg, 150 mg, and 225 mg of Aztreonam Lysinate or placebo were self-administered using an eFlow® Electronic Nebulizer. The lyophilized powder was reconstituted with 0.17% sodium chloride.

  • Sample Collection: Sputum samples were collected at baseline and at various time points up to 4 hours post-dose. Blood samples for plasma analysis were collected for up to 8 hours after dosing.

  • Analytical Method: Aztreonam concentrations in plasma and sputum were quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Pharmacokinetic Study of Intravenous Aztreonam Arginine
  • Study Design: Pharmacokinetic parameters were determined in healthy adult male volunteers following intravenous infusions.

  • Patient Population: Healthy subjects with normal renal function.

  • Dosing and Administration: Single doses of 0.5 g, 1 g, and 2 g of Aztreonam Arginine were administered as 30-minute intravenous infusions.

  • Sample Collection: Blood samples were collected at multiple time points during and after the infusion to determine serum concentrations. Urine was also collected to assess renal excretion.

  • Analytical Method: Aztreonam concentrations in serum and urine were determined by microbiological assay or high-pressure liquid chromatography (HPLC).

Visualizing a Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an inhaled versus an intravenous drug.

G cluster_0 Study Initiation cluster_1 Dosing & Sampling cluster_2 Inhaled (Aztreonam Lysinate) cluster_3 Intravenous (Aztreonam Arginine) cluster_4 Sample Analysis & Data Interpretation Protocol Development Protocol Development Ethics & Regulatory Approval Ethics & Regulatory Approval Protocol Development->Ethics & Regulatory Approval Subject Recruitment Subject Recruitment Ethics & Regulatory Approval->Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Screening & Enrollment Screening & Enrollment Informed Consent->Screening & Enrollment Baseline Assessment Baseline Assessment Screening & Enrollment->Baseline Assessment Drug Administration Drug Administration Baseline Assessment->Drug Administration Serial Sampling Serial Sampling Drug Administration->Serial Sampling Nebulizer Administration Nebulizer Administration IV Infusion IV Infusion Sample Processing & Storage Sample Processing & Storage Serial Sampling->Sample Processing & Storage Sputum & Blood Collection Sputum & Blood Collection Nebulizer Administration->Sputum & Blood Collection Blood & Urine Collection Blood & Urine Collection IV Infusion->Blood & Urine Collection Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing & Storage->Bioanalysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (LC-MS/MS)->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: Experimental workflow for a pharmacokinetic study.

Aztreonam Administration and Distribution

The diagram below illustrates the distinct routes of administration for the two salt forms and their resulting distribution and site of action.

G cluster_0 Aztreonam Lysinate (Inhaled) cluster_1 Aztreonam Arginine (Intravenous) cluster_2 Elimination Inhalation Inhalation via Nebulizer Lungs High Local Concentration in Lungs Inhalation->Lungs Systemic_Low Low Systemic Absorption Lungs->Systemic_Low Kidney Renal Excretion Systemic_Low->Kidney IV Intravenous Infusion Systemic_High High Systemic Concentration IV->Systemic_High Tissues Distribution to Tissues Systemic_High->Tissues Tissues->Kidney

Caption: Administration routes and distribution of Aztreonam salts.

Conclusion

The choice between Aztreonam Lysinate and Aztreonam Arginine is fundamentally determined by the desired therapeutic target. Aztreonam Lysinate, delivered via inhalation, is optimized for achieving high, localized concentrations in the lungs to treat pulmonary infections, with the benefit of minimizing systemic exposure and potential side effects. In contrast, intravenous Aztreonam Arginine provides high systemic concentrations necessary for the treatment of systemic Gram-negative infections. Understanding these distinct pharmacokinetic profiles is essential for the rational design of future clinical trials and the development of novel therapeutic strategies involving aztreonam.

References

(E)-Aztreonam in Penicillin-Allergic Models: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cross-reactivity of Aztreonam in penicillin-allergic models, offering a comparative analysis with other beta-lactam antibiotics. The information presented is supported by experimental data to aid in research and clinical decision-making.

Executive Summary

Aztreonam, a monobactam antibiotic, exhibits minimal to no cross-reactivity in individuals with penicillin allergies.[1][2][3][4] This is primarily attributed to its unique monocyclic beta-lactam structure, which differs significantly from the bicyclic structure of penicillins and cephalosporins.[3] Extensive clinical and immunological studies have demonstrated that aztreonam can be safely administered to most patients with a history of penicillin allergy, including those with severe IgE-mediated reactions. However, a notable exception exists for patients with a specific allergy to ceftazidime, as both drugs share an identical R1 side chain, posing a risk of cross-reactivity.

Comparative Analysis of Cross-Reactivity

The following table summarizes the cross-reactivity rates of various beta-lactam antibiotics in penicillin-allergic patients, based on skin testing and challenge studies.

Antibiotic ClassSpecific Agent(s)Reported Cross-Reactivity with PenicillinKey Structural FeatureReferences
Monobactams Aztreonam <1% Monocyclic β-lactam ring
Cephalosporins1st Generation (e.g., Cephalothin)Up to 20% (older reports)Bicyclic, similar side chains to penicillin
2nd/3rd Generation (dissimilar side chains)~1-2%Bicyclic, dissimilar side chains
CeftazidimeHigh (with Aztreonam)Identical R1 side chain to Aztreonam
CarbapenemsImipenem, Meropenem<1%Bicyclic, distinct structure from penicillin

In-Depth Experimental Data

The following tables present quantitative data from key studies evaluating aztreonam's cross-reactivity.

Table 1: Skin Testing in Penicillin-Allergic Subjects
StudyNumber of Penicillin-Allergic SubjectsPercentage with Positive Skin Test to AztreonamConclusionReference
Saxon et al.41 (with IgE-mediated allergy)0%No cross-reactivity between IgE antibodies to penicillin and aztreonam.
Romano et al.212 (with IgE-mediated allergy)0%Tolerability of aztreonam in penicillin-allergic subjects.
Buonomo et al.78 (with cell-mediated allergy)0%Lack of cross-reactivity in patients with cell-mediated allergy to β-lactams.
Table 2: Clinical Challenge Studies in Penicillin-Allergic Subjects
StudyNumber of Penicillin-Allergic Subjects ChallengedPercentage with Clinical Reaction to AztreonamConclusionReference
Romano et al.211 (with IgE-mediated allergy)0%Aztreonam is well-tolerated by patients with IgE-mediated hypersensitivity to penicillins.
Vega et al.290%Aztreonam appears to be safe in patients allergic to penicillins and other beta-lactams.

Experimental Protocols

Penicillin and Aztreonam Skin Testing Protocol

A standardized protocol for skin testing is crucial for accurately assessing IgE-mediated hypersensitivity. The following is a generalized methodology based on published studies.

  • Subject Selection: Patients with a well-documented history of IgE-mediated allergic reactions to penicillin are recruited. A positive skin test to one or more penicillin determinants is a common inclusion criterion.

  • Reagent Preparation:

    • Penicillin Reagents: Penicilloyl-polylysine (major determinant) and a minor determinant mixture.

    • Aztreonam Reagents: Aztreonam and its determinants are prepared at concentrations that do not elicit false-positive reactions in non-allergic control subjects. A typical non-irritating concentration for aztreonam is 6 x 10⁻³ mol/liter.

  • Procedure:

    • Skin Prick Test (SPT): A drop of each reagent is placed on the volar surface of the forearm, and the epidermis is pricked with a sterile lancet.

    • Intradermal Test (IDT): If SPT is negative, 0.02 mL of the reagent is injected intradermally to raise a small bleb.

  • Reading and Interpretation: Reactions are read after 15-20 minutes. A wheal and flare reaction significantly larger than the negative control is considered a positive result.

Oral Challenge Protocol

For subjects with negative skin tests, a graded oral challenge may be performed under close medical supervision to confirm tolerance.

  • Subject Monitoring: Continuous monitoring of vital signs and for any signs of an allergic reaction.

  • Dosing: An initial small dose of aztreonam is administered, followed by escalating doses at regular intervals (e.g., every 30-60 minutes) until a full therapeutic dose is reached.

  • Observation: The subject is observed for several hours after the final dose for any immediate or delayed reactions.

Visualizing the Rationale for Low Cross-Reactivity

The structural differences between beta-lactam antibiotics are the primary determinant of cross-reactivity.

cluster_penicillin Penicillins cluster_cephalosporin Cephalosporins cluster_aztreonam Aztreonam Penicillin Bicyclic Structure (Thiazolidine Ring) Cephalosporin Bicyclic Structure (Dihydrothiazine Ring) Penicillin->Cephalosporin Potential Cross-Reactivity (Shared Bicyclic Core & Side Chains) Aztreonam Monocyclic Structure Penicillin->Aztreonam Minimal Cross-Reactivity (Different Core Structure) Cephalosporin->Aztreonam Minimal Cross-Reactivity (Different Core Structure)

Caption: Structural comparison of beta-lactam antibiotics.

Experimental Workflow for Assessing Cross-Reactivity

The following diagram illustrates a typical workflow for evaluating a patient with a history of penicillin allergy for potential treatment with aztreonam.

Start Patient with History of Penicillin Allergy History Detailed Allergy History Start->History SkinTest Penicillin Skin Testing History->SkinTest Positive Positive Result SkinTest->Positive Confirms IgE Allergy Negative Negative Result SkinTest->Negative Low Likelihood of IgE Allergy AztreonamSkinTest Aztreonam Skin Testing Positive->AztreonamSkinTest Negative->AztreonamSkinTest AztreonamPositive Positive Result AztreonamSkinTest->AztreonamPositive AztreonamNegative Negative Result AztreonamSkinTest->AztreonamNegative Avoid Avoid Aztreonam AztreonamPositive->Avoid Challenge Graded Challenge with Aztreonam AztreonamNegative->Challenge Tolerated Tolerated Challenge->Tolerated Reaction Reaction Challenge->Reaction Safe Aztreonam is a Safe Alternative Tolerated->Safe Reaction->Avoid

Caption: Clinical workflow for aztreonam use in penicillin allergy.

Immunological Basis for Low Cross-Reactivity

The antibody response in penicillin allergy is typically directed against the bicyclic core structure (the thiazolidine ring fused to the beta-lactam ring) and its metabolites. In contrast, antibodies raised against aztreonam primarily recognize its unique side chain rather than the monocyclic beta-lactam ring. This difference in antibody recognition is the fundamental reason for the lack of significant cross-reactivity.

Penicillin Penicillin Bicyclic Core R-group Side Chain Penicillin_Ab Anti-Penicillin Antibody Penicillin:f0->Penicillin_Ab Primary Target Aztreonam_Ab Anti-Aztreonam Antibody Penicillin:f0->Aztreonam_Ab No Recognition Aztreonam Aztreonam Monocyclic Core R-group Side Chain Aztreonam:f0->Penicillin_Ab No Recognition Aztreonam:f1->Aztreonam_Ab Primary Target

Caption: Antibody recognition of penicillin versus aztreonam.

Conclusion

References

Standardizing (E)-Aztreonam Susceptibility Testing: A Comparative Guide for Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

An inter-laboratory comparison of current methodologies for determining (E)-Aztreonam susceptibility, particularly in combination with avibactam, reveals a critical need for standardized, accessible, and reliable testing in clinical and research settings. This guide provides an objective overview of various testing methods, their performance against reference standards, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate assays.

The emergence of multidrug-resistant Gram-negative bacteria, especially those producing metallo-β-lactamases (MBLs), has renewed interest in aztreonam, a monobactam antibiotic stable against MBL hydrolysis.[1] However, its efficacy is often compromised by the co-production of other β-lactamases. The combination of aztreonam with a β-lactamase inhibitor like avibactam has shown significant promise in treating infections caused by these challenging pathogens.[1][2] Consequently, accurate and reproducible susceptibility testing methods are paramount for clinical decision-making and drug development.

This guide summarizes findings from recent studies comparing various susceptibility testing methods for aztreonam, with a focus on its combination with avibactam against carbapenem-resistant Enterobacterales (CRE).

Performance of Aztreonam-Avibactam Susceptibility Testing Methods

Recent studies have evaluated several methods for determining the susceptibility of Gram-negative organisms to the combination of aztreonam and avibactam. The performance of these methods is often compared to a reference method, such as broth microdilution (BMD). Key performance indicators include categorical agreement (CA), essential agreement (EA), major errors (ME), and very major errors (VME).

A 2024 study evaluating methods for NDM-producing Enterobacterales found that the aztreonam-avibactam (AZA) disk diffusion (DD), AZA MIC test strip (MTS), and gradient strip stacking (SS) methods all showed 100% categorical agreement with the Clinical and Laboratory Standards Institute (CLSI) broth disk elution (BDE) method, with no very major or major errors.[3][4] However, the essential agreement between the AZA MTS and SS methods was only 57.5%, indicating that while the categorical interpretation (susceptible, intermediate, or resistant) was consistent, the exact minimum inhibitory concentration (MIC) values obtained from these two methods were not directly comparable.

Another study evaluated four combination testing methods: broth disk elution (DE), disk stacking (DS), strip stacking (SS), and strip crossing (SX). The most accurate and reproducible methods with low complexity were found to be disc elution and both strip methods (SX and SS) using MIC Test Strips, all demonstrating 100% sensitivity and specificity.

The following table summarizes the performance of various susceptibility testing methods from a comparative study.

MethodCategorical Agreement (CA)Essential Agreement (EA)Very Major Errors (VME)Major Errors (ME)
Aztreonam-Avibactam Disk Diffusion (AZA DD)100%N/A0%0%
Aztreonam-Avibactam MIC Test Strip (AZA MTS)100%57.5%0%0%
Gradient Strip Stacking (SS)100%57.5%0%0%

Quality Control Recommendations

Quality control (QC) is essential for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established QC ranges for aztreonam-avibactam testing.

Quality Control StrainMIC (mg/L) TargetMIC (mg/L) RangeInhibition Zone Diameter (mm) TargetInhibition Zone Diameter (mm) Range
Escherichia coli ATCC 259220.060.03-0.1253532-38
Klebsiella pneumoniae ATCC 7006030.125-0.250.06-0.52926-32

Data sourced from EUCAST clinical breakpoints for aztreonam-avibactam, May 2024.

Experimental Protocols

Detailed methodologies are crucial for the standardization of susceptibility testing. Below are protocols for key experiments cited in recent literature.

Broth Microdilution (BMD) for Aztreonam-Avibactam

This reference method is performed according to CLSI guidelines.

  • Panel Preparation: Custom frozen reference BMD panels are prepared. For aztreonam-avibactam testing, avibactam is maintained at a constant concentration of 4 µg/mL.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.

  • Inoculation: The BMD panels are inoculated with the bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Panels are incubated at 35°C ± 2°C for 16 to 20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.

Broth Disk Elution (BDE) Method

The CLSI has endorsed the BDE method for testing the combination of aztreonam and ceftazidime-avibactam.

  • Disk Elution: Aztreonam and ceftazidime/avibactam disks are added to tubes containing sterile Mueller-Hinton broth and allowed to elute for 30 minutes.

  • Inoculation: A 0.5 McFarland bacterial suspension is added to the broth to a final concentration of approximately 10⁵ CFU/mL.

  • Incubation: The tubes are incubated at 37°C for 16–18 hours.

  • Interpretation: The absence of turbidity in the tube is interpreted as susceptible.

Disk Diffusion (DD) Method

The disk diffusion method is a widely used and accessible method for susceptibility testing.

  • Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Disk Application: A paper disk containing a specific amount of the antimicrobial agent (e.g., aztreonam-avibactam 30-20 µg) is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16 to 18 hours.

  • Zone Measurement: The diameter of the zone of inhibition around the disk is measured in millimeters.

  • Interpretation: The zone diameter is interpreted as susceptible or resistant based on established breakpoints.

Gradient Strip Stacking (SS) Method

This method is used to determine the MIC of aztreonam in the presence of a fixed concentration of an inhibitor.

  • Inhibitor Strip Application: A ceftazidime-avibactam (CZA) MIC test strip is applied to a Mueller-Hinton agar plate inoculated with the test organism.

  • Aztreonam Strip Application: An aztreonam (ATM) gradient strip is placed on top of the CZA strip.

  • Incubation: The plate is incubated at 35°C for 16 to 18 hours.

  • MIC Reading: The MIC of aztreonam is read where the inhibition ellipse intersects the aztreonam strip.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Broth Microdilution and Disk Diffusion methods.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start prep_panel Prepare BMD Panel (Aztreonam + 4µg/mL Avibactam) start->prep_panel prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate Inoculate Panel to ~5x10^5 CFU/mL prep_panel->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution (BMD) Susceptibility Testing.

DiskDiffusionWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start prep_agar Prepare Mueller-Hinton Agar Plate start->prep_agar prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate Inoculate Agar Plate prep_agar->inoculate prep_inoculum->inoculate apply_disk Apply Aztreonam-Avibactam Disk (30-20µg) inoculate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result (Susceptible/Resistant) measure_zone->interpret end End interpret->end

Caption: Workflow for Disk Diffusion (DD) Susceptibility Testing.

The standardization of this compound susceptibility testing, particularly for the aztreonam-avibactam combination, is an evolving field. The recent updates from regulatory bodies like CLSI and EUCAST provide a significant step towards harmonization. Laboratories should consider adopting these validated and standardized methods to ensure reliable and comparable results, which are crucial for effective patient management and global surveillance of antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of (E)-Aztreonam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of (E)-Aztreonam is crucial for ensuring laboratory safety, environmental protection, and mitigating the development of antibiotic resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines and local regulations, is imperative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).[1]

    • Body Protection: A lab coat, apron, or other protective clothing is recommended.[1]

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

    • Avoid generating dust.

    • Use non-sparking tools to prevent ignition sources.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is high-temperature incineration. Chemical degradation may be considered as an alternative for liquid waste streams, subject to institutional and local regulations. Never dispose of this compound down the drain or in household garbage.

Method 1: High-Temperature Incineration (Preferred Method)

High-temperature incineration is the most effective method for the complete destruction of the active pharmaceutical ingredient (API), rendering it harmless. This method is suitable for all forms of this compound waste, including pure compound, solutions, and contaminated materials.

Quantitative Data for Pharmaceutical Waste Incineration

ParameterRecommended ValueRationale
Primary Chamber Temperature 800°C - 1000°CEnsures volatilization of the waste material.
Secondary Chamber Temperature >1100°CGuarantees complete combustion of volatile gases.
Gas Residence Time Minimum of 2 secondsEnsures complete destruction of harmful components.

Disposal Protocol:

  • Segregation: Collect all this compound waste separately from other laboratory waste.

  • Containment: Place the waste in a designated, properly labeled, and sealed hazardous waste container.

  • Collection: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal company.

Method 2: Chemical Degradation via Alkaline Hydrolysis (For Liquid Waste)

For liquid waste streams, chemical degradation through alkaline hydrolysis can be an effective method to break the β-lactam ring, inactivating the antibiotic. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.

Experimental Protocol for Alkaline Hydrolysis of β-Lactam Antibiotics

This protocol is a general guideline for the degradation of β-lactam antibiotics and should be validated for your specific waste stream.

  • Preparation:

    • Work in a chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and gloves resistant to the base being used.

    • Prepare a solution of a strong base, such as sodium hydroxide (NaOH), at a concentration sufficient to achieve a final pH of 10-13 in the waste solution.

  • Neutralization:

    • Slowly add the base solution to the liquid this compound waste while stirring.

    • Monitor the pH of the solution.

    • Allow the reaction to proceed for a sufficient time to ensure complete degradation. Studies on other β-lactams have shown that this can occur within a few hours to overnight at ambient temperature.

  • Verification (Optional but Recommended):

    • If possible and deemed necessary, an analytical method such as High-Performance Liquid Chromatography (HPLC) can be used to confirm the absence of the parent compound.

  • Final Disposal:

    • After confirming degradation, neutralize the pH of the solution to a range of 6-8 by slowly adding a weak acid (e.g., dilute acetic acid).

    • Dispose of the neutralized solution in accordance with local wastewater regulations. Some jurisdictions may permit drain disposal with copious amounts of water, while others may require collection as hazardous waste.

Disposal of Contaminated Materials

  • Empty Containers: Vials and other containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Contaminated Labware and PPE: Items such as pipette tips, gloves, and lab coats that are contaminated with this compound should be placed in a designated hazardous waste container for incineration.

Regulatory Considerations

In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Healthcare facilities should be aware of the specific requirements outlined in 40 CFR part 266 subpart P for the management of hazardous waste pharmaceuticals. Additionally, the National Institute for Occupational Safety and Health (NIOSH) provides guidelines for the safe handling of hazardous drugs in healthcare settings.

Disposal Workflow for this compound

G cluster_start Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway Start This compound Waste Generated Characterize Characterize Waste Stream Start->Characterize Decision Liquid or Solid Waste? Characterize->Decision Liquid Liquid Waste (e.g., solutions) Decision->Liquid Liquid Solid Solid Waste (e.g., powder, contaminated items) Decision->Solid Solid Chem_Deg Chemical Degradation (Alkaline Hydrolysis) Liquid->Chem_Deg Incineration High-Temperature Incineration Solid->Incineration Final_Disp Final Disposal per Local Regulations Neutralize Neutralize pH Chem_Deg->Neutralize Neutralize->Final_Disp

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling (E)-Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling (E)-Aztreonam. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure research environment. Adherence to these guidelines is paramount for minimizing exposure risk and maintaining regulatory compliance.

This compound is a beta-lactam antibiotic that can cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[1][2] Therefore, stringent safety measures, including the use of appropriate personal protective equipment, are essential.

Recommended Personal Protective Equipment

To ensure the safety of laboratory personnel, a multi-layered approach to personal protective equipment is required. The following table summarizes the recommended PPE for various aspects of handling this compound.

Protection Type Specific Recommendations Rationale & Sources
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]To prevent eye contact with this compound dust or splashes.
Skin Protection - Gloves: Chemical impermeable gloves. Nitrile or natural rubber gloves are recommended. Gloves must be inspected prior to use and changed regularly.[2][3] - Clothing: A protective laboratory coat, apron, or impervious disposable garment is recommended.To avoid skin contact, which can cause allergic reactions.
Respiratory Protection - For brief exposure or low pollution: A respiratory filter device. - For intensive or longer exposure, or if exposure limits are exceeded: A full-face respirator or a respiratory protective device that is independent of circulating air.To prevent inhalation, which may cause respiratory sensitization.

Safe Handling and Operational Plans

Beyond PPE, a comprehensive safety strategy involves specific handling and engineering controls to minimize the risk of exposure.

Engineering Controls:
  • Ventilation: Handling of this compound should occur in a well-ventilated area. Local exhaust ventilation should be used to control the generation of dust and aerosols.

  • Safety Stations: Accessible safety showers and eyewash stations should be available in the immediate work area.

General Hygiene and Work Practices:
  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly before breaks and at the end of work.

  • Immediately remove any soiled or contaminated clothing.

  • When handling the substance, avoid the formation of dust and aerosols.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure.

  • Waste Categorization: Unused this compound and materials grossly contaminated with it should be treated as hazardous chemical waste.

  • Containment: Collect waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Disposal Route: All waste must be disposed of through an institution's hazardous waste management program, which typically involves collection by a certified hazardous waste vendor.

  • Environmental Precautions: Do not allow the chemical to enter drains or surface water.

Experimental Protocols

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling this compound task_assessment Assess Task and Potential for Exposure (e.g., weighing, dissolution, transfer) start->task_assessment eye_protection Eye Protection: Wear safety goggles with side-shields task_assessment->eye_protection skin_protection Skin Protection: Wear chemical impermeable gloves and a lab coat task_assessment->skin_protection respiratory_protection Is there a risk of dust or aerosol generation? task_assessment->respiratory_protection disposal Dispose of all contaminated PPE and materials as hazardous waste. eye_protection->disposal skin_protection->disposal low_exposure_resp Low Risk: Use in a well-ventilated area. Consider a respiratory filter device. respiratory_protection->low_exposure_resp No/Low high_exposure_resp High Risk: Use a full-face respirator or independent air supply respirator. respiratory_protection->high_exposure_resp Yes/High low_exposure_resp->disposal high_exposure_resp->disposal

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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(E)-Aztreonam

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